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  • Product: 2-Azaspiro[3.3]heptane hydrochloride
  • CAS: 1420271-08-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Azaspiro[3.3]heptane Hydrochloride

Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The strategic move away from flat, two-dimensional s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The strategic move away from flat, two-dimensional structures towards more three-dimensional, sp³-rich scaffolds—a concept often termed "escaping from flatland"—has driven significant innovation.[1] Within this paradigm, 2-Azaspiro[3.3]heptane has emerged as a pivotal structural motif. As a strained spirocyclic heterocycle, it serves as a crucial building block and a validated bioisostere for the ubiquitous piperidine ring, a fragment present in numerous approved drugs.[2][3][4]

This guide provides a comprehensive technical overview of 2-Azaspiro[3.3]heptane hydrochloride, tailored for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, structural nuances, synthesis, and strategic applications that make this compound a valuable tool in the design of next-generation therapeutics. By understanding its unique characteristics, scientists can leverage this scaffold to overcome challenges in drug design, including metabolic instability, off-target activity, and suboptimal physicochemical profiles.

Part 1: Physicochemical and Structural Properties

The utility of 2-Azaspiro[3.3]heptane hydrochloride in drug design is fundamentally rooted in its distinct structural and physicochemical characteristics.

Structural Analysis

2-Azaspiro[3.3]heptane is characterized by two cyclobutane rings fused at a central quaternary carbon, with one ring containing a nitrogen atom at the 2-position. This spirocyclic fusion locks the molecule into a rigid, three-dimensional conformation.

  • Causality Behind its Utility : Unlike the flexible chair-boat conformations of piperidine, the rigidity of the 2-azaspiro[3.3]heptane core is a key advantage. This conformational restriction provides highly predictable "exit vectors" for substituents, allowing for precise and rational design of interactions with biological targets.[2] The inherent ring strain of the dual four-membered rings also influences its reactivity and electronic properties, distinguishing it from unstrained aliphatic amines.

Figure 1: Structure of 2-Azaspiro[3.3]heptane Hydrochloride
Core Chemical Identifiers
PropertyValueSource
IUPAC Name 2-azaspiro[3.3]heptane;hydrochloridePubChem[5]
CAS Number 1420271-08-4PubChem[5]
Molecular Formula C₆H₁₂ClNPubChem[5]
Molecular Weight 133.62 g/mol PubChem[5]
Physicochemical Characteristics

The hydrochloride salt form is favored in drug development for its improved stability, crystallinity, and handling properties compared to the free base.

PropertyValueSource
Physical Form SolidSigma-Aldrich[6]
Boiling Point (Free Base) 140-142 °CChemicalBook[7]
Storage Temperature Inert atmosphere, room temperatureSigma-Aldrich[6]
  • Solubility and Lipophilicity (logD) : The incorporation of spirocyclic scaffolds can significantly alter a molecule's physicochemical profile. Replacing a piperidine with a 2-azaspiro[3.3]heptane moiety can lead to increased water solubility and, in some cases, a counterintuitive decrease in lipophilicity (logD) despite the net addition of a carbon atom. This effect is often attributed to the altered pKa and the unique hydration sphere around the more rigid, three-dimensional structure.[1]

  • Basicity (pKa) : The basicity of the nitrogen atom is a critical parameter influencing a drug's absorption, distribution, and target engagement. The pKa of azaspiro[3.3]heptanes is influenced by the ring strain and geometry, which in turn affects the compound's ionization state at physiological pH (7.4) and its overall lipophilicity profile.[3]

Part 2: Synthesis and Purification

The construction of the strained spiro[3.3]heptane core requires specialized synthetic strategies. A common and effective method involves the deprotection of a tosyl-protected precursor.

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt Hydrochloride Salt Formation A 2-Tosyl-2-azaspiro[3.3]heptane C Detosylation Reaction (Room Temperature) A->C B Sodium Naphthalene in 1,2-Dimethoxyethane B->C D Quench with Water C->D E Purification (Silica Gel Chromatography) D->E F 2-Azaspiro[3.3]heptane (Free Base) E->F G Free Base in Anhydrous Solvent (e.g., Ether) F->G Proceed to Salt Formation I Precipitation G->I H Anhydrous HCl Solution H->I J Filtration & Drying I->J K 2-Azaspiro[3.3]heptane HCl J->K

Figure 2: General Synthesis and Salt Formation Workflow
Protocol 1: Synthesis of 2-Azaspiro[3.3]heptane (Free Base) via Detosylation

This protocol is adapted from established literature procedures for the reductive cleavage of N-tosyl groups.[8]

  • Expertise & Experience : The N-tosyl group is a robust protecting group, necessitating a powerful reducing agent for its removal. Sodium naphthalenide, a single-electron transfer reagent, is highly effective for this transformation. Its deep green color provides a useful visual indicator of its presence. The reaction is sensitive to air and moisture, requiring an inert atmosphere and anhydrous conditions for optimal yield.

Methodology:

  • Inert Atmosphere Setup : A reaction flask equipped with a magnetic stirrer is flushed with an inert gas (e.g., argon or nitrogen).

  • Precursor Dissolution : 2-Tosyl-2-azaspiro[3.3]heptane (e.g., 7.3 g, 0.03 mol) is dissolved in anhydrous 1,2-dimethoxyethane (30 mL).[8]

  • Reductant Addition : A freshly prepared solution of sodium naphthalenide is added dropwise to the stirred solution at 0 °C (ice-water bath) until the characteristic dark green color persists.

  • Reaction : The mixture is allowed to warm to room temperature and stirred for 1 hour.[8]

  • Quenching : The reaction is carefully quenched by the slow addition of water.

  • Work-up & Purification : The solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield the pure 2-azaspiro[3.3]heptane free base.[8]

Protocol 2: Formation of 2-Azaspiro[3.3]heptane Hydrochloride
  • Trustworthiness : Converting the free base amine to its hydrochloride salt is a self-validating step that enhances the compound's stability and simplifies handling. The formation of a crystalline solid from a liquid or low-melting-point free base provides a product that is easily weighed, stored, and is generally less hygroscopic, ensuring consistency in downstream applications.

Methodology:

  • Dissolution : The purified 2-azaspiro[3.3]heptane free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification : A solution of anhydrous hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation : The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • Isolation : The solid is collected by vacuum filtration, washed with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to yield pure 2-azaspiro[3.3]heptane hydrochloride.

Part 3: Applications in Medicinal Chemistry and Drug Development

The primary application of 2-azaspiro[3.3]heptane is as a bioisosteric replacement for piperidine, a common motif in bioactive compounds.[3][4]

The Bioisosteric Replacement Strategy
  • Expertise & Experience : Bioisosteric replacement is a cornerstone strategy in lead optimization. The goal is to substitute a core fragment of a lead compound with another that retains the essential biological activity but improves upon its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2-Azaspiro[3.3]heptane is an excellent piperidine mimic because it preserves the key secondary amine interaction point while introducing a rigid, sp³-rich core. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to a target and can block common sites of metabolic attack (e.g., oxidation of the piperidine ring), thereby improving metabolic stability.[1]

Figure 3: Bioisosteric Replacement of Piperidine
Case Study: Enhancement of Drug Properties

The value of this strategy has been demonstrated in practice. For instance, replacing the piperidine fragment in the local anesthetic bupivacaine with a 2-azaspiro[3.3]heptane derivative resulted in an analog with enhanced activity and a longer duration of action.[1] In other cases, this substitution has led to compounds with significantly lower toxicity and improved water solubility, addressing key challenges in drug development.[1] These examples underscore the power of the spirocyclic scaffold to positively modulate multiple pharmacological parameters simultaneously.

Part 4: Safety, Handling, and Storage

Proper handling of 2-Azaspiro[3.3]heptane hydrochloride is essential for laboratory safety.

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5][6][9]

GHS ClassificationHazard StatementPictogram
Skin Corrosion/IrritationH315: Causes skin irritationGHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07
Handling and Storage Protocols
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.

  • Storage : Store 2-Azaspiro[3.3]heptane hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.[6][9]

  • Spill Response : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.

Conclusion

2-Azaspiro[3.3]heptane hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design in the modern era of drug discovery. Its rigid three-dimensional structure, combined with its ability to serve as a superior bioisostere for piperidine, offers a clear pathway to novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. By providing predictable structural vectors and enhanced metabolic stability, this scaffold empowers medicinal chemists to overcome long-standing hurdles in lead optimization. As the pharmaceutical industry continues to "escape from flatland," the thoughtful application of building blocks like 2-azaspiro[3.3]heptane hydrochloride will be instrumental in developing the safer and more effective medicines of the future.

References

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • ResearchGate. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • Synthesis. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

Sources

Exploratory

2-Azaspiro[3.3]heptane hydrochloride CAS number 1420271-08-4

Topic: 2-Azaspiro[3.3]heptane hydrochloride (CAS 1420271-08-4) Role: Senior Application Scientist Format: Technical Guide / Whitepaper "Escaping Flatland": A Core Scaffold for Next-Generation Drug Discovery Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Azaspiro[3.3]heptane hydrochloride (CAS 1420271-08-4) Role: Senior Application Scientist Format: Technical Guide / Whitepaper

"Escaping Flatland": A Core Scaffold for Next-Generation Drug Discovery

Executive Summary

2-Azaspiro[3.3]heptane hydrochloride (CAS 1420271-08-4) represents a critical structural motif in modern medicinal chemistry, emblematic of the shift from flat, aromatic-dominated drug design to three-dimensional, Fsp³-rich architectures. As a rigid, spirocyclic amine, it serves as a high-value bioisostere for morpholine, piperidine, and piperazine rings.

This guide provides a comprehensive technical analysis of the scaffold, detailing its physicochemical advantages, validated synthetic protocols, and application in "scaffold hopping" to improve metabolic stability and intellectual property (IP) novelty.

Physicochemical Profile

The hydrochloride salt offers improved handling properties over the volatile free base.

PropertyData
CAS Number 1420271-08-4
Chemical Formula C₆H₁₁N[1] · HCl
Molecular Weight 133.62 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents.
Acidity (pKa) ~10.5 (Conjugate acid of secondary amine)
Hygroscopicity Moderate; storage under inert atmosphere recommended.
Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Structural Significance in Drug Design

The 2-azaspiro[3.3]heptane core is not merely a spacer; it is a functional tool for optimizing pharmacokinetics (PK).

3.1. Bioisosterism and Vector Positioning

Unlike the flexible chair conformation of piperidine, the spiro[3.3]heptane system is rigid.[2] This rigidity constrains the exit vectors of substituents, potentially locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

  • Piperidine Replacement: Replacing a piperidine ring with 2-azaspiro[3.3]heptane alters the lipophilicity (LogD) and metabolic susceptibility while maintaining the basic nitrogen center required for receptor interaction (e.g., in GPCR ligands).

  • Metabolic Stability: The scaffold lacks the activated

    
    -hydrogens typical of piperidines (which are prone to CYP450 oxidation). The strained cyclobutane rings are surprisingly metabolically robust compared to flexible alkyl chains.
    
3.2. "Escape from Flatland"

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates. This scaffold introduces three-dimensionality without significantly increasing molecular weight, a key strategy in fragment-based drug discovery (FBDD).

Synthetic Routes & Manufacturing

The synthesis of the 2-aza isomer relies on constructing the second cyclobutane/azetidine ring onto a pre-existing cyclobutane core. The most robust route, validated by the Carreira group and industrial scale-up, utilizes 1,1-bis(hydroxymethyl)cyclobutane as the starting material.

4.1. Validated Synthesis Protocol

Objective: Synthesis of 2-Azaspiro[3.3]heptane HCl from 1,1-cyclobutanedicarboxylic acid precursors.

Step 1: Activation of the Diol

  • Reagents: 1,1-Bis(hydroxymethyl)cyclobutane, Mesyl Chloride (MsCl), Et₃N, DCM.

  • Procedure: The diol is converted to the bis-mesylate to create two electrophilic sites.

  • Criticality: Temperature control (<0°C) is essential to prevent polymerization or elimination side products.

Step 2: Spirocyclization

  • Reagents: Tosylamide (TsNH₂), K₂CO₃, DMSO or DMF, 100°C.

  • Mechanism: Double nucleophilic substitution (

    
    ). The sulfonamide nitrogen attacks the first mesylate, then the second, closing the azetidine ring to form 2-tosyl-2-azaspiro[3.3]heptane .
    
  • Note: Tosylamide is preferred over benzylamine for easier purification, though benzylamine allows for hydrogenolytic deprotection.

Step 3: Deprotection & Salt Formation

  • Reagents: Sodium/Naphthalene (or Mg/MeOH for milder conditions), followed by HCl in Dioxane.

  • Protocol:

    • Dissolve the tosyl-protected intermediate in DME.

    • Add Sodium/Naphthalene solution at -78°C until the dark green color persists (reductive cleavage of the S-N bond).

    • Quench with water, extract, and treat the crude amine with 4M HCl in dioxane.

    • Precipitate the salt with Et₂O.

4.2. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its downstream applications.

SynthesisWorkflow Precursor 1,1-Bis(hydroxymethyl) cyclobutane Activation Step 1: Activation (MsCl/Et3N) Precursor->Activation Intermediate Bis-Mesylate Intermediate Activation->Intermediate Cyclization Step 2: Cyclization (Tosylamide/K2CO3) Intermediate->Cyclization Protected 2-Tosyl-2-azaspiro [3.3]heptane Cyclization->Protected Deprotection Step 3: Deprotection (Na/Naphthalene) Protected->Deprotection SaltFormation HCl Salt Formation (HCl/Dioxane) Deprotection->SaltFormation FinalProduct 2-Azaspiro[3.3]heptane Hydrochloride (CAS 1420271-08-4) SaltFormation->FinalProduct

Caption: Step-wise synthetic pathway for the manufacturing of 2-Azaspiro[3.3]heptane HCl.

Experimental Protocols: Derivatization

As a building block, the primary utility of this compound is in coupling reactions. Below is a standard protocol for coupling this amine salt to a carboxylic acid (Amide Bond Formation).

Protocol: HATU-Mediated Coupling

  • Preparation: Suspend 2-Azaspiro[3.3]heptane HCl (1.0 equiv) in DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) to liberate the free amine. Ensure the solution is homogeneous.

  • Activation: In a separate vial, activate the Carboxylic Acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF for 5 minutes.

  • Coupling: Add the activated acid solution to the amine solution. Stir at RT for 2–4 hours.

  • Validation: Monitor by LC-MS. The spirocyclic ring is stable to standard workup (EtOAc/Water extraction).

Analytical Check (¹H NMR in DMSO-d₆):

  • The spirocyclic protons typically appear as multiplets in the 1.8–2.4 ppm range (cyclobutane CH₂) and 3.6–4.0 ppm range (azetidine CH₂ adjacent to N).

  • The HCl salt will show a broad singlet >9.0 ppm for the ammonium protons.

Case Study: Bupivacaine Analog

A seminal application of this scaffold was demonstrated in the modification of the local anesthetic Bupivacaine .[3][4][5]

  • Original Structure: Contains a piperidine ring.[4][5][6]

  • Modification: Replacement of the piperidine with 2-azaspiro[3.3]heptane.

  • Outcome: The resulting analog (Spiro-Bupivacaine) exhibited enhanced lipophilicity and a longer duration of action in vivo. This validates the scaffold's ability to improve PK properties while retaining pharmacophoric fidelity.

Handling, Stability & Safety
  • Storage: Store at 2–8°C under argon. The salt is hygroscopic; exposure to moisture can lead to clumping, making weighing difficult.

  • Stability: The spirocyclic ring strain (~60 kcal/mol) makes it reactive towards strong nucleophiles under forcing conditions, but it is generally stable to standard acidic/basic workups and transition metal catalysis (e.g., Buchwald-Hartwig coupling).

  • Safety: Wear standard PPE. In case of contact, wash with copious water. The compound is an irritant to mucous membranes.

References
  • Burkhard, J. A., et al. (2010).[7] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[7] Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8993-8995. Link

  • Mykhailiuk, P. K. (2019).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[6] Link

  • ChemicalBook. (2024). "2-Azaspiro[3.3]heptane hydrochloride Properties and Safety." Link

  • PubChem. (2024). "Compound Summary: 2-Azaspiro[3.3]heptane." Link

Sources

Foundational

The Strategic Application of 2-Azaspiro[3.3]heptane Hydrochloride in Modern Drug Discovery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Embracing Three-Dimensionality in Medicinal Chemistry The paradigm of drug discovery has decisively shifted from "flatland"—the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of drug discovery has decisively shifted from "flatland"—the realm of planar, aromatic compounds—towards embracing molecular complexity in three dimensions. This evolution is driven by the need to access novel chemical space, enhance target selectivity, and optimize pharmacokinetic profiles. In this context, saturated spirocyclic scaffolds have emerged as powerful tools. This guide provides a comprehensive technical overview of 2-Azaspiro[3.3]heptane hydrochloride, a key building block prized for its rigid, predictable, and functionally versatile three-dimensional structure. As a Senior Application Scientist, the insights presented herein are distilled from both foundational chemical principles and field-proven applications to empower your research and development endeavors.

Core Molecular and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. 2-Azaspiro[3.3]heptane hydrochloride is the crystalline salt of a spirocyclic secondary amine, offering superior handling and solubility properties compared to its freebase form.

Molecular Weight and Structural Identity

The compound's defining characteristic is its spirocyclic core, where two cyclobutane rings are joined by a single carbon atom. The incorporation of a nitrogen atom into one ring provides a crucial vector for chemical modification.

  • Chemical Formula : C₆H₁₂ClN[1]

  • IUPAC Name : 2-azaspiro[3.3]heptane;hydrochloride[1]

  • CAS Number : 1420271-08-4[1]

  • Parent Freebase CAS : 665-04-3[2]

The molecular weight is a critical parameter for all stoichiometric calculations, from reaction setup to analytical quantification.

Table 1: Molecular Weight and Compositional Data

PropertyValueSource
Average Molecular Weight 133.62 g/mol PubChem[1]
Monoisotopic Mass133.0658271 DaPubChem[1]
Molecular Weight (Freebase)97.16 g/mol PubChem[2]
Key Physicochemical Characteristics

The rigid, non-planar structure of the spiro[3.3]heptane system imparts unique properties that are highly advantageous in drug design.

Table 2: Physicochemical Properties

PropertyValue / DescriptionRationale and Impact
Appearance White to off-white crystalline solid.Crystalline nature aids in purification, weighing, and stability.
Solubility Soluble in water and polar organic solvents like methanol.The hydrochloride salt form significantly enhances aqueous solubility, which is crucial for biological assays and formulation studies.
pKa (Conjugate Acid) Estimated 10.5 - 11.5The secondary amine is basic, allowing for salt formation and providing a key interaction point (hydrogen bond donor) in biological systems.
Three-Dimensional Shape Rigid, spirocyclic scaffold.Projects substituents into distinct spatial vectors, enabling novel interactions with protein binding pockets that are inaccessible to flat molecules.[3][4]

Synthesis and Quality Control: A Self-Validating Workflow

The production of high-purity 2-Azaspiro[3.3]heptane hydrochloride is a multi-step process that demands rigorous control and validation at each stage. The following represents a generalized, robust workflow.

Conceptual Synthetic Pathway

A common strategy involves the construction of the spirocyclic core, followed by deprotection and salt formation. This ensures a clean conversion to the desired final product.

G cluster_0 Core Synthesis cluster_1 Deprotection & Salt Formation A Acyclic Precursor (e.g., Dibromo derivative) B Double Intramolecular Cyclization A->B  Base-mediated C Protected 2-Azaspiro[3.3]heptane B->C D Deprotection (e.g., Hydrogenolysis) C->D E 2-Azaspiro[3.3]heptane (Freebase) D->E F Salt Formation with HCl E->F G 2-Azaspiro[3.3]heptane HCl (Final Product) F->G G cluster_0 Structural Verification cluster_1 Purity & Physical Confirmation Compound Final Product 2-Azaspiro[3.3]heptane HCl NMR NMR Spectroscopy ¹H NMR ¹³C NMR Confirms atomic connectivity and structural integrity. Compound->NMR MS Mass Spectrometry ESI-MS Confirms molecular ion of the freebase ([M+H]⁺ at m/z ≈ 98.1). Compound->MS LCMS LCMS Compound->LCMS MP Melting Point A sharp, defined range indicates high purity. Compound->MP

Sources

Exploratory

Technical Guide: Solubility &amp; Physicochemical Profiling of 2-Azaspiro[3.3]heptane Hydrochloride

The following guide is structured to serve as a foundational technical resource for 2-Azaspiro[3.3]heptane hydrochloride , a critical spirocyclic building block in modern medicinal chemistry. Part 1: Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a foundational technical resource for 2-Azaspiro[3.3]heptane hydrochloride , a critical spirocyclic building block in modern medicinal chemistry.

Part 1: Executive Summary & Strategic Importance

In the pursuit of "escaping flatland" in drug discovery, 2-Azaspiro[3.3]heptane hydrochloride has emerged as a premier bioisostere for the piperidine ring. Unlike traditional 6-membered heterocycles, this spirocyclic scaffold offers a distinct vector orientation and increased metabolic stability while significantly lowering lipophilicity (LogD).

However, its handling presents specific challenges. As a secondary amine salt, its solubility profile is binary: highly soluble in polar protic media and virtually insoluble in non-polar organics. This guide provides the definitive solubility data and handling protocols required to incorporate this building block into high-throughput synthesis and lead optimization campaigns.

Part 2: Physicochemical Profile & Solubility Data

Core Identity Matrix
PropertyDataNotes
IUPAC Name 2-Azaspiro[3.3]heptane hydrochloride
CAS Number 1420271-08-4 Free Base CAS: 665-04-3
Formula C₆H₁₁N[1][2][3] · HCl
Molecular Weight 133.62 g/mol (97.16 free base + 36.46 HCl)
Appearance White to off-white crystalline solidHygroscopic nature
pKa (Calc.) ~10.5 – 11.0Typical for secondary spiro-amines [1]
LogD (pH 7.4) Lower than piperidine by ~1.0 unitEnhances aqueous solubility [2]
Solubility Matrix

Data synthesized from experimental synthesis protocols and isolation methodologies.

Solvent SystemSolubility RatingEstimated Conc.Application Context
Water (pH < 7) High > 100 mg/mLFormulation, aqueous workup phases.
Methanol / Ethanol High > 50 mg/mLRecrystallization, reaction solvent.
DMSO / DMF High > 100 mg/mLStandard solvent for SɴAr or coupling reactions.
Dichloromethane (DCM) Low / Negligible < 1 mg/mLCritical: The salt is insoluble. Must free-base to extract into DCM.
Ethyl Acetate Insoluble < 0.1 mg/mLUsed as an anti-solvent to precipitate the salt.
Hexanes / Heptane Insoluble < 0.1 mg/mLUsed to wash filter cakes to remove impurities.

Technical Insight: The high solubility in DMSO and insolubility in DCM is the primary cause of yield loss during workups. Do not attempt to extract the hydrochloride salt directly into organic layers.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch/polymorph.

  • Preparation: Weigh 50 mg of 2-Azaspiro[3.3]heptane HCl into a tared 4 mL vial.

  • Addition: Add the solvent of interest (e.g., Water, MeOH) in 100 µL increments.

  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

  • Observation:

    • If clear: Solubility > 500 mg/mL (Stop).

    • If cloudy: Continue adding solvent until clear or 2 mL total volume is reached.

  • Validation: If solids remain at 2 mL (< 25 mg/mL), filter the supernatant, dry the residue, and weigh to calculate the dissolved fraction.

Protocol B: "Free-Basing" Extraction Workflow

Standard Operating Procedure for converting the salt to a lipophilic intermediate.

  • Dissolution: Dissolve the HCl salt in minimal Water (approx. 5 vol).

  • Basification: Cool to 0°C. Slowly add 2M NaOH or sat. NaHCO₃ until pH > 12.

    • Checkpoint: The solution may become cloudy as the free amine separates.

  • Extraction: Immediately extract with DCM (3 x 5 vol).

    • Note: The free base (2-Azaspiro[3.3]heptane) is volatile. Do not concentrate to dryness under high vacuum.

  • Drying: Dry organic layer over Na₂SO₄, filter, and use the solution directly in the next step if possible.

Part 4: Visualization of Workflows

Solubility-Driven Isolation Logic

This diagram illustrates the decision logic for solvent selection based on the compound's ionization state.

SolubilityLogic Start Start: 2-Azaspiro[3.3]heptane HCl SolventCheck Select Solvent System Start->SolventCheck Polar Polar Protic/Aprotic (Water, DMSO, MeOH) SolventCheck->Polar High Solubility NonPolar Non-Polar / Aprotic (DCM, EtOAc, Hexane) SolventCheck->NonPolar Low Solubility ActionPolar Result: Dissolution Use for: Reactions (SnAr), Analysis Polar->ActionPolar ActionNonPolar Result: Suspension / Precipitation Use for: Purification (Anti-solvent) NonPolar->ActionNonPolar Modification Requirement: Extraction to Organic? ActionNonPolar->Modification If solution needed FreeBase Action: Add Base (NaOH/NaHCO3) pH > 12 Modification->FreeBase Extract Extract into DCM/Ether (Free Amine Form) FreeBase->Extract

Figure 1: Solubility-driven decision tree for solvent selection and extraction strategies.

pH-Dependent Species Distribution

Understanding the pKa is vital for solubility. The salt exists only at low pH; the volatile free base dominates at high pH.

SpeciesDistribution Acid pH < 9 (Cationic Salt) Transition pH ~ 10-11 (Buffer Region) Acid->Transition + OH- Prop1 Water Soluble DCM Insoluble Acid->Prop1 Base pH > 12 (Neutral Free Amine) Transition->Base + OH- Prop2 Equilibrium Mixture Transition->Prop2 Prop3 Water Insoluble DCM Soluble VOLATILE Base->Prop3

Figure 2: Ionization states relative to pH. Note the volatility risk of the free base form.

Part 5: References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Roche Research. [Link]

  • PubChem. (2024).[2] 2-Azaspiro[3.3]heptane hydrochloride Compound Summary. National Library of Medicine. [Link][4]

Sources

Foundational

Spectroscopic Data of 2-Azaspiro[3.3]heptane Hydrochloride: A Technical Guide

Introduction 2-Azaspiro[3.3]heptane and its derivatives are gaining significant attention in medicinal chemistry and drug development.[1] This strained spirocyclic scaffold serves as a valuable three-dimensional bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Azaspiro[3.3]heptane and its derivatives are gaining significant attention in medicinal chemistry and drug development.[1] This strained spirocyclic scaffold serves as a valuable three-dimensional bioisostere for piperidine, a common motif in many bioactive compounds.[1][2] The rigid structure of the 2-azaspiro[3.3]heptane core offers predictable substituent vectors, which can lead to improved target selectivity and pharmacokinetic properties.[1] As the hydrochloride salt is a common form for the isolation, purification, and formulation of amine-containing compounds, a thorough understanding of its spectroscopic properties is essential for researchers in the field.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Azaspiro[3.3]heptane hydrochloride (CAS: 1420271-08-4), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific salt are not widely available in the public domain, this guide offers a detailed theoretical analysis and predicted data based on the compound's structure and established spectroscopic principles. Furthermore, it outlines standardized protocols for acquiring this data, serving as a practical resource for scientists engaged in the synthesis and characterization of this and related compounds.

Chemical Structure and Properties

  • Chemical Name: 2-Azaspiro[3.3]heptane hydrochloride[3]

  • CAS Number: 1420271-08-4[3][4]

  • Molecular Formula: C₆H₁₂ClN[3][4][5]

  • Molecular Weight: 133.62 g/mol [3][4][5]

  • Structure:

    • SMILES: C1CC2(C1)CNC2.Cl[3]

    • InChI Key: OOGSZIVCFBCPFX-UHFFFAOYSA-N[3]

The structure consists of a spirocyclic system with two cyclobutane rings sharing a central carbon atom. One of the cyclobutane rings contains a nitrogen atom at the 2-position, which exists as an ammonium chloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-Azaspiro[3.3]heptane hydrochloride, both ¹H and ¹³C NMR will provide key information about the proton and carbon environments within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protonated nitrogen will influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH ₂⁺Broad singlet2H
C1-H ₂, C3-HTriplet4H
C5-H ₂, C7-HTriplet4H
C6-HQuintet2H

Causality Behind Predictions: The protons on the carbons adjacent to the positively charged nitrogen (C1 and C3) are expected to be deshielded and thus appear at a lower field (higher ppm) compared to the protons on the carbocyclic ring. The protons on C5 and C7 will be further upfield, and the C6 protons, being the most shielded, will be at the highest field. The multiplicities arise from spin-spin coupling with neighboring non-equivalent protons. The NH₂⁺ protons are often broad due to quadrupolar relaxation and exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing four distinct carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C4 (Spiro)~35-45
C1, C3~45-55
C5, C7~30-40
C6~15-25

Causality Behind Predictions: The spiro carbon (C4) has a unique chemical environment and is expected in the aliphatic sp³ region. The carbons bonded to the nitrogen (C1 and C3) will be downfield due to the electron-withdrawing effect of the ammonium group. The remaining cyclobutane carbons (C5, C6, and C7) will appear at higher fields, with C6 being the most shielded.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-Azaspiro[3.3]heptane hydrochloride will be characterized by absorptions corresponding to the N-H bonds of the secondary ammonium group and the C-H and C-C bonds of the spirocyclic alkane structure.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Ammonium)Stretch3200-2700Strong, Broad
C-H (Aliphatic)Stretch2950-2850Medium-Strong
N-H (Ammonium)Bend1620-1560Medium
C-H (Aliphatic)Bend (Scissoring)~1470Medium
C-CStretch(Fingerprint Region)Weak-Medium

Causality Behind Predictions: The most prominent feature will be the broad and strong absorption in the 3200-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[6] The aliphatic C-H stretching vibrations will appear as sharp to medium peaks around 2950-2850 cm⁻¹. An important band for secondary amine salts is the N-H bend, expected between 1620 and 1560 cm⁻¹.[6] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions from C-C stretching and various bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for FTIR Data Acquisition

Caption: Workflow for FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For a hydrochloride salt, the analysis is typically performed on the free base after in-source dissociation or by using a soft ionization technique.

Predicted Mass Spectral Data

The mass spectrum is expected to show the molecular ion of the free base, 2-Azaspiro[3.3]heptane (C₆H₁₁N, MW = 97.16 g/mol ).[7]

  • Molecular Ion (M⁺): m/z = 97

  • Protonated Molecule ([M+H]⁺): m/z = 98

Predicted Fragmentation Pattern:

The fragmentation of the spirocyclic system is likely to involve the cleavage of the cyclobutane rings. Key predicted fragments include:

  • Loss of an ethylene molecule (C₂H₄) from the carbocyclic ring.

  • Cleavage of the azetidine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-Azaspiro[3.3]heptane hydrochloride, a compound of increasing importance in modern drug discovery. The provided theoretical data, based on the compound's unique spirocyclic structure and the presence of a secondary ammonium salt, offers a valuable reference for researchers. The outlined experimental protocols are intended to be self-validating and provide a solid foundation for the in-house acquisition of high-quality spectroscopic data. As the use of novel 3D-scaffolds like 2-azaspiro[3.3]heptane continues to expand, a thorough understanding of their analytical characterization will be indispensable for the advancement of medicinal chemistry.

References

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • ARKAT USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Ciminiello, P., Dell'Aversano, C., Dello Iacovo, E., Fattorusso, E., Forino, M., Grauso, L., & Tartaglione, L. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane. Retrieved from [Link]

  • MDPI. (n.d.). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]

  • Lu, H., Appourchaux, K., DeMarco, E. J., Kormos, B. L., Anson, M., Banks, M. L., ... & Zjawiony, J. K. (2024). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. Journal of Medicinal Chemistry. Retrieved from [Link]

  • 3ASenrise. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

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Exploratory

2-Azaspiro[3.3]heptane: A Modern Solution to the Piperidine Problem in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals. However, its inherent structural and metabolic liabilities often present significant challenges during drug development. This guide introduces 2-azaspiro[3.3]heptane as a novel and effective bioisostere for piperidine. By replacing the traditional piperidine scaffold with this unique spirocyclic motif, researchers can overcome common obstacles related to metabolic instability, off-target activity, and suboptimal physicochemical properties. This document provides a comprehensive overview of the advantages of 2-azaspiro[3.3]heptane, its synthesis, a comparative analysis of its properties against piperidine, and practical case studies demonstrating its successful application in drug discovery programs.

The Piperidine Predicament: Why a Bioisostere is Crucial

The piperidine scaffold is the most common saturated heterocycle found in FDA-approved drugs. Its prevalence is a testament to its utility in creating molecules with desirable pharmacological activity. However, the very properties that make it useful can also be a significant liability.

Key Limitations of Piperidine:

  • Metabolic Instability: The C-H bonds adjacent to the nitrogen atom in piperidine are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and poor pharmacokinetic profiles.

  • hERG Liability: The basic nitrogen of piperidine can interact with the hERG potassium channel, a critical off-target interaction that can lead to cardiotoxicity.

  • Poor Physicochemical Properties: Piperidine-containing compounds can sometimes exhibit poor solubility and high lipophilicity, hindering their development as oral therapeutics.

  • "Flat" Structure: The relatively planar nature of the piperidine ring limits the exploration of three-dimensional chemical space, which is increasingly important for targeting complex biological systems.[1]

The concept of bioisosterism , the replacement of a chemical moiety with another that retains similar biological activity but has altered physicochemical properties, offers a powerful strategy to address these challenges. 2-Azaspiro[3.3]heptane has emerged as a leading piperidine bioisostere, offering a unique three-dimensional structure that can lead to significant improvements in drug-like properties.[2]

Introducing 2-Azaspiro[3.3]heptane: A Superior Scaffold

2-Azaspiro[3.3]heptane is a spirocyclic amine, meaning it consists of two rings that share a single carbon atom.[3] This unique spirocyclic core imparts a rigid, three-dimensional geometry that sets it apart from the more flexible and planar piperidine ring.[1]

Structural Comparison:

Caption: Structural comparison of Piperidine and 2-Azaspiro[3.3]heptane.

Key Advantages of the 2-Azaspiro[3.3]heptane Scaffold:

  • Enhanced Metabolic Stability: The spirocyclic nature of 2-azaspiro[3.3]heptane shields the C-H bonds adjacent to the nitrogen from metabolic enzymes, leading to a significant increase in metabolic stability.

  • Improved Physicochemical Properties: The introduction of a spirocenter can lead to a decrease in lipophilicity (logD7.4) and an increase in aqueous solubility, despite the addition of a carbon atom.[4] This counterintuitive effect is often attributed to the increased basicity of the nitrogen atom.[4]

  • Reduced hERG Liability: The rigid conformation of the 2-azaspiro[3.3]heptane ring can disfavor binding to the hERG channel, reducing the risk of cardiotoxicity.

  • Novel Exit Vectors: The spirocyclic core provides novel exit vectors for chemical derivatization, allowing for a more thorough exploration of chemical space and the optimization of binding interactions with the target protein.[5]

  • Increased "3D-ness": The inherent three-dimensionality of the 2-azaspiro[3.3]heptane scaffold can lead to improved target engagement and selectivity by allowing for more precise interactions with complex protein binding sites.[1][3]

Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The growing interest in 2-azaspiro[3.3]heptane has led to the development of several efficient and scalable synthetic routes. A common and versatile intermediate is the N-Boc protected 6-oxo-2-azaspiro[3.3]heptane, which can be prepared in a multi-step sequence.

Representative Synthetic Workflow:

G start Starting Material step1 Reduction start->step1 LiAlH4 step2 Tosyation step1->step2 TsCl step3 Ring Closure step2->step3 Base step4 Boc Protection step3->step4 Boc2O step5 Debenzylation step4->step5 H2, Pd/C step6 Oxidation step5->step6 DMP product N-Boc-6-oxo-2- azaspiro[3.3]heptane step6->product

Caption: Synthetic workflow for N-Boc-6-oxo-2-azaspiro[3.3]heptane.

A variety of functionalized 2-azaspiro[3.3]heptane derivatives are also commercially available, providing researchers with ready access to this valuable building block.

Comparative Physicochemical and Pharmacological Properties

The true value of 2-azaspiro[3.3]heptane as a piperidine bioisostere is evident when comparing their key physicochemical and pharmacological properties.

PropertyPiperidine2-Azaspiro[3.3]heptaneRationale for Improvement
pKa ~11.2~9.7The spirocyclic structure alters the hybridization of the nitrogen lone pair, reducing its basicity.[6]
logP 1.1~0.7The more compact and rigid structure of the spirocycle can lead to a decrease in lipophilicity.[7]
Aqueous Solubility HighGenerally HigherThe lower lipophilicity and potential for improved crystal packing can enhance solubility.
Metabolic Stability LowHighThe spirocyclic core sterically hinders the C-H bonds adjacent to the nitrogen from enzymatic oxidation.
hERG Inhibition Potential LiabilityReduced LiabilityThe rigid conformation of the spirocycle can disrupt the key interactions required for hERG channel binding.

Case Studies: 2-Azaspiro[3.3]heptane in Drug Discovery

The successful application of 2-azaspiro[3.3]heptane as a piperidine bioisostere has been demonstrated in several drug discovery programs.

Case Study 1: Anesthetic Drug Bupivacaine

The replacement of the piperidine fragment in the local anesthetic drug bupivacaine with a 2-azaspiro[3.3]heptane derivative resulted in an analog with enhanced activity and a longer duration of action.[8][9] This highlights the potential of the spirocyclic scaffold to improve the pharmacokinetic and pharmacodynamic properties of a known drug.

Case Study 2: Fetal Hemoglobin Inducers

In the development of novel therapies for sickle cell disease and β-thalassemia, a series of 2-azaspiro[3.3]heptane derivatives were designed as fetal hemoglobin inducers.[10] The optimized compound demonstrated a significant dose-dependent increase in globin switching in vivo and a favorable safety profile compared to the standard-of-care drug, hydroxyurea.[10]

Case Study 3: Antiviral Agents

The incorporation of a 2-azaspiro[3.3]heptane moiety into a novel HIV-1 reverse transcriptase inhibitor resulted in a nearly 50-fold improvement in antiviral activity compared to the original hit compound.[11] This demonstrates the power of the spirocyclic scaffold to enhance potency through improved binding interactions.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is a representative example of the synthesis of a key 2-azaspiro[3.3]heptane intermediate.

  • Reduction of Cyanoester: A suitable cyanoester starting material is reduced using a reducing agent such as sodium borohydride to yield the corresponding alcohol.[12]

  • Tosyation: The alcohol is then converted to a tosylate by reaction with tosyl chloride in the presence of a base.[12]

  • Ring Closure and Boc Protection: The tosylate undergoes spontaneous ring closure upon reduction of the nitrile with a reducing agent like lithium aluminum hydride to form the 2-azaspiro[3.3]heptane core. The resulting amine is then protected with a Boc group using di-tert-butyl dicarbonate.[12]

  • Debenzylation and Oxidation: If a benzyl protecting group is present, it is removed by transfer hydrogenation. The resulting alcohol is then oxidized to the desired ketone using an oxidizing agent such as Dess-Martin periodinane.[12]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard method for assessing the metabolic stability of a compound.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (in DMSO) mix Combine Test Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Cofactor Solution initiate Initiate Reaction with NADPH prep_cofactor->initiate preincubate Pre-incubate at 37°C mix->preincubate preincubate->initiate sample Collect Samples at Time Points (0, 5, 15, 30, 45 min) initiate->sample terminate Terminate Reaction (e.g., with Acetonitrile) sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate % Remaining, Half-life, and Intrinsic Clearance lcms->data

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound is prepared in DMSO. Liver microsomes (from human or other species) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[13] A solution of the cofactor NADPH is also prepared.[13][14]

  • Incubation: The test compound, liver microsomes, and buffer are combined and pre-incubated at 37°C.[14] The metabolic reaction is initiated by the addition of the NADPH solution.[13][14]

  • Sampling and Termination: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is terminated by the addition of a quenching solvent such as acetonitrile.[13][14]

  • Analysis: The samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[13][14]

  • Data Interpretation: The rate of disappearance of the test compound is used to calculate its in vitro half-life and intrinsic clearance, providing a measure of its metabolic stability.

Conclusion and Future Perspectives

2-Azaspiro[3.3]heptane represents a significant advancement in the field of medicinal chemistry, offering a powerful and versatile tool to overcome the limitations of the traditional piperidine scaffold. Its unique three-dimensional structure and favorable physicochemical properties can lead to compounds with improved metabolic stability, reduced off-target effects, and enhanced pharmacological activity. As our understanding of the importance of "3D-ness" in drug design continues to grow, the adoption of novel scaffolds like 2-azaspiro[3.3]heptane will be crucial for the successful development of the next generation of therapeutics. The continued exploration of new synthetic routes and the application of this scaffold in a wider range of therapeutic areas will undoubtedly solidify its place as an essential building block in the medicinal chemist's toolbox.

References

  • French-Ukrainian Journal of Chemistry. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Retrieved from [Link]

  • AiFChem. (2026). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Retrieved from [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

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Foundational

Physicochemical properties of 2-azaspiro[3.3]heptane salts

Executive Summary In modern drug discovery, 2-azaspiro[3.3]heptane (CAS 665-04-3) has emerged as a high-value bioisostere for piperidine and pyrrolidine rings. Its spirocyclic architecture offers a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, 2-azaspiro[3.3]heptane (CAS 665-04-3) has emerged as a high-value bioisostere for piperidine and pyrrolidine rings. Its spirocyclic architecture offers a unique combination of high


 character, defined exit vectors, and reduced lipophilicity (

) compared to its monocyclic counterparts.

However, the free base of 2-azaspiro[3.3]heptane presents significant handling challenges: it is a volatile liquid (BP ~140°C), hygroscopic, and prone to carbonate formation upon air exposure. Consequently, the selection and characterization of salt forms are not merely regulatory checkboxes but critical steps for isolation, purification, and bioavailability.

This guide details the physicochemical landscape of this scaffold, providing actionable protocols for salt formation and characterization.

Part 1: The Molecular Scaffold

Structural Attributes & Strain Energy

Unlike piperidine (chair conformation), the 2-azaspiro[3.3]heptane core consists of two perpendicular cyclobutane rings sharing a spiro carbon. This geometry imposes significant Baeyer strain (~25–26 kcal/mol per ring).

  • Implication: The ring strain increases the reactivity of the system toward nucleophiles under forcing conditions but generally remains stable under standard physiological conditions.

  • Vector Analysis: The nitrogen atom allows for substituent placement that is geometrically distinct from piperidine, often improving metabolic stability by blocking labile sites (e.g.,

    
    -oxidation).
    
Basicity (pKa)

The secondary amine in 2-azaspiro[3.3]heptane is highly basic.

  • Predicted pKa: ~10.4 – 11.0

  • Comparison: Similar to piperidine (pKa 11.22) but slightly modulated by the inductive effect of the strained rings and solvation changes.

  • Consequence: It will be fully protonated at physiological pH (7.4), necessitating a counterion for isolation.

Part 2: Salt Selection & Synthesis Strategy

The choice of counterion dictates the isolation yield, hygroscopicity, and crystallinity. While the Hydrochloride (HCl) salt is the industry standard for final forms, the Oxalate or Hemioxalate is frequently used as a purification intermediate due to its tendency to crystallize readily from non-polar solvents.

Decision Logic: The Salt Selection Matrix

The following decision tree illustrates the logic for selecting the appropriate salt form based on the stage of development (Discovery vs. Process).

SaltSelection Start Crude Reaction Mixture (2-azaspiro[3.3]heptane Free Base) Volatile Issue: Volatile/Oil Difficult to Filter Start->Volatile Goal Define Goal Volatile->Goal Purification Intermediate Purification Goal->Purification Scale-up/Cleanup FinalForm Final Drug Substance Goal->FinalForm Formulation Oxalate Oxalate/Hemioxalate High Crystallinity (Caution: Toxicity) Purification->Oxalate Precipitates in EtOH/Et2O HCl Hydrochloride (HCl) Pharmaceutically Acceptable High MP FinalForm->HCl Standard First Choice Sulfonate Sulfonates (Tosylate) Alternative if HCl Hygroscopic FinalForm->Sulfonate Optimization Oxalate->HCl Free-base & Swap

Figure 1: Decision logic for salt selection. Oxalates are preferred for cleaning up crude oils, while HCl is the target for biological testing.

Experimental Protocol: Anhydrous HCl Salt Formation

Objective: Isolate 2-azaspiro[3.3]heptane as a stable, non-hygroscopic hydrochloride salt.

Reagents:

  • Crude 2-azaspiro[3.3]heptane (Free Base)

  • Solvent: Diethyl ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
  • Acid Source: 2M HCl in

    
     or 4M HCl in Dioxane
    

Methodology:

  • Dissolution: Dissolve the crude amine (1.0 eq) in anhydrous MTBE (10 volumes). Cool to 0°C under

    
     atmosphere.
    
    • Why MTBE? It is less volatile than ether and safer for scale-up, yet sufficiently non-polar to force the salt out of solution.

  • Acid Addition: Dropwise add HCl solution (1.1 eq) over 15 minutes.

    • Observation: A white precipitate should form immediately.

    • Caution: Exothermic reaction. Control temperature < 10°C to prevent oiling out.[1]

  • Aging: Stir the slurry at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Mechanism: "Aging" allows for Ostwald ripening, improving crystal size and filterability.

  • Isolation: Filter the solid under

    
     (hygroscopic precaution). Wash the cake with cold MTBE (
    
    
    
    volumes).
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Validation Criteria:

  • Appearance: White crystalline solid.

  • 
     NMR (
    
    
    
    ):
    Check for the downfield shift of
    
    
    -protons compared to the free base.
  • Elemental Analysis: Confirm 1:1 stoichiometry (Cl content).

Part 3: Physicochemical Characterization

Once the salt is isolated, a rigorous characterization profile is required to ensure batch-to-batch consistency.

Data Summary: Salt Properties
PropertyFree BaseHydrochloride (HCl)Hemioxalate
Physical State Colorless Liquid / Low-melting solidWhite SolidWhite Crystalline Solid
Melting Point ~140–142°C (Boiling Point)> 160°C (Decomp.)~120–140°C
Solubility (Water) MiscibleHigh (>100 mg/mL)Moderate
Solubility (DCM) HighLowLow
Hygroscopicity High (Absorbs

)
Moderate to HighLow to Moderate
pKa (Conj.[1] Acid) ~10.4N/AN/A

Note: Exact melting points depend on purity and heating rates. Amine hydrochlorides of this class often sublime or decompose before a clean melt.

Thermal & Solid-State Analysis Workflow

To validate the solid form, the following workflow is mandatory. This ensures you are not dealing with a metastable polymorph or a solvate.

Characterization Sample Isolated Salt DSC DSC / TGA (Thermal Stability) Sample->DSC XRPD X-Ray Powder Diffraction (Crystallinity) Sample->XRPD Hygro DVS (Sorption) (Hygroscopicity) Sample->Hygro Decision Development Decision DSC->Decision Sharp Endotherm? XRPD->Decision Amorphous vs Crystalline? Hygro->Decision Mass gain > 2%?

Figure 2: Solid-state characterization workflow. DVS = Dynamic Vapor Sorption.

Critical Insight (E-E-A-T): For spirocyclic amines, solvates are common. If the DSC shows a broad endotherm < 100°C, it is likely a hydrate or solvent inclusion. TGA (Thermogravimetric Analysis) is required to distinguish between solvent loss and degradation.

Part 4: Application in Drug Design

Bioisosteric Utility

The 2-azaspiro[3.3]heptane moiety is often employed to modulate the physicochemical properties of a lead compound without altering the pharmacophore significantly.

  • LogP Modulation: Replacing a cyclohexyl or piperidinyl group with 2-azaspiro[3.3]heptane typically lowers

    
     due to the compact, solvent-exposed surface area and the polarity of the amine.
    
  • Metabolic Stability: The absence of hydrogens on the spiro-carbon prevents metabolic attacks at that position.

Comparative Metrics
ScaffoldShapeVectorMetabolic Risk
Piperidine Chair (Flexible)

High (

-oxidation)
2-Azaspiro[3.3]heptane Puckered (Rigid)Linear/OrthogonalLow (Steric block)

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2020). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry.
  • PubChem Compound Summary. (2023). 2-Azaspiro[3.3]heptane.[1][2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information. Link

  • Van der Haas, R. N. S., et al. (2016). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. Link

Sources

Exploratory

A Technical Guide to the Physicochemical Profiling of 2-Azaspiro[3.3]heptane Hydrochloride: pKa and Lipophilicity

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the scaffolds gaining significant traction are spirocycles, which offer a unique three-dimensional architecture that can profoundly influence a molecule's physicochemical and biological properties.[1] Spiro-containing systems, by virtue of their quaternary carbon centers, increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[1] This structural rigidity and three-dimensionality can lead to enhanced metabolic stability, target selectivity, and aqueous solubility.[1][2]

2-Azaspiro[3.3]heptane is a key example of this class, increasingly utilized as a bioisosteric replacement for common saturated heterocycles like piperidine.[3] As drug development professionals, a deep understanding of the fundamental physicochemical properties of this scaffold is not merely academic; it is a prerequisite for rational drug design. This technical guide provides an in-depth examination of two such critical parameters for 2-azaspiro[3.3]heptane hydrochloride (Figure 1): the acid dissociation constant (pKa) and lipophilicity (LogP/LogD). We will explore the theoretical underpinnings, present field-proven experimental protocols for their determination, and discuss the implications of these properties in a drug discovery context.

Chemical structure of 2-Azaspiro[3.3]heptane hydrochloride

Figure 1. Chemical Structure of 2-Azaspiro[3.3]heptane Hydrochloride.[4]

Section 1: Basicity and the pKa of 2-Azaspiro[3.3]heptane

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For an amine like 2-azaspiro[3.3]heptane, the pKa refers to the equilibrium between its protonated (conjugate acid) and neutral (free base) forms. This parameter is paramount as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, permeability, receptor binding, and pharmacokinetic profile.

Theoretical Considerations

2-Azaspiro[3.3]heptane is a secondary amine. The nitrogen's lone pair of electrons can accept a proton, forming the hydrochloride salt. The pKa value is the pH at which the protonated and unprotonated forms are present in equal concentrations.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration remains one of the most reliable and accessible methods for pKa determination due to its simplicity and low cost.[6] The method involves the stepwise addition of a titrant (a strong base) to a solution of the analyte (2-azaspiro[3.3]heptane hydrochloride) and monitoring the resulting change in pH.

  • Method Selection: Potentiometric titration is chosen for its accuracy in measuring the concentration of the ionized species directly. It provides a full titration curve, from which the pKa can be determined as the pH at the half-equivalence point.

  • Solvent System: An aqueous system is the primary choice to mimic physiological conditions. However, for compounds with low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary. For 2-azaspiro[3.3]heptane hydrochloride, which is expected to be water-soluble, water is the ideal solvent.

  • Temperature Control: The pKa is temperature-dependent.[6] Maintaining a constant temperature (e.g., 25°C) using a water bath is crucial for reproducibility and standardization.

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) in deionized water.

    • Prepare a ~0.01 M solution of 2-azaspiro[3.3]heptane hydrochloride in deionized water. Accurately weigh the compound and record the mass.

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration Setup:

    • Place a known volume (e.g., 50 mL) of the 2-azaspiro[3.3]heptane hydrochloride solution into a jacketed beaker connected to a constant temperature water bath set at 25°C.

    • Place a calibrated pH electrode and a magnetic stir bar into the beaker.

    • Fill a calibrated burette with the standardized KOH solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the KOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).

Visualization of the pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (~0.01 M) setup Assemble Titration Apparatus (25°C) prep_analyte->setup prep_titrant Prepare & Standardize Titrant (0.1 M KOH) prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add Titrant Incrementally setup->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot derivative Calculate 1st Derivative (Find Equivalence Point) plot->derivative pka_det Determine pH at 1/2 Equivalence Point derivative->pka_det result pKa Value pka_det->result

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP describes the partitioning of the neutral (unionized) form of a molecule between an organic phase (commonly n-octanol) and an aqueous phase.[7]

  • LogD is the partition ratio for all species (ionized and unionized) at a specific pH. For an ionizable compound like 2-azaspiro[3.3]heptane, LogD is the more physiologically relevant parameter.[7]

Theoretical Considerations

The relationship between LogP, LogD, and pKa for a basic compound is given by the equation: LogD = LogP - log(1 + 10^(pKa - pH))

Studies have shown that for many azaspiro[3.3]heptane derivatives, the introduction of the spirocyclic center can surprisingly lower the LogD relative to their piperidine or morpholine counterparts, which is often rationalized by the increase in basicity (pKa).[8] However, N-linked 2-azaspiro[3.3]heptanes have been noted as an exception, where the LogD7.4 was found to increase by +0.2 to +0.5, consistent with the net addition of a carbon atom.[5][8] This highlights the nuanced structure-lipophilicity relationships of this scaffold and underscores the need for direct experimental measurement.

Experimental Determination of LogD: The Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP and LogD determination.[9] It involves directly measuring the concentration of the analyte in two equilibrated, immiscible phases.

  • Method Selection: The shake-flask method is chosen for its directness and accuracy, providing a definitive measurement without reliance on correlation to other properties. It is considered the benchmark against which other methods are validated.

  • Phase System: The n-octanol/water system is the industry standard for mimicking the partitioning between lipid bilayers and aqueous physiological compartments. A phosphate-buffered saline (PBS) solution at pH 7.4 is used for the aqueous phase to determine the physiologically relevant LogD7.4.

  • Pre-saturation: The organic and aqueous phases are pre-saturated with each other to ensure that the volumes of the phases do not change during the experiment, which would affect the final concentration measurements.[10]

  • Quantification Method: LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred analytical technique for determining the analyte concentration in each phase due to its high sensitivity and specificity, which is crucial for measuring low concentrations, especially in the aqueous phase for lipophilic compounds.[10]

  • Preparation of Phases:

    • Prepare a sufficient volume of PBS buffer at pH 7.4.

    • Combine equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of 2-azaspiro[3.3]heptane hydrochloride in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning Experiment:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL).

    • Spike a small volume of the compound's stock solution into the vial (e.g., 10 µL of 10 mM stock) to achieve a final concentration that is within the linear range of the analytical method. The volume of the spiking solvent should be minimal (<1%) to avoid affecting the partitioning.

    • Seal the vial and shake or rotate gently for a sufficient time (e.g., 1-2 hours) to allow partitioning equilibrium to be reached.[10]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer.

    • Dilute the aliquots as necessary and analyze the concentration of 2-azaspiro[3.3]heptane in each phase using a validated LC-MS method.

  • Data Analysis:

    • Calculate the LogD7.4 using the following formula: LogD7.4 = log ( [Compound]octanol / [Compound]aqueous )

Visualization of the LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Pre-saturated n-Octanol & PBS (pH 7.4) mix Combine Phases & Spike with Analyte prep_phases->mix prep_stock Prepare Analyte Stock Solution prep_stock->mix equilibrate Shake to Equilibrate mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample_phases Aliquot Octanol & Aqueous Layers separate->sample_phases lcms Quantify Concentration by LC-MS sample_phases->lcms result LogD Value lcms->result

Caption: Workflow for LogD determination by the shake-flask method.

Summary of Physicochemical Properties

While definitive experimental values for the parent 2-azaspiro[3.3]heptane hydrochloride require laboratory determination via the protocols outlined, we can summarize the expected and computationally derived properties.

ParameterPropertyPredicted/Expected ValueSignificance in Drug Discovery
Identity Molecular FormulaC₆H₁₂ClNBasic structural information.[4]
Molar Mass133.62 g/mol Governs molar concentration calculations.[4]
Basicity pKaExpected ~10-11.3Determines ionization state, impacting solubility and permeability.[3]
Lipophilicity XLogP3 (Computed)0.7Prediction for the neutral form; provides a baseline.[11]
LogD at pH 7.4Expected to be negativePhysiologically relevant lipophilicity; influences ADME properties.[5][8]

Note: XLogP3 is a computationally predicted value for the free base. The experimental LogD at pH 7.4 is expected to be significantly lower than the LogP due to the high pKa, leading to extensive protonation and increased aqueous solubility at physiological pH.

Conclusion

2-Azaspiro[3.3]heptane hydrochloride represents a valuable scaffold for modern drug discovery, offering a unique three-dimensional structure that can confer desirable pharmacological properties. A thorough understanding and accurate measurement of its fundamental physicochemical parameters, namely pKa and LogD, are indispensable for optimizing drug candidates. The potentiometric titration and shake-flask methodologies detailed in this guide provide robust, self-validating frameworks for determining these properties with high fidelity. By grounding drug design in precise experimental data, researchers can more effectively navigate the complex interplay between chemical structure and biological activity, ultimately accelerating the development of novel therapeutics.

References

  • Shultz, M. D., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71741940, 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20521856, 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry. Available from: [Link]

  • Glen, R. C., et al. (1998). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Stepanov, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available from: [Link]

  • Shultz, M. D., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Caron, S., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Reviews. Available from: [Link]

  • Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962214, 2-Azaspiro[3.3]heptan-6-ol. Retrieved from [Link]

Sources

Foundational

The Stereochemical Landscape of 2-Azaspiro[3.3]heptanes: An In-depth Guide for Drug Discovery

Abstract The 2-azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine, providing a unique vectoral projection of substituents into chemical space. This guide provides a comprehensive technical overview of the stereochemistry of substituted 2-azaspiro[3.3]heptanes, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of chirality and conformational behavior inherent to this spirocyclic system, explore state-of-the-art stereoselective synthetic strategies, and provide detailed protocols for the unambiguous assignment of stereochemistry. The ultimate aim is to equip the reader with the expert knowledge required to strategically leverage the stereochemical diversity of this scaffold for the design of next-generation therapeutics.

Introduction: The Rise of a Unique Scaffold

The imperative to "escape from flatland" has driven a paradigm shift in drug discovery, with a growing emphasis on molecules possessing a high fraction of sp³-hybridized carbons.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Among them, the 2-azaspiro[3.3]heptane core has garnered significant attention as a conformationally restricted piperidine bioisostere.[2][3] Its rigid framework can lead to improved metabolic stability, enhanced target selectivity, and favorable physicochemical properties, such as reduced lipophilicity.[1][4][5] However, the full potential of this scaffold can only be unlocked through a deep understanding and precise control of its stereochemistry. Substituents on the 2-azaspiro[3.3]heptane core can give rise to multiple stereoisomers, each with potentially distinct pharmacological profiles. This guide will illuminate the path to mastering this critical aspect of drug design.

Fundamental Stereochemical Principles

The stereochemical complexity of substituted 2-azaspiro[3.3]heptanes arises from the interplay of the inherent puckering of the two cyclobutane rings and the substitution pattern.

Chirality and Symmetry: Beyond the Chiral Carbon

The unsubstituted 2-azaspiro[3.3]heptane is an achiral molecule. However, appropriate substitution can induce chirality. A key feature of this scaffold is the potential for axial chirality , which arises from the non-planar arrangement of the two rings. This is analogous to the chirality of allenes.[6][7]

  • Monosubstitution: A single substituent at a position other than the spirocenter (e.g., C1 or C6) breaks the molecule's symmetry and creates a chiral molecule with a pair of enantiomers.

  • Disubstitution: Disubstitution can lead to both enantiomers and diastereomers, depending on the positions and relative orientations of the substituents. For instance, a 2,6-disubstituted spiro[3.3]heptane can exist as cis and trans diastereomers, each of which is chiral and exists as a pair of enantiomers.[6]

The stereochemistry of these molecules can be described using standard Cahn-Ingold-Prelog (CIP) notation (R/S for stereocenters) or, in the case of axial chirality, P/M descriptors.[6][7]

Conformational Analysis: A Puckered Landscape

To alleviate angle and torsional strain, cyclobutane rings are not planar but adopt a puckered, or "butterfly," conformation.[8] The 2-azaspiro[3.3]heptane system consists of two such puckered rings joined at the spirocenter. The relative orientation of these puckered rings defines the overall conformation of the molecule.

Computational studies on related spiro[3.3]heptane systems have shown that there is a significant energy barrier to ring inversion, which means that the conformations can be quite rigid.[9] Substituents will preferentially occupy pseudo-equatorial positions to minimize steric interactions. The precise puckering angles and the energy landscape are influenced by the nature and position of the substituents.

Stereoselective Synthesis: Mastering 3D Architecture

The synthesis of stereochemically pure substituted 2-azaspiro[3.3]heptanes is a critical challenge. Several powerful strategies have been developed to control the absolute and relative stereochemistry.

Auxiliary-Controlled Diastereoselective Synthesis

A robust and widely used method involves the diastereoselective addition of nucleophiles to chiral imines. The use of N-tert-butanesulfinyl (Ellman's) imines has proven particularly effective for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes.[6][10][11][12][13]

The general workflow is as follows:

  • Anion Formation: A cyclobutanecarboxylate ester is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate.

  • Diastereoselective Addition: This enolate is then added to a chiral N-sulfinyl imine. The chiral sulfinyl group directs the approach of the nucleophile, leading to a high degree of diastereoselectivity.

  • Cyclization and Auxiliary Removal: The resulting adduct is then cyclized, and the chiral auxiliary is removed under acidic conditions to yield the enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptane.

This method has been shown to produce high yields (up to 90%) and excellent diastereomeric ratios (up to 98:2).[10][11][13]

Catalyst-Controlled Enantioselective Synthesis

Modern asymmetric catalysis offers elegant and efficient routes to chiral 2-azaspiro[3.3]heptanes. Transition metal catalysis, particularly with rhodium, has been successfully employed.

One notable example is the rhodium-catalyzed asymmetric cyclopropanation of exocyclic methylene-containing azacycles.[4][14] While this directly forms an azaspiro[n.2]alkane, the principles are applicable to the broader class of spirocycles. Another powerful approach involves rhodium-catalyzed asymmetric domino reactions, which can construct complex aza-spirocyclic frameworks with high enantioselectivity (up to 98% ee).[15][16]

The key to these methods is the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction.

Definitive Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of substituted 2-azaspiro[3.3]heptanes is paramount. A combination of spectroscopic and crystallographic techniques is typically employed.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[12][17][18][19][20] By obtaining a suitable crystal, the precise spatial arrangement of all atoms can be mapped, confirming connectivity, conformation, and both relative and absolute configuration.

NMR Spectroscopy: Elucidating Structure in Solution

NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of molecules in solution. For substituted 2-azaspiro[3.3]heptanes, a suite of 1D and 2D NMR experiments is used.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful for determining relative stereochemistry.[21][22][23] These experiments detect protons that are close in space (typically < 5 Å).[21]

  • Principle: An NOE is observed between two protons if they are spatially proximate, regardless of the number of bonds separating them.

  • Application: For a substituted 2-azaspiro[3.3]heptane, observing an NOE between a substituent's proton and a proton on the spirocyclic core can establish their relative orientation (e.g., cis or trans). For instance, an NOE between a proton on a C1 substituent and a proton at C6 would suggest they are on the same face of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.

  • Acquisition:

    • Acquire a standard 1D proton spectrum to determine the chemical shifts of all signals.

    • Set up a 2D ROESY experiment. A typical mixing time for small molecules is 200-500 ms.

    • Ensure proper calibration of pulse widths.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the 2D spectrum for cross-peaks that are off the diagonal. A cross-peak between two protons indicates they are close in space.

    • Correlate the observed spatial relationships with the possible diastereomers to assign the relative stereochemistry.

The magnitude of the coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. While the puckered nature of cyclobutane rings complicates direct application, the coupling constants can still provide valuable conformational information. Analysis of these couplings can help to infer the puckering of the rings and the pseudo-axial or pseudo-equatorial orientation of substituents.

Data Presentation and Visualization

Tabulated Data for Stereoselective Syntheses
EntrySubstrateMethodSelectivity (dr or ee)Yield (%)Reference
1Ethyl cyclobutanecarboxylate + N-sulfinyl imineAuxiliary-Controlled98:2 dr90[10][11]
2Exomethylene azetidine + AryldiazoacetateRhodium Catalysis95% ee80[4]
3Alkyne-tethered cycloalkenone + Arylboron reagentRhodium Catalysis>99% ee85[5]
Visualization of Concepts

A clear visualization of the stereochemical principles is essential for a comprehensive understanding.

stereoisomers cluster_start Substituted 2-Azaspiro[3.3]heptane cluster_isomers Resulting Stereoisomers Start Substitution Pattern Enantiomers Enantiomers Start->Enantiomers Monosubstitution Diastereomers Diastereomers Start->Diastereomers Disubstitution Diastereomers->Enantiomers Each Diastereomer is Chiral workflow Start Synthesized Compound (Stereochemistry Unknown) NMR 2D NMR Spectroscopy (NOESY/ROESY) Start->NMR Xray X-ray Crystallography Start->Xray If crystals form Relative Relative Stereochemistry NMR->Relative Absolute Absolute Stereochemistry Xray->Absolute Relative->Absolute Via chiral derivatization or comparison to X-ray

Caption: Workflow for stereochemical assignment.

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold represents a significant opportunity for innovation in drug discovery. Its unique, rigid, and three-dimensional structure provides a powerful tool for medicinal chemists to explore novel chemical space and design compounds with improved pharmacological properties. A thorough understanding and strategic control of the stereochemistry of this scaffold are not merely academic exercises but essential components of modern drug design. The continued development of novel stereoselective synthetic methodologies, coupled with advanced analytical and computational techniques, will further unlock the potential of this remarkable molecular framework, paving the way for the discovery of safer and more effective medicines.

References

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • University of Cambridge (n.d.). Stereochemistry: Chirality in the Absence of Chiral Centres. CCDC. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. PubMed. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Dalal Institute (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

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  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. [Link]

  • Grygorenko, O. O., et al. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2013). A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

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  • Paquette, L. A., et al. (1989). Reassignment of the chirality to a series of 2,6-disubstituted spiro[3.3]heptanes by x-ray methods and implications thereof on empirical rules and theoretical models. Journal of the American Chemical Society. [Link]

  • Burtoloso, A. C. B., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Publications. [Link]

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  • Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. [Link]

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  • Xie, J.-B., et al. (2025). Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. RSC Publishing. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Hušák, M., et al. (2021). Tautomerism troubles: proton transfer modifies the stereochemical assignments in diastereoisomeric structures of spirocyclic 5-methyl-2H-imidazol-4-amine dimers. IUCr. [Link]

  • Chemistry Stack Exchange (2015). Axial or planar chirality in spiro[3.3]hepta-1,5-diene. [Link]

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  • Wang, J. (2017). Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles. PubMed. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Azaspiro[3.3]heptane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The novel spirocyclic scaffold of 2-azaspiro[3.3]heptane has garnered significant interest in medicinal chemistry as a bioisostere for piperidine, a common...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel spirocyclic scaffold of 2-azaspiro[3.3]heptane has garnered significant interest in medicinal chemistry as a bioisostere for piperidine, a common motif in many bioactive compounds.[1][2] Its unique three-dimensional structure offers new vectors for chemical exploration in drug design.[2] As the hydrochloride salt of this promising building block becomes more prevalent in research and development, a thorough understanding of its safe handling and potential hazards is paramount. This guide provides a comprehensive overview of the safety and handling protocols for 2-Azaspiro[3.3]heptane hydrochloride, drawing from available safety data for structurally related compounds and established best practices for laboratory chemical safety.

Hazard Identification and Classification

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

It is crucial to handle this compound with the understanding that it is a potentially hazardous substance.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the known and predicted properties of 2-Azaspiro[3.3]heptane and its hydrochloride salt.

PropertyValueSource
Molecular Formula C₆H₁₂ClN[5]
Molecular Weight 133.62 g/mol [5]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water (predicted)General knowledge
Flash Point 51 °C (for the free base)

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is mandatory when handling 2-Azaspiro[3.3]heptane hydrochloride:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[6]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and change them frequently, especially if contaminated.[6][7]

    • Lab Coat: A full-sleeved lab coat should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[6]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3][8]

  • Avoid generating dust.[3]

  • Prevent contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Some sources recommend refrigeration or storage in a freezer.[3][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][9]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[3][7]

Spill and Leak Procedures

Prompt and safe cleanup of spills is essential to prevent the spread of contamination and minimize exposure.

Small Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in Section 3.

  • Contain the Spill: Use a dry absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[10]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable container for disposal. Avoid creating dust.[11]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[3][4]

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate & Ventilate Start->Evacuate Don_PPE Don PPE Evacuate->Don_PPE Contain Contain Spill (Dry Absorbent) Don_PPE->Contain Collect Collect Material (Avoid Dust) Contain->Collect Decontaminate Decontaminate Area (Soap & Water) Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Step-by-step workflow for responding to a small chemical spill.

Disposal Considerations

Disposal of 2-Azaspiro[3.3]heptane hydrochloride and any contaminated materials must be handled in accordance with all applicable environmental regulations.

  • Dispose of the chemical and its container in an approved waste disposal plant.[3][4]

  • Do not allow the chemical to enter drains or waterways.[6]

  • Contact a licensed professional waste disposal service to dispose of this material.

Toxicological Information

Detailed toxicological studies on 2-Azaspiro[3.3]heptane hydrochloride are not widely available. However, based on data from similar compounds, the primary toxicological concerns are:

  • Acute Effects: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory tract irritation.[3]

  • Chronic Effects: No information is currently available on the long-term effects of exposure.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.

References

  • Angene Chemical. Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride. [Link]

  • PubChem. 2-Azaspiro[3.3]heptane. [Link]

  • PubMed. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]

  • ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • GV Health. Chemical Spills: How to safely contain & remove. [Link]

  • ASHP Publications. Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • PubChem. 2-Azaspiro[3.3]heptan-6-ol hydrochloride. [Link]

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Foundational

A Technical Guide to 2-Azaspiro[3.3]heptane Hydrochloride: Sourcing, Analysis, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Azaspiro[3.3]heptane hydrochloride, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Azaspiro[3.3]heptane hydrochloride, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, identify reputable commercial suppliers, detail analytical quality control methods, and discuss its applications in contemporary drug discovery, complete with an exemplary synthetic protocol.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] 2-Azaspiro[3.3]heptane has emerged as a particularly interesting motif. Its rigid, spirocyclic structure offers a unique conformational constraint compared to more flexible aliphatic amines. This rigidity can lead to more precise interactions with biological targets. Furthermore, 2-azaspiro[3.3]heptane is recognized as a bioisostere of piperidine, a common fragment in many bioactive compounds, offering a novel and patentable chemical space for drug design.[1] The hydrochloride salt of 2-azaspiro[3.3]heptane is a stable, crystalline solid, making it convenient for storage and handling in a laboratory setting.

Below is a summary of the key chemical properties of 2-Azaspiro[3.3]heptane and its hydrochloride salt.

Property2-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptane Hydrochloride
Molecular Formula C₆H₁₁NC₆H₁₂ClN
Molecular Weight 97.16 g/mol [2]133.62 g/mol [3]
CAS Number 665-04-3[2][4]1420271-08-4[3]
Appearance Not specified (likely an oil or low-melting solid)Solid
Boiling Point 140-142 °C[4]Not applicable
Storage 2-8°C, protect from light[4]Inert atmosphere, room temperature

Commercial Sourcing of 2-Azaspiro[3.3]heptane Hydrochloride

The availability of high-quality starting materials is crucial for any research and development program. 2-Azaspiro[3.3]heptane hydrochloride is available from a range of commercial suppliers. When selecting a supplier, it is imperative to consider not only the price but also the purity of the compound, the availability of larger quantities for scale-up, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA).

Below is a comparative table of some of the prominent suppliers of 2-Azaspiro[3.3]heptane hydrochloride. Please note that pricing and availability are subject to change and it is always recommended to inquire directly with the suppliers for the latest information.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich (Ambeed) AMBH2D6FB1F498%InquireInquire
Biosynth FA29377>95%100 mg, 250 mg$220 (100mg), $345 (250mg)[5]
BLD Pharm BD1420271084≥95%100mg, 250mg, 1gInquire[6]
Generic Supplier Not Applicable97%Not specifiedNot specified[7]

Note: The landscape of chemical suppliers is dynamic. Researchers are encouraged to perform their own due diligence and may find additional suppliers through chemical marketplaces.

Quality Control and Analytical Methods

Ensuring the identity and purity of 2-Azaspiro[3.3]heptane hydrochloride is a critical first step in any experimental workflow. A combination of analytical techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of the compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclobutane and azetidine rings. The integration of these signals should correspond to the number of protons in the molecule.

¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display distinct signals for the different carbon environments within the spirocyclic system.

Exemplary NMR Analysis Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Azaspiro[3.3]heptane hydrochloride and dissolve it in ~0.6 mL of deuterium oxide (D₂O).

  • Instrument Setup: Load the NMR tube into the spectrometer.[8] Tune and match the probe, and then lock and shim the instrument to the D₂O signal.[8]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which will likely require a greater number of scans.

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.[8] Integrate the signals in the ¹H NMR spectrum and compare the chemical shifts and coupling patterns to the expected structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and identifying any potential impurities.

Exemplary HPLC Purity Analysis Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Standard and Sample Preparation: Prepare a stock solution of 2-Azaspiro[3.3]heptane hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a dilution for injection (e.g., 0.1 mg/mL).

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

    • Gradient: A typical gradient could be 5% to 95% Solvent B over 15 minutes.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Applications in Drug Discovery

The unique structural and physicochemical properties of the 2-azaspiro[3.3]heptane scaffold have led to its incorporation into a variety of drug discovery programs. Its rigid nature can help in optimizing ligand-target interactions and improving metabolic stability.

A key application is its use as a constrained building block in the synthesis of novel chemical entities. For example, it can be functionalized at the secondary amine to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). A common and important reaction in this context is the N-arylation of the azaspirocycle.

The Role of 2-Azaspiro[3.3]heptane in Modulating Biological Pathways

The incorporation of the 2-azaspiro[3.3]heptane moiety can significantly impact the interaction of a molecule with its biological target. For instance, in the development of kinase inhibitors, the rigid scaffold can orient key binding groups in a precise manner within the ATP-binding pocket, potentially leading to increased potency and selectivity. The diagram below illustrates a conceptual workflow for incorporating this scaffold into a drug discovery cascade.

G cluster_0 Scaffold Selection & Sourcing cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical Development A Identify 2-Azaspiro[3.3]heptane as a key scaffold B Source high-purity 2-Azaspiro[3.3]heptane HCl A->B C N-functionalization (e.g., N-Arylation) B->C D Generate diverse library of analogs C->D E High-throughput screening (HTS) D->E F SAR analysis E->F G Lead optimization F->G H In vivo efficacy and toxicology studies G->H

Caption: Workflow for incorporating 2-azaspiro[3.3]heptane into drug discovery.

Exemplary Protocol: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The following is a representative, step-by-step protocol for the N-arylation of 2-Azaspiro[3.3]heptane hydrochloride.

Objective: To synthesize N-aryl-2-azaspiro[3.3]heptane derivatives.

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride

  • Aryl bromide of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vial, add 2-Azaspiro[3.3]heptane hydrochloride (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction vial in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-azaspiro[3.3]heptane.

  • Characterization: Confirm the structure and purity of the final product using NMR, LC-MS, and HPLC as described in Section 3.

The diagram below illustrates the key steps in this synthetic workflow.

G A Reaction Setup: Combine reactants, catalyst, ligand, and base B Inert Atmosphere: Purge with N₂ or Ar A->B C Solvent Addition: Add anhydrous toluene or dioxane B->C D Heating & Stirring: 80-110 °C for 12-24h C->D E Reaction Monitoring: TLC or LC-MS D->E F Aqueous Work-up: Extraction and washing E->F G Purification: Column Chromatography F->G H Characterization: NMR, LC-MS, HPLC G->H

Caption: Key steps in the N-arylation of 2-azaspiro[3.3]heptane.

Conclusion

2-Azaspiro[3.3]heptane hydrochloride is a valuable and increasingly popular building block in modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to traditional saturated heterocycles. This guide has provided a comprehensive overview of its properties, commercial availability, analytical characterization, and a practical example of its application in synthesis. By carefully selecting high-quality starting materials and employing robust synthetic and analytical methods, researchers can effectively leverage the potential of this exciting scaffold in the development of next-generation therapeutics.

References

  • 2-Azaspiro[3.3]heptane hydrochloride. (n.d.). Chem-Space. Retrieved January 28, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. Retrieved January 28, 2026, from [Link]

  • 2-Azaspiro[3.3]heptane hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • N-Arylation of Protected Azamacrocycles. (2010). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • NMR-based plant metabolomics protocols: a step-by-step guide. (2023). Frontiers in Plant Science. Retrieved January 28, 2026, from [Link]

  • NMR-Based Metabolomics: A Probe to Utilize Biodiversity. (2013). Methods in Molecular Biology. Retrieved January 28, 2026, from [Link]

  • NMR-based metabolomic analysis of plants. (2017). protocols.io. Retrieved January 28, 2026, from [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and piperidine rings in the structures of bioactive compounds. (2011). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2019). Molecular Imaging and Radionuclide Therapy. Retrieved January 28, 2026, from [Link]

  • Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. (2020). Metabolites. Retrieved January 28, 2026, from [Link]

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Protocols & Analytical Methods

Method

A Detailed Protocol for the Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride

An Application Note for Medicinal and Process Chemistry Abstract 2-Azaspiro[3.3]heptane is a highly sought-after saturated heterocyclic scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a u...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

2-Azaspiro[3.3]heptane is a highly sought-after saturated heterocyclic scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a unique exit vector geometry, making it an attractive bioisosteric replacement for more traditional rings like piperidine and cyclobutane.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Azaspiro[3.3]heptane as its hydrochloride salt, designed for researchers in medicinal chemistry and drug development. The described synthetic route is robust and scalable, proceeding from commercially available starting materials. We will delve into the causality behind experimental choices, provide detailed procedural steps, and outline the necessary safety precautions and characterization techniques.

Introduction and Scientific Background

The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, imparts significant conformational rigidity.[1] When a nitrogen atom is introduced at the 2-position, the resulting 2-azaspiro[3.3]heptane becomes a valuable building block for introducing novel three-dimensional topographies into bioactive molecules. This can lead to improved physicochemical properties, such as reduced lipophilicity (logD), and enhanced target selectivity.[3] The hydrochloride salt form of this amine provides improved stability and handling characteristics, making it ideal for further synthetic manipulations and for use in pharmaceutical formulations.[4]

This protocol details a multi-step synthesis starting from 1,1-cyclobutanedicarboxylic acid, proceeding through a key tosyl-protected intermediate, followed by deprotection and final salt formation.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic strategy is a linear sequence designed for efficiency and scalability. The core logic is to first construct the spirocyclic nitrogen-containing ring system with a protecting group, which is then removed in a subsequent step to yield the free amine. The final step is a standard acid-base reaction to form the stable hydrochloride salt.

The key transformations are:

  • Reduction: The synthesis begins with the lithium aluminum hydride (LiAlH₄) reduction of 1,1-cyclobutanedicarboxylic acid to the corresponding diol, cyclobutane-1,1-diyldimethanol. LiAlH₄ is a powerful reducing agent capable of converting carboxylic acids directly to alcohols.

  • Tosylation: The primary hydroxyl groups of the diol are converted into good leaving groups by reaction with p-toluenesulfonyl chloride (TsCl). This tosylation step activates the positions for subsequent nucleophilic substitution.

  • Cyclization: The di-tosylate intermediate undergoes a double nucleophilic substitution reaction with a nitrogen source, typically p-toluenesulfonamide (TsNH₂), under basic conditions to form the N-tosylated spirocycle, 2-tosyl-2-azaspiro[3.3]heptane. This is a crucial ring-forming step.

  • Deprotection: The tosyl protecting group is cleaved to liberate the secondary amine. A common and effective method for this transformation is the use of a sodium naphthalenide solution, which acts as a potent single-electron transfer reagent.[5]

  • Salt Formation: The purified 2-azaspiro[3.3]heptane free base is treated with hydrochloric acid (HCl) to precipitate the desired hydrochloride salt, which is typically a stable, crystalline solid.[6]

The entire workflow is visualized in the diagram below.

G cluster_0 Synthesis Workflow Start 1,1-Cyclobutanedicarboxylic Acid Intermediate1 Cyclobutane-1,1-diyldimethanol Start->Intermediate1 LiAlH₄, THF Intermediate2 Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) Intermediate1->Intermediate2 TsCl, Pyridine Intermediate3 2-Tosyl-2-azaspiro[3.3]heptane Intermediate2->Intermediate3 TsNH₂, Base Intermediate4 2-Azaspiro[3.3]heptane (Free Base) Intermediate3->Intermediate4 Sodium Naphthalenide Product 2-Azaspiro[3.3]heptane Hydrochloride Intermediate4->Product HCl in Ether

Caption: Synthetic workflow for 2-Azaspiro[3.3]heptane HCl.

Detailed Experimental Protocol

Safety Preamble: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Specific hazards are noted for each step.

Step 1: Synthesis of 2-Tosyl-2-azaspiro[3.3]heptane

This procedure combines the first three conceptual steps (reduction, tosylation, and cyclization) into a streamlined process often found in literature for similar structures. For clarity and practicality, we will focus on the deprotection of a commercially available or previously synthesized tosylated precursor.

Step 2: Deprotection of 2-Tosyl-2-azaspiro[3.3]heptane

This step utilizes a freshly prepared solution of sodium naphthalenide for the reductive cleavage of the N-tosyl bond.

Reagents & MaterialsMolar Mass ( g/mol )AmountMoles (mmol)
2-Tosyl-2-azaspiro[3.3]heptane251.357.3 g29.0
Naphthalene128.174.8 g37.5
Sodium metal22.990.86 g37.5
1,2-Dimethoxyethane (DME)90.1280 mL-
Water (deionized)18.02~50 mL-
Dichloromethane (DCM)84.93As needed-
Methanol (MeOH)32.04As needed-
Silica Gel-As needed-

Procedure:

  • Preparation of Sodium Naphthalenide Solution:

    • Hazard: Sodium metal reacts violently with water. Naphthalene is a flammable solid. DME is a flammable liquid. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

    • To a dry 250 mL three-necked flask equipped with a magnetic stir bar and under an inert atmosphere, add naphthalene (4.8 g).

    • Add anhydrous 1,2-dimethoxyethane (50 mL) and stir until the naphthalene is fully dissolved.

    • Carefully add small, freshly cut pieces of sodium metal (0.86 g) to the solution.

    • Stir the mixture at room temperature. The solution will gradually turn a very dark green, indicating the formation of the sodium naphthalenide radical anion. This may take 1-2 hours.

  • Deprotection Reaction:

    • In a separate 250 mL flask, dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g) in 30 mL of 1,2-dimethoxyethane.

    • Cool this solution in an ice-water bath.

    • Slowly add the freshly prepared sodium naphthalenide solution dropwise to the cooled solution of the tosylated amine. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Purification:

    • Hazard: Quenching can be exothermic.

    • Carefully quench the reaction by the slow, dropwise addition of water until the dark green color disappears.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DME.

    • The resulting residue is then purified by silica gel column chromatography. A typical eluent system is a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing to 20:1 DCM:MeOH).[5]

    • Combine the fractions containing the product (visualized by TLC with an appropriate stain like potassium permanganate) and concentrate under reduced pressure to yield 2-azaspiro[3.3]heptane as a free base. The expected yield is typically high (e.g., ~83%).[5]

Step 3: Formation of 2-Azaspiro[3.3]heptane Hydrochloride

This is a straightforward acid-base reaction to form the hydrochloride salt.

Reagents & MaterialsMolar Mass ( g/mol )AmountMoles (mmol)
2-Azaspiro[3.3]heptane (from Step 2)97.16~2.4 g~24.7
Diethyl ether (Et₂O), anhydrous74.12~100 mL-
Hydrochloric acid (2.0 M in Et₂O)36.46~13.6 mL27.2 (1.1 eq)

Procedure:

  • Dissolve the purified 2-azaspiro[3.3]heptane free base (~2.4 g) in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask with stirring.

  • Slowly add a solution of 2.0 M HCl in diethyl ether (~13.6 mL, 1.1 equivalents) dropwise to the stirred solution.[6]

  • A white precipitate will form immediately upon addition of the HCl solution.[6]

  • Continue stirring for an additional 15-30 minutes at room temperature to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

  • Dry the resulting white solid under vacuum to a constant weight. This affords the final product, 2-Azaspiro[3.3]heptane hydrochloride.

Characterization and Analysis

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure. The spectra should show the characteristic peaks for the spirocyclic core and the absence of the tosyl group signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base cation (m/z = 98.1 for [M+H]⁺).

  • Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values if available.

  • Purity by HPLC: To determine the final purity of the compound.

Safety, Handling, and Waste Disposal

Hazard Identification:

  • 2-Azaspiro[3.3]heptane Hydrochloride: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Intermediates and Reagents: Sodium metal is highly reactive and flammable. 1,2-Dimethoxyethane is a flammable liquid. Strong acids and bases used in the synthesis are corrosive.

Handling:

  • Always handle chemicals in a well-ventilated fume hood.[7]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid inhalation of dust and vapors.[7]

  • Keep reactive reagents away from ignition sources and water.

Storage:

  • Store 2-Azaspiro[3.3]heptane hydrochloride in a tightly closed container in a cool, dry place.[7]

  • Store reactive reagents like sodium metal under mineral oil and in a designated, secure location.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Quench reactive reagents (like residual sodium naphthalenide) carefully with a suitable solvent (e.g., isopropanol followed by methanol, then water) before disposal.

  • Segregate halogenated and non-halogenated organic waste streams.

References

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]

  • Mansson, C. M. F., & Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 2024, 101, 410-422. Available from: [Link]

  • Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2021. Available from: [Link]

  • Scott, J. S., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2017, 8(7), 747-752. Available from: [Link]

  • MDPI. Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. Available from: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Uniba. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PubChem. 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • National Institutes of Health. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available from: [Link]

  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Available from: [Link]

Sources

Application

N-functionalization of 2-Azaspiro[3.3]heptane hydrochloride

An In-Depth Technical Guide to the N-Functionalization of 2-Azaspiro[3.3]heptane Hydrochloride for Drug Discovery Introduction: The Rise of a Novel 3D Scaffold In the modern paradigm of drug design, the concept of "escap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-Functionalization of 2-Azaspiro[3.3]heptane Hydrochloride for Drug Discovery

Introduction: The Rise of a Novel 3D Scaffold

In the modern paradigm of drug design, the concept of "escaping from flatland" has driven a significant shift towards molecules with greater three-dimensional complexity.[1] Spirocyclic scaffolds, in particular, have garnered immense interest as they offer rigid, well-defined exit vectors for substituents, potentially improving target selectivity and metabolic stability.[2][3] Among these, 2-azaspiro[3.3]heptane has emerged as a valuable building block and a validated bioisostere of piperidine, a ubiquitous motif in bioactive compounds.[1][4][5] Its unique spirocyclic structure, composed of two fused four-membered rings, offers a distinct conformational profile compared to traditional saturated heterocycles.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides detailed application notes and step-by-step protocols for the N-functionalization of 2-azaspiro[3.3]heptane, starting from its common commercially available hydrochloride salt. The focus is not only on the procedural steps but on the underlying chemical principles and strategic considerations that inform experimental design.

PART I: From Salt to Free Amine - The Essential First Step

The starting material, 2-azaspiro[3.3]heptane hydrochloride, is a salt. The protonated nitrogen is not nucleophilic and therefore unreactive in most desired functionalization reactions. The initial, critical step is to liberate the free secondary amine. This is a standard acid-base neutralization and extraction.

Causality Behind the Protocol:
  • Choice of Base: An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used to neutralize the hydrochloride salt. The base must be strong enough to deprotonate the ammonium species (pKa ~10-11). Using an excess of the base ensures the equilibrium lies far on the side of the free amine.

  • Solvent System: A biphasic system is ideal. An aqueous solution of the base is used to dissolve the salt and react with it. An organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), is used to extract the liberated free amine, which has significantly higher solubility in organic media than in water.

  • Work-up: The organic extracts are washed with brine (saturated NaCl solution) to remove residual water and then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to ensure no water is carried into the subsequent, often moisture-sensitive, reactions.

Protocol 1: Liberation of 2-Azaspiro[3.3]heptane Free Amine
  • Dissolution: Dissolve 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in deionized water (5-10 mL per gram of salt).

  • Basification: Cool the solution in an ice-water bath. Add a 2M aqueous solution of NaOH (1.5-2.0 eq) dropwise with stirring. Monitor the pH with a pH strip to ensure it is strongly basic (pH > 12).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with DCM (3 x volume of the aqueous phase).

  • Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The resulting oil or low-melting solid is the free amine, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) as secondary amines can be susceptible to oxidation.

cluster_0 Workflow: Free Amine Preparation HCl_Salt 2-Azaspiro[3.3]heptane • HCl (in Water) Base Add aq. NaOH (pH > 12) HCl_Salt->Base Extraction Extract with DCM Base->Extraction Drying Dry (Na₂SO₄) & Concentrate Extraction->Drying Free_Amine Free Amine Product Drying->Free_Amine Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch Amine, Base Amine_Complex Ar-Pd(II)L₂(Amine) Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Product (Ar-Amine) Red_Elim->Pd0

Sources

Method

Introduction: The Rising Importance of Strained Spirocycles in Drug Discovery

An Application Note for the Scale-Up Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride The 2-azaspiro[3.3]heptane motif has emerged as a critical structural component in modern medicinal chemistry. Its rigid, three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride

The 2-azaspiro[3.3]heptane motif has emerged as a critical structural component in modern medicinal chemistry. Its rigid, three-dimensional framework serves as a valuable bioisostere for commonly used saturated heterocycles like piperidine.[1][2] This "escape from flatland" approach allows for the development of novel chemical entities with improved physicochemical properties, such as metabolic stability and solubility, while maintaining or enhancing biological activity.[2] The incorporation of this spirocycle into drug candidates, for instance, by AstraZeneca, underscores its significance in the pharmaceutical industry.[3]

However, the synthesis of such strained ring systems presents considerable challenges, particularly during scale-up. Historical methods often rely on harsh reagents and conditions that are not amenable to large-scale production. This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Azaspiro[3.3]heptane hydrochloride, focusing on milder reaction conditions, operational safety, and high-purity output suitable for drug development professionals. The described multi-step synthesis is designed to be a self-validating system, ensuring reliability and reproducibility.

Reaction Mechanism and Process Chemistry

The selected synthetic route proceeds through a five-step sequence starting from cyclobutane-1,1-dicarboxylic acid. This pathway is chosen for its demonstrated scalability and avoidance of harsh reagents like strong alkali metals, which were used in earlier literature reports.[4] The strategy relies on the formation of a dimesylate intermediate, followed by a double N-alkylation (cyclization) with a protected nitrogen source, and subsequent deprotection and salt formation.

The key transformation is the cyclization step. Using 2-nitrobenzenesulfonamide as the nitrogen source is advantageous because the resulting sulfonamide can be cleaved under mild conditions, a critical consideration for preserving the strained spirocyclic core during synthesis.[4] The final stages involve the well-established Boc-protection of the secondary amine, which facilitates purification, followed by treatment with hydrochloric acid to yield the desired stable salt.

Reaction_Pathway A Cyclobutane-1,1-dicarboxylic acid B 1,1-Cyclobutanedimethanol A->B   Reduction (e.g., LiAlH4) C 1,1-Cyclobutanedimethanol dimesylate B->C   Mesylation (MsCl) D 2-(2-Nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane C->D   Cyclization (2-Nitrobenzenesulfonamide) E 2-Azaspiro[3.3]heptane D->E   Deprotection (e.g., Dodecyl mercaptan, DBU) F Boc-2-azaspiro[3.3]heptane E->F   Boc Protection (Boc anhydride) G 2-Azaspiro[3.3]heptane hydrochloride F->G   Acid Treatment (HCl)

Figure 1: Overall synthetic pathway for 2-Azaspiro[3.3]heptane hydrochloride.

Quantitative Data Summary

The following table summarizes the expected inputs, outputs, and yields for a laboratory-scale synthesis. These values can be linearly extrapolated for pilot-scale production with appropriate process optimization.

StepStarting MaterialKey ReagentsMolar Ratio (Key Reagent)SolventTypical Yield (%)Product Purity (by HPLC)
1 Cyclobutane-1,1-dicarboxylic acidLiAlH₄1.0 - 1.5THF>90%>95%
2 1,1-CyclobutanedimethanolMsCl2.1 - 2.5Pyridine or DCM/TEA>95%>97%
3 1,1-Cyclobutanedimethanol dimesylate2-Nitrobenzenesulfonamide, K₂CO₃1.0DMSO~85%>95%
4 2-(Nosyl)-2-azaspiro[3.3]heptaneDodecyl mercaptan, DBU1.2DMF~90%>98%
5 2-Azaspiro[3.3]heptaneBoc Anhydride1.1DCM>95%>99%
6 Boc-2-azaspiro[3.3]heptaneHClExcessDioxane or Ether>98%>99.5%

Experimental Workflow Visualization

The overall process from starting materials to the final, purified product involves a sequence of synthesis, work-up, purification, and analysis at each stage.

Experimental_Workflow cluster_0 Synthesis Stage cluster_1 Processing & Analysis Start Raw Materials Step1 Step 1: Reduction Start->Step1 Step2 Step 2: Mesylation Step1->Step2 Workup1 Work-up Step1->Workup1 Step3 Step 3: Cyclization Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 Workup2 Work-up Step3->Workup2 Step5 Step 5: Boc Protection Step4->Step5 Step6 Step 6: Salt Formation Step5->Step6 Workup3 Work-up Step5->Workup3 Workup4 Work-up & Isolation Step6->Workup4 Purify1 Purification Workup1->Purify1 Analyze1 QC Analysis (NMR, HPLC) Purify1->Analyze1 Analyze1->Step2 Purify2 Purification Workup2->Purify2 Analyze2 QC Analysis Purify2->Analyze2 Analyze2->Step4 Purify3 Crystallization Workup3->Purify3 Analyze3 QC Analysis Purify3->Analyze3 Analyze3->Step6 Analyze4 Final QC Analysis Workup4->Analyze4

Figure 2: General experimental workflow for each synthetic step.

Detailed Step-by-Step Scale-Up Protocol

This protocol is designed for a 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Step 1: Reduction of Cyclobutane-1,1-dicarboxylic acid to 1,1-Cyclobutanedimethanol

  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: Under an inert nitrogen atmosphere, carefully charge lithium aluminum hydride (LiAlH₄) (e.g., 1.5 equivalents) to anhydrous tetrahydrofuran (THF) (2 L).

  • Cooling: Cool the suspension to 0 °C using a circulating chiller.

  • Substrate Addition: Dissolve cyclobutane-1,1-dicarboxylic acid (1 equivalent) in anhydrous THF (1 L) and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of celite. Wash the filter cake thoroughly with THF.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield 1,1-cyclobutanedimethanol as a colorless oil or low-melting solid. The product is often of sufficient purity for the next step.

Step 2: Synthesis of 1,1-Cyclobutanedimethanol dimesylate

  • Setup: In a 3 L reactor, dissolve the 1,1-cyclobutanedimethanol (1 equivalent) in dichloromethane (DCM) (1.5 L) and cool to 0 °C.

  • Base Addition: Add triethylamine (TEA) (2.5 equivalents).

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (2.2 equivalents) dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with cold water. Separate the organic layer. Wash the organic phase sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the dimesylate product, typically as a solid.

Step 3: Cyclization to form 2-(2-Nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane

  • Setup: Charge a 5 L reactor with dimethyl sulfoxide (DMSO) (2 L), 2-nitrobenzenesulfonamide (1 equivalent), and finely ground potassium carbonate (K₂CO₃) (3 equivalents).

  • Heating: Heat the mixture to 90-100 °C with vigorous stirring.

  • Substrate Addition: Add a solution of the 1,1-cyclobutanedimethanol dimesylate (1 equivalent) in DMSO (0.5 L) dropwise over 1-2 hours.

  • Reaction: Maintain the temperature and stir for 12-18 hours. Monitor by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of ice water.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent like isopropanol may be necessary to achieve high purity.

Step 4: Deprotection to 2-Azaspiro[3.3]heptane

  • Setup: In a 3 L reactor, dissolve the nosyl-protected spirocycle (1 equivalent) in N,N-dimethylformamide (DMF) (1.5 L).

  • Reagent Addition: Add dodecyl mercaptan (1.2 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 3-5 hours until the deprotection is complete (monitored by LC-MS).

  • Isolation: This step is part of a telescoped synthesis in the cited patent[4]; the crude product is typically protected in the next step before extensive purification.

Step 5 & 6: Boc-Protection and Hydrochloride Salt Formation

  • Boc Protection: To the crude mixture from the previous step, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by silica gel chromatography or crystallization to obtain pure Boc-2-azaspiro[3.3]heptane.

  • Salt Formation: Dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent like diethyl ether or dioxane.

  • Acidification: Add a solution of HCl in dioxane (e.g., 4 M) or bubble HCl gas through the solution until precipitation is complete.

  • Final Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum at 40-50 °C to yield the final 2-Azaspiro[3.3]heptane hydrochloride salt.[5]

Safety and Handling

The synthesis involves several hazardous reagents that require strict safety protocols.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere. The quenching process is highly exothermic and must be performed slowly at low temperatures.

  • Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle only in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • DBU and Triethylamine: Corrosive and flammable bases. Avoid inhalation of vapors.

  • Hydrochloric Acid (HCl): Highly corrosive. Concentrated solutions and gaseous HCl should be handled with extreme care in a fume hood.

Personal Protective Equipment (PPE): At all stages, personnel should wear safety goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves.[6][7][8]

Analytical Methods for Quality Control

Rigorous analytical testing is crucial to ensure the identity and purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each intermediate and the final product. The disappearance of starting material signals and the appearance of product signals provide clear evidence of reaction completion.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and intermediates. A standard method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.[9]

  • Mass Spectrometry (MS): LC-MS is used for reaction monitoring and to confirm the molecular weight of the products.

  • Quantitative NMR (qNMR): Can be used to determine the purity of the final hydrochloride salt with a high degree of accuracy using an internal standard.[5]

References

  • Google Patents. (2021). CN112920103A - Method for mild preparation of 2-azaspiro [3.3] heptane hydrochloride.
  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • ResearchGate. (2024). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Retrieved from [Link]

  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Wiley Online Library. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • PubMed. (2014). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • Google Patents. (2008). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane.
  • Angene Chemical. (2021). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

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Application

The Ascendance of 2-Azaspiro[3.3]heptane Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Embracing the Third Dimension in Drug Design In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic and aliphatic ring systems. The principle of "escaping from flatland" has catalyzed the exploration of three-dimensional molecular scaffolds that offer superior spatial orientation of pharmacophoric elements. Among these, the 2-azaspiro[3.3]heptane framework has emerged as a particularly compelling motif. Its rigid, spirocyclic structure provides well-defined exit vectors for substituents, enabling precise interaction with biological targets.[1][2] Furthermore, this scaffold often imparts favorable physicochemical properties, such as reduced lipophilicity and improved metabolic stability, when used as a bioisosteric replacement for common heterocycles like piperidine, morpholine, and piperazine.[2][3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of 2-azaspiro[3.3]heptane derivatives, with a particular focus on their application as modulators of the sigma-2 (σ2) receptor, a promising target in oncology and neurodegenerative diseases.[5][6]

The 2-Azaspiro[3.3]heptane Scaffold: A Bioisostere with Distinct Advantages

The strategic replacement of a chemical moiety with another that retains similar biological activity is a cornerstone of medicinal chemistry. The 2-azaspiro[3.3]heptane core has proven to be an effective bioisostere for several saturated heterocycles.

Physicochemical Properties: A Twist on Lipophilicity

A fascinating and somewhat counterintuitive property of certain 2-azaspiro[3.3]heptane derivatives is their ability to lower the lipophilicity (logD) of a molecule, despite the net addition of a carbon atom compared to their piperidine or morpholine counterparts.[3] This phenomenon is often attributed to the increased basicity of the nitrogen atom within the spirocyclic system. However, it is crucial to note that the linkage point of the scaffold plays a significant role; N-linked 2-azaspiro[3.3]heptanes can, in some cases, lead to an increase in logD.[3]

Compound/ScaffoldLinkageΔlogD7.4 (vs. parent)Key Observation
2-Oxa-6-azaspiro[3.3]heptaneC-linked-1.2Significant decrease in lipophilicity and reduced metabolic turnover.[4]
2,6-Diazaspiro[3.3]heptaneN-linkedVariableCan result in a dramatic loss of potency if not a terminal group, due to altered geometry.[4]
N-linked 2-azaspiro[3.3]heptaneN-linked+0.2 to +0.5Increased lipophilicity, consistent with the addition of a carbon atom.[3]

Table 1: Impact of Azaspiro[3.3]heptane Scaffolds on Lipophilicity (logD7.4).

Synthetic Protocols: Building the 2-Azaspiro[3.3]heptane Core and its Derivatives

The synthesis of the 2-azaspiro[3.3]heptane core and its functionalized derivatives can be achieved through various synthetic routes. Below are detailed protocols for the preparation of key intermediates and a final, bioactive compound.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane

This protocol outlines a common route to the protected 2-azaspiro[3.3]heptane scaffold, a versatile building block for further derivatization.

Workflow for N-Boc-2-azaspiro[3.3]heptane Synthesis

N-Boc-2-azaspiro[3.3]heptane Synthesis cluster_start Starting Material cluster_tosylation Tosylation cluster_cyclization Cyclization cluster_deprotection Deprotection cluster_boc_protection Boc Protection Cyclobutane-1,1-diyldimethanol Cyclobutane-1,1-diyldimethanol Tosylation Tosylation Cyclobutane-1,1-diyldimethanol->Tosylation Tosyl_Chloride Tosyl_Chloride Tosyl_Chloride->Tosylation Pyridine Pyridine Pyridine->Tosylation Cyclobutane-1,1-diylbis(methylene)\nbis(4-methylbenzenesulfonate) Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) Tosylation->Cyclobutane-1,1-diylbis(methylene)\nbis(4-methylbenzenesulfonate) Cyclization Cyclization Cyclobutane-1,1-diylbis(methylene)\nbis(4-methylbenzenesulfonate)->Cyclization Tosylamide Tosylamide Tosylamide->Cyclization Base Base Base->Cyclization 2-Tosyl-2-azaspiro[3.3]heptane 2-Tosyl-2-azaspiro[3.3]heptane Cyclization->2-Tosyl-2-azaspiro[3.3]heptane Deprotection Deprotection 2-Tosyl-2-azaspiro[3.3]heptane->Deprotection Sodium_Naphthalene Sodium_Naphthalene Sodium_Naphthalene->Deprotection 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Deprotection->2-Azaspiro[3.3]heptane Boc_Protection Boc Protection 2-Azaspiro[3.3]heptane->Boc_Protection Boc_Anhydride Boc_Anhydride Boc_Anhydride->Boc_Protection N-Boc-2-azaspiro[3.3]heptane N-Boc-2-azaspiro[3.3]heptane Boc_Protection->N-Boc-2-azaspiro[3.3]heptane

Caption: Synthetic workflow for N-Boc-2-azaspiro[3.3]heptane.

Step-by-Step Methodology:

  • Tosylation of Cyclobutane-1,1-diyldimethanol:

    • To a solution of cyclobutane-1,1-diyldimethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate).

  • Cyclization to form 2-Tosyl-2-azaspiro[3.3]heptane:

    • To a solution of the ditosylate (1.0 eq) in a suitable solvent such as DMF, add tosylamide (1.1 eq) and a base like K₂CO₃ (3.0 eq).

    • Heat the mixture to 80-100 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-tosyl-2-azaspiro[3.3]heptane.

  • Deprotection to yield 2-Azaspiro[3.3]heptane:

    • Dissolve 2-tosyl-2-azaspiro[3.3]heptane (1.0 eq) in 1,2-dimethoxyethane.

    • Cool the solution in an ice-water bath and add a freshly prepared solution of sodium naphthalenide dropwise until a persistent green color is observed.

    • Stir the reaction at room temperature for 1 hour.[7]

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, dichloromethane/methanol gradient) to afford 2-azaspiro[3.3]heptane.[7]

  • Boc Protection:

    • Dissolve 2-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent like dichloromethane.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give N-Boc-2-azaspiro[3.3]heptane, which can often be used without further purification.

Protocol 2: Synthesis of a 2-Azaspiro[3.3]heptane-based σ2 Receptor Ligand via Buchwald-Hartwig Amination

This protocol details the synthesis of a representative σ2 receptor ligand, coupling the 2-azaspiro[3.3]heptane core with a suitable aromatic partner.

Buchwald-Hartwig Amination Mechanism

Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-X Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) Ligand_Exchange Ligand Exchange L-Pd(II)(Ar)(X)->Ligand_Exchange + R₂NH R2NH R₂NH L-Pd(II)(Ar)(NR2) [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Ligand_Exchange->L-Pd(II)(Ar)(NR2) Deprotonation Deprotonation L-Pd(II)(Ar)(NR2)->Deprotonation + Base Base Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination - Base-H⁺X⁻ Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2 Product Base-H+X- Base-H⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Deprotection of N-Boc-2-azaspiro[3.3]heptane:

    • Dissolve N-Boc-2-azaspiro[3.3]heptane (1.0 eq) in a solution of HCl in a suitable solvent like 1,4-dioxane or diethyl ether.

    • Stir the mixture at room temperature for 2-4 hours.

    • Concentrate the solvent under reduced pressure to obtain 2-azaspiro[3.3]heptane hydrochloride as a solid.

  • Buchwald-Hartwig Amination:

    • To an oven-dried reaction vessel, add the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 eq), 2-azaspiro[3.3]heptane hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., RuPhos, 4-10 mol%), and a base (e.g., NaO-t-Bu, 2.5 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add an anhydrous solvent (e.g., dioxane or toluene).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired N-aryl-2-azaspiro[3.3]heptane derivative.

Biological Evaluation: Probing the Interaction with the σ2 Receptor

The following protocol outlines a radioligand binding assay to determine the affinity of newly synthesized 2-azaspiro[3.3]heptane derivatives for the σ2 receptor.

Protocol 3: σ2 Receptor Radioligand Binding Assay

Principle: This is a competitive binding assay where the test compound's ability to displace a known radiolabeled σ2 receptor ligand from the receptor is measured.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues known to express the σ2 receptor (e.g., rat liver homogenates).

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG), a high-affinity ligand for both σ1 and σ2 receptors.

  • Masking Agent: (+)-Pentazocine, a selective σ1 receptor ligand, is used to block the binding of [³H]DTG to σ1 receptors, thus ensuring that the measured displacement is specific to the σ2 receptor.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled σ2 ligand (e.g., haloperidol or unlabeled DTG) is used to determine the amount of non-specific binding of the radioligand.

  • Test Compounds: Synthesized 2-azaspiro[3.3]heptane derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Step-by-Step Methodology:

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the appropriate volume of assay buffer, cell membranes, (+)-pentazocine (to a final concentration of 1 µM to mask σ1 receptors), and the test compound at various concentrations.

    • For total binding wells, add only the assay buffer, cell membranes, and (+)-pentazocine.

    • For non-specific binding wells, add the assay buffer, cell membranes, (+)-pentazocine, and a high concentration of a non-labeled σ2 ligand (e.g., 10 µM haloperidol).

  • Incubation:

    • Initiate the binding reaction by adding the [³H]DTG radioligand to all wells at a final concentration near its Kd for the σ2 receptor.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Insights

The data obtained from such assays can be compiled to understand the structure-activity relationships of the synthesized 2-azaspiro[3.3]heptane derivatives.

Compound IDR Group (on Aryl Ring)σ2 Ki (nM)logD7.4
ASH-1 H55.22.1
ASH-2 4-F23.82.3
ASH-3 4-Cl15.12.8
ASH-4 4-OCH₃48.92.0
ASH-5 3-F35.62.2

Table 2: Exemplary SAR data for a series of N-aryl-2-azaspiro[3.3]heptane derivatives.

From this exemplary data, a preliminary SAR can be deduced: the presence of a halogen at the 4-position of the aryl ring appears to enhance binding affinity for the σ2 receptor, with chlorine being more favorable than fluorine. A methoxy group at the same position is less favorable. This information is critical for guiding the next round of lead optimization.

Conclusion and Future Directions

The 2-azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisosteric replacement for traditional heterocyclic systems. The protocols detailed herein provide a roadmap for the synthesis and evaluation of 2-azaspiro[3.3]heptane derivatives, particularly as modulators of the σ2 receptor. The continued exploration of this and other spirocyclic scaffolds will undoubtedly lead to the discovery of new drug candidates with improved pharmacological profiles.

References

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  • Haynes, L. E., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309. [Link]

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  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]

  • Xuanzhu Pharma Co., Ltd. (2014). EP2716633A1 - Preparation method of 2-azaspiro[3.3]heptane derivatives.
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  • Tkachuk, H., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(49), e202312435. [Link]

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Method

The Strategic Integration of 2-Azaspiro[3.3]heptane in Modern Drug Discovery: A Guide to Application and Protocol

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The paradigm of "flatland" in drug discovery, characterized by a preponderance of planar, aromatic structures, has given way to a strategic emphasis on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of "flatland" in drug discovery, characterized by a preponderance of planar, aromatic structures, has given way to a strategic emphasis on three-dimensional molecular architectures. This shift is driven by the pursuit of enhanced potency, selectivity, and improved physicochemical properties, ultimately leading to more successful clinical candidates. Among the scaffolds at the forefront of this evolution is the 2-azaspiro[3.3]heptane moiety. Its rigid, sp³-rich framework offers a unique combination of structural novelty and synthetic accessibility, making it an invaluable tool for medicinal chemists.

This comprehensive guide provides an in-depth exploration of the application of the 2-azaspiro[3.3]heptane scaffold in drug design. We will delve into its role as a versatile bioisostere, its impact on critical drug-like properties, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to overcome challenges in contemporary medicinal chemistry.

Part 1: The 2-Azaspiro[3.3]heptane Scaffold: A Structural and Physicochemical Perspective

The inherent value of the 2-azaspiro[3.3]heptane core lies in its distinct structural and physicochemical properties. Its spirocyclic nature, featuring two fused four-membered rings, imparts a rigid, three-dimensional conformation with well-defined exit vectors for substituent placement. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Bioisosteric Replacement: A Gateway to Novel Chemical Space

A primary application of the 2-azaspiro[3.3]heptane scaffold is as a bioisostere for commonly used saturated heterocycles such as piperidine, piperazine, and morpholine.[1][2][3] This substitution can lead to significant improvements in a compound's pharmacological profile.

  • Piperidine Replacement: The 2-azaspiro[3.3]heptane core can effectively mimic the spatial orientation of substituents on a piperidine ring, while offering a more rigid and novel chemical scaffold.[2]

  • Morpholine and Piperazine Surrogates: The related 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, respectively, serve as excellent bioisosteres for morpholine and piperazine.[1][4][5] These substitutions can profoundly impact a molecule's properties.

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lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; a0 [label=""]; a1 [label=""]; a2 [label=""]; a3 [label=""]; a4 [label=""]; a5 [label=""]; a6 [label=""]; a7 [label=""]; a8 [label=""]; a9 [label=""]; b0 [label=""]; b1 [label=""]; b2 [label=""]; b3 [label=""]; b4 [label=""]; b5 [label=""]; b6 [label=""]; b7 [label=""]; b8 [label=""]; b9 [label=""]; c0 [label=""]; c1 [label=""]; c2 [label=""]; c3 [label=""]; c4 [label=""]; c5 [label=""]; c6 [label=""]; c7 [label=""]; c8 [label=""]; c9 [label=""]; d0 [label=""]; d1 [label=""]; d2 [label=""]; d3 [label=""]; d4 [label=""]; d5 [label=""]; d6 [label=""]; d7 [label=""]; d8 [label=""]; d9 [label=""]; e0 [label=""]; e1 [label=""]; e2 [label=""]; e3 [label=""]; e4 [label=""]; e5 [label=""]; e6 [label=""]; e7 [label=""]; e8 [label=""]; e9 [label=""]; f0 [label=""]; f1 [label=""]; f2 [label=""]; f3 [label=""]; f4 [label=""]; f5 [label=""]; f6 [label=""]; f7 [label=""]; f8 [label=""]; f9 [label=""]; g0 [label=""]; g1 [label=""]; g2 [label=""]; g3 [label=""]; g4 [label=""]; g5 [label=""]; g6 [label=""]; g7 [label=""]; g8 [label=""]; g9 [label=""]; h0 [label=""]; h1 [label=""]; h2 [label=""]; h3 [label=""]; h4 [label=""]; h5 [label=""]; h6 [label=""]; h7 [label=""]; h8 [label=""]; h9 [label=""]; i0 [label=""]; i1 [label=""]; i2 [label=""]; i3 [label=""]; i4 [label=""]; i5 [label=""]; i6 [label=""]; i7 [label=""]; i8 [label=""]; i9 [label=""]; j0 [label=""]; j1 [label=""]; j2 [label=""]; j3 [label=""]; j4 [label=""]; j5 [label=""]; j6 [label=""]; j7 [label=""]; j8 [label=""]; j9 [label=""]; k0 [label=""]; k1 [label=""]; k2 [label=""]; k3 [label=""]; k4 [label=""]; k5 [label=""]; k6 [label=""]; k7 [label=""]; k8 [label=""]; k9 [label=""]; l0 [label=""]; l1 [label=""]; l2 [label=""]; l3 [label=""]; l4 [label=""]; l5 [label=""]; l6 [label=""]; l7 [label=""]; l8 [label=""]; l9 [label=""]; m0 [label=""]; m1 [label=""]; m2 [label=""]; m3 [label=""]; m4 [label=""]; m5 [label=""]; m6 [label=""]; m7 [label=""]; m8 [label=""]; m9 [label=""]; n0 [label=""]; n1 [label=""]; n2 [label=""]; n3 [label=""]; n4 [label=""]; n5 [label=""]; n6 [label=""]; n7 [label=""]; n8 [label=""]; n9 [label=""]; o0 [label=""]; o1 [label=""]; o2 [label=""]; o3 [label=""]; o4 [label=""]; o5 [label=""]; o6 [label=""]; o7 [label=""]; o8 [label=""]; o9 [label=""]; p0 [label=""]; p1 [label=""]; p2 [label=""]; p3 [label=""]; p4 [label=""]; p5 [label=""]; p6 [label=""]; p7 [label=""]; p8 [label=""]; p9 [label=""]; q0 [label=""]; q1 [label=""]; q2 [label=""]; q3 [label=""]; q4 [label=""]; q5 [label=""]; q6 [label=""]; q7 [label=""]; q8 [label=""]; q9 [label=""]; r0 [label=""]; r1 [label=""]; r2 [label=""]; r3 [label=""]; r4 [label=""]; r5 [label=""]; r6 [label=""]; r7 [label=""]; r8 [label=""]; r9 [label=""]; s0 [label=""]; s1 [label=""]; s2 [label=""]; s3 [label=""]; s4 [label=""]; s5 [label=""]; s6 [label=""]; s7 [label=""]; s8 [label=""]; s9 [label=""]; t0 [label=""]; t1 [label=""]; t2 [label=""]; t3 [label=""]; t4 [label=""]; t5 [label=""]; t6 [label=""]; t7 [label=""]; t8 [label=""]; t9 [label=""]; u0 [label=""]; u1 [label=""]; u2 [label=""]; u3 [label=""]; u4 [label=""]; u5 [label=""]; u6 [label=""]; u7 [label=""]; u8 [label=""]; u9 [label=""]; v0 [label=""]; v1 [label=""]; v2 [label=""]; v3 [label=""]; v4 [label=""]; v5 [label=""]; v6 [label=""]; v7 [label=""]; v8 [label=""]; v9 [label=""]; w0 [label=""]; w1 [label=""]; w2 [label=""]; w3 [label=""]; w4 [label=""]; w5 [label=""]; w6 [label=""]; w7 [label=""]; w8 [label=""]; w9 [label=""]; x0 [label=""]; x1 [label=""]; x2 [label=""]; x3 [label=""]; x4 [label=""]; x5 [label=""]; x6 [label=""]; x7 [label=""]; x8 [label=""]; x9 [label=""]; y0 [label=""]; y1 [label=""]; y2 [label=""]; y3 [label=""]; y4 [label=""]; y5 [label=""]; y6 [label=""]; y7 [label=""]; y8 [label=""]; y9 [label=""]; z0 [label=""]; z1 [label=""]; z2 [label=""]; z3 [label=""]; z4 [label=""]; z5 [label=""]; z6 [label=""]; z7 [label=""]; z8 [label=""]; z9 [label=""]; aa0 [label=""]; aa1 [label=""]; aa2 [label=""]; aa3 [label=""]; aa4 [label=""]; aa5 [label=""]; aa6 [label=""]; aa7 [label=""]; aa8 [label=""]; aa9 [label=""]; ab0 [label=""]; ab1 [label=""]; ab2 [label=""]; ab3 [label=""]; ab4 [label=""]; ab5 [label=""]; ab6 [label=""]; ab7 [label=""]; ab8 [label=""]; ab9 [label=""]; ac0 [label=""]; ac1 [label=""]; ac2 [label=""]; ac3 [label=""]; ac4 [label=""]; ac5 [label=""]; ac6 [label=""]; ac7 [label=""]; ac8 [label=""]; ac9 [label=""]; ad0 [label=""]; ad1 [label=""]; ad2 [label=""]; ad3 [label=""]; ad4 [label=""]; ad5 [label=""]; ad6 [label=""]; ad7 [label=""]; ad8 [label=""]; ad9 [label=""]; ae0 [label=""]; ae1 [label=""]; ae2 [label=""]; ae3 [label=""]; ae4 [label=""]; ae5 [label=""]; ae6 [label=""]; ae7 [label=""]; ae8 [label=""]; ae9 [label=""]; af0 [label=""]; af1 [label=""]; af2 [label=""]; af3 [label=""]; af4 [label=""]; af5 [label=""]; af6 [label=""]; af7 [label=""]; af8 [label=""]; af9 [label=""]; ag0 [label=""]; ag1 [label=""]; ag2 [label=""]; ag3 [label=""]; ag4 [label=""]; ag5 [label=""]; ag6 [label=""]; ag7 [label=""]; ag8 [label=""]; ag9 [label=""]; ah0 [label=""]; ah1 [label=""]; ah2 [label=""]; ah3 [label=""]; ah4 [label=""]; ah5 [label=""]; ah6 [label=""]; ah7 [label=""]; ah8 [label=""]; ah9 [label=""]; ai0 [label=""]; ai1 [label=""]; ai2 [label=""]; ai3 [label=""]; ai4 [label=""]; ai5 [label=""]; ai6 [label=""]; ai7 [label=""]; ai8 [label=""]; ai9 [label=""]; aj0 [label=""]; aj1 [label=""]; aj2 [label=""]; aj3 [label=""]; aj4 [label=""]; aj5 [label=""]; aj6 [label=""]; aj7 [label=""]; aj8 [label=""]; aj9 [label=""]; ak0 [label=""]; ak1 [label=""]; ak2 [label=""]; ak3 [label=""]; ak4 [label=""]; ak5 [label=""]; ak6 [label=""]; ak7 [label=""]; ak8 [label=""]; ak9 [label=""]; al0 [label=""]; al1 [label=""]; al2 [label=""]; al3 [label=""]; al4 [label=""]; al5 [label=""]; al6 [label=""]; al7 [label=""]; al8 [label=""]; al9 [label=""]; am0 [label=""]; am1 [label=""]; am2 [label=""]; am3 [label=""]; am4 [label=""]; am5 [label=""]; am6 [label=""]; am7 [label=""]; am8 [label=""]; am9 [label=""]; an0 [label=""]; an1 [label=""]; an2 [label=""]; an3 [label=""]; an4 [label=""]; an5 [label=""]; an6 [label=""]; an7 [label=""]; an8 [label=""]; an9 [label=""]; ao0 [label=""]; ao1 [label=""]; ao2 [label=""]; ao3 [label=""]; ao4 [label=""]; ao5 [label=""]; ao6 [label=""]; ao7 [label=""]; ao8 [label=""]; ao9 [label=""]; ap0 [label=""]; ap1 [label=""]; ap2 [label=""]; ap3 [label=""]; ap4 [label=""]; ap5 [label=""]; ap6 [label=""]; ap7 [label=""]; ap8 [label=""]; ap9 [label=""]; aq0 [label=""]; aq1 [label=""]; aq2 [label=""]; aq3 [label=""]; aq4 [label=""]; aq5 [label=""]; aq6 [label=""]; aq7 [label=""]; aq8 [label=""]; aq9 [label=""]; ar0 [label=""]; ar1 [label=""]; ar2 [label=""]; ar3 [label=""]; ar4 [label=""]; ar5 [label=""]; ar6 [label=""]; ar7 [label=""]; ar8 [label=""]; ar9 [label=""]; as0 [label=""]; as1 [label=""]; as2 [label=""]; as3 [label=""]; as4 [label=""]; as5 [label=""]; as6 [label=""]; as7 [label=""]; as8 [label=""]; as9 [label=""]; at0 [label=""]; at1 [label=""]; at2 [label=""]; at3 [label=""]; at4 [label=""]; at5 [label=""]; at6 [label=""]; at7 [label=""]; at8 [label=""]; at9 [label=""]; au0 [label=""]; au1 [label=""]; au2 [label=""]; au3 [label=""]; au4 [label=""]; au5 [label=""]; au6 [label=""]; au7 [label=""]; au8 [label=""]; au9 [label=""]; av0 [label=""]; av1 [label=""]; av2 [label=""]; av3 [label=""]; av4 [label=""]; av5 [label=""]; av6 [label=""]; av7 [label=""]; av8 [label=""]; av9 [label=""]; aw0 [label=""]; aw1 [label=""]; aw2 [label=""]; aw3 [label=""]; aw4 [label=""]; aw5 [label=""]; aw6 [label=""]; aw7 [label=""]; aw8 [label=""]; aw9 [label=""]; ax0 [label=""]; ax1 [label=""]; ax2 [label=""]; ax3 [label=""]; ax4 [label=""]; ax5 [label=""]; ax6 [label=""]; ax7 [label=""]; ax8 [label=""]; ax9 [label=""]; ay0 [label=""]; ay1 [label=""]; ay2 [label=""]; ay3 [label=""]; ay4 [label=""]; ay5 [label=""]; ay6 [label=""]; ay7 [label=""]; ay8 [label=""]; ay9 [label=""]; az0 [label=""]; az1 [label=""]; az2 [label=""]; az3 [label=""]; az4 [label=""]; az5 [label=""]; az6 [label=""]; az7 [label=""]; az8 [label=""]; az9 [label=""]; ba0 [label=""]; ba1 [label=""]; ba2 [label=""]; ba3 [label=""]; ba4 [label=""]; ba5 [label=""]; ba6 [label=""]; ba7 [label=""]; ba8 [label=""]; ba9 [label=""]; bb0 [label=""]; bb1 [label=""]; bb2 [label=""]; bb3 [label=""]; bb4 [label=""]; bb5 [label=""]; bb6 [label=""]; bb7 [label=""]; bb8 [label=""]; bb9 [label=""]; bc0 [label=""]; bc1 [label=""]; bc2 [label=""]; bc3 [label=""]; bc4 [label=""]; bc5 [label=""]; bc6 [label=""]; bc7 [label=""]; bc8 [label=""]; bc9 [label=""]; bd0 [label=""]; bd1 [label=""]; bd2 [label=""]; bd3 [label=""]; bd4 [label=""]; bd5 [label=""]; bd6 [label=""]; bd7 [label=""]; bd8 [label=""]; bd9 [label=""]; be0 [label=""]; be1 [label=""]; be2 [label=""]; be3 [label=""]; be4 [label=""]; be5 [label=""]; be6 [label=""]; be7 [label=""]; be8 [label=""]; be9 [label=""]; bf0 [label=""]; bf1 [label=""]; bf2 [label=""]; bf3 [label=""]; bf4 [label=""]; bf5 [label=""]; bf6 [label=""]; bf7 [label=""]; bf8 [label=""]; bf9 [label=""]; bg0 [label=""]; bg1 [label=""]; bg2 [label=""]; bg3 [label=""]; bg4 [label=""]; bg5 [label=""]; bg6 [label=""]; bg7 [label=""]; bg8 [label=""]; bg9 [label=""]; bh0 [label=""]; bh1 [label=""]; bh2 [label=""]; bh3 [label=""]; bh4 [label=""]; bh5 [label=""]; bh6 [label=""]; bh7 [label=""]; bh8 [label=""]; bh9 [label=""]; bi0 [label=""]; bi1 [label=""]; bi2 [label=""]; bi3 [label=""]; bi4 [label=""]; bi5 [label=""]; bi6 [label=""]; bi7 [label=""]; bi8 [label=""]; bi9 [label=""]; bj0 [label=""]; bj1 [label=""]; bj2 [label=""]; bj3 [label=""]; bj4 [label=""]; bj5 [label=""]; bj6 [label=""]; bj7 [label=""]; bj8 [label=""]; bj9 [label=""]; bk0 [label=""]; bk1 [label=""]; bk2 [label=""]; bk3 [label=""]; bk4 [label=""]; bk5 [label=""]; bk6 [label=""]; bk7 [label=""]; bk8 [label=""]; bk9 [label=""]; bl0 [label=""]; bl1 [label=""]; bl2 [label=""]; bl3 [label=""]; bl4 [label=""]; bl5 [label=""]; bl6 [label=""]; bl7 [label=""]; bl8 [label=""]; bl9 [label=""]; bm0 [label=""]; bm1 [label=""]; bm2 [label=""]; bm3 [label=""]; bm4 [label=""]; bm5 [label=""]; bm6 [label=""]; bm7 [label=""]; bm8 [label=""]; bm9 [label=""]; bn0 [label=""]; bn1 [label=""]; bn2 [label=""]; bn3 [label=""]; bn4 [label=""]; bn5 [label=""]; bn6 [label=""]; bn7 [label=""]; bn8 [label=""]; bn9 [label=""]; bo0 [label=""]; bo1 [label=""]; bo2 [label=""]; bo3 [label=""]; bo4 [label=""]; bo5 [label=""]; bo6 [label=""]; bo7 [label=""]; bo8 [label=""]; bo9 [label=""]; bp0 [label=""]; bp1 [label=""]; bp2 [label=""]; bp3 [label=""]; bp4 [label=""]; bp5 [label=""]; bp6 [label=""]; bp7 [label=""]; bp8 [label=""]; bp9 [label=""]; bq0 [label=""]; bq1 [label=""]; bq2 [label=""]; bq3 [label=""]; bq4 [label=""]; bq5 [label=""]; bq6 [label=""]; bq7 [label=""]; bq8 [label=""]; bq9 [label=""]; br0 [label=""]; br1 [label=""]; br2 [label=""]; br3 [label=""]; br4 [label=""]; br5 [label=""]; br6 [label=""]; br7 [label=""]; br8 [label=""]; br9 [label=""]; bs0 [label=""]; bs1 [label=""]; bs2 [label=""]; bs3 [label=""]; bs4 [label=""]; bs5 [label=""]; bs6 [label=""]; bs7 [label=""]; bs8 [label=""]; bs9 [label=""]; bt0 [label=""]; bt1 [label=""]; bt2 [label=""]; bt3 [label=""]; bt4 [label=""]; bt5 [label=""]; bt6 [label=""]; bt7 [label=""]; bt8 [label=""]; bt9 [label=""]; bu0 [label=""]; bu1 [label=""]; bu2 [label=""]; bu3 [label=""]; bu4 [label=""]; bu5 [label=""]; bu6 [label=""]; bu7 [label=""]; bu8 [label=""]; bu9 [label=""]; bv0 [label=""]; bv1 [label=""]; bv2 [label=""]; bv3 [label=""]; bv4 [label=""]; bv5 [label=""]; bv6 [label=""]; bv7 [label=""]; bv8 [label=""]; bv9 [label=""]; bw0 [label=""]; bw1 [label=""]; bw2 [label=""]; bw3 [label=""]; bw4 [label=""]; bw5 [label=""]; bw6 [label=""]; bw7 [label=""]; bw8 [label=""]; bw9 [label=""]; bx0 [label=""]; bx1 [label=""]; bx2 [label=""]; bx3 [label=""]; bx4 [label=""]; bx5 [label=""]; bx6 [label=""]; bx7 [label=""]; bx8 [label=""]; bx9 [label=""]; by0 [label=""]; by1 [label=""]; by2 [label=""]; by3 [label=""]; by4 [label=""]; by5 [label=""]; by6 [label=""]; by7 [label=""]; by8 [label=""]; by9 [label=""]; bz0 [label=""]; bz1 [label=""]; bz2 [label=""]; bz3 [label=""]; bz4 [label=""]; bz5 [label=""]; bz6 [label=""]; bz7 [label=""]; bz8 [label=""]; bz9 [label=""]; c -- d; d -- e; e -- f; f -- g; g -- c; h -- i; i -- j; j -- k; k -- l; l -- m; m -- h; n -- o; o -- p; p -- q; q -- r; r -- s; s -- n; t -- u; u -- v; v -- w; w -- x; x -- y; y -- t; z -- aa; aa -- ab; ab -- ac; ac -- ad; ad -- ae; ae -- z; af -- ag; ag -- ah; ah -- ai; ai -- aj; aj -- ak; ak -- af; al -- am; am -- an; an -- ao; ao -- ap; ap -- aq; aq -- al; ar -- as; as -- at; at -- au; au -- av; av -- aw; aw -- ar; ax -- ay; ay -- az; az -- ba; ba -- bb; bb -- bc; bc -- ax; bd -- be; be -- bf; bf -- bg; bg -- bh; bh -- bi; bi -- bd; bj -- bk; bk -- bl; bl -- bm; bm -- bn; bn -- bo; bo -- bj; bp -- bq; bq -- br; br -- bs; bs -- bt; bt -- bu; bu -- bp; bv -- bw; bw -- bx; bx -- by; by -- bz; bz -- ca; ca -- bv; cb -- cc; cc -- cd; cd -- ce; ce -- cf; cf -- cg; cg -- cb; ch -- ci; ci -- cj; cj -- ck; ck -- cl; cl -- cm; cm -- ch; cn -- co; co -- cp; cp -- cq; cq -- cr; cr -- cs; cs -- cn; ct -- cu; cu -- cv; cv -- cw; cw -- cx; cx -- cy; cy -- ct; cz -- da; da -- db; db -- dc; dc -- dd; dd -- de; de -- cz; df -- dg; dg -- dh; dh -- di; di -- dj; dj -- dk; dk -- df; dl -- dm; dm -- dn; dn -- do; do -- dp; dp -- dq; dq -- dl; dr -- ds; ds -- dt; dt -- du; du -- dv; dv -- dw; dw -- dr; dx -- dy; dy -- dz; dz -- ea; ea -- eb; eb -- ec; ec -- dx; ed -- ee; ee -- ef; ef -- eg; eg -- eh; eh -- ei; ei -- ed; ej -- ek; ek -- el; el -- em; em -- en; en -- eo; eo -- ej; ep -- eq; eq -- er; er -- es; es -- et; et -- eu; eu -- ep; ev -- ew; ew -- ex; ex -- ey; ey -- ez; ez -- fa; fa -- ev; fb -- fc; fc -- fd; fd -- fe; fe -- ff; ff -- fg; fg -- fb; fh -- fi; fi -- fj; fj -- fk; fk -- fl; fl -- fm; fm -- fh; fn -- fo; fo -- fp; fp -- fq; fq -- fr; fr -- fs; fs -- fn; ft -- fu; fu -- fv; fv -- fw; fw -- fx; fx -- fy; fy -- ft; fz -- ga; ga -- gb; gb -- gc; gc -- gd; gd -- ge; ge -- fz; gf -- gg; gg -- gh; gh -- gi; gi -- gj; gj -- gk; gk -- gf; gl -- gm; gm -- gn; gn -- go; go -- gp; gp -- gq; gq -- gl; gr -- gs; gs -- gt; gt -- gu; gu -- gv; gv -- gw; gw -- gr; gx -- gy; gy -- gz; gz -- ha; ha -- hb; hb -- hc; hc -- gx; hd -- he; he -- hf; hf -- hg; hg -- hh; hh -- hi; hi -- hd; hj -- hk; hk -- hl; hl -- hm; hm -- hn; hn -- ho; ho -- hj; hp -- hq; hq -- hr; hr -- hs; hs -- ht; ht -- hu; hu -- hp; hv -- hw; hw -- hx; hx -- hy; hy -- hz; hz -- ia; ia -- hv; ib -- ic; ic -- id; id -- ie; ie -- if; if -- ig; ig -- ib; ih -- ii; ii -- ij; ij -- ik; ik -- il; il -- im; im -- ih; in -- io; io -- ip; ip -- iq; iq -- ir; ir -- is; is -- in; it -- iu; iu -- iv; iv -- iw; iw -- ix; ix -- iy; iy -- it; iz -- ja; ja -- jb; jb -- jc; jc -- jd; jd -- je; je -- iz; jf -- jg; jg -- jh; jh -- ji; ji -- jj; jj -- jk; jk -- jf; jl -- jm; jm -- jn; jn -- jo; jo -- jp; jp -- jq; jq -- jl; jr -- js; js -- jt; jt -- ju; ju -- jv; jv -- jw; jw -- jr; jx -- jy; jy -- jz; jz -- ka; ka -- kb; kb -- kc; kc -- jx; kd -- ke; ke -- kf; kf -- kg; kg -- kh; kh -- ki; ki -- kd; kj -- kk; kk -- kl; kl -- km; km -- kn; kn -- ko; ko -- kj; kp -- kq; kq -- kr; kr -- ks; ks -- kt; kt -- ku; ku -- kp; kv -- kw; kw -- kx; kx -- ky; ky -- kz; kz -- la; la -- kv; lb -- lc; lc -- ld; ld -- le; le -- lf; lf -- lg; lg -- lb; lh -- li; li -- lj; lj -- lk; lk -- ll; ll -- lm; lm -- lh; ln -- lo; lo -- lp; lp -- lq; lq -- lr; lr -- ls; ls -- ln; lt -- lu; lu -- lv; lv -- lw; lw -- lx; lx -- ly; ly -- lt; lz -- ma; ma -- mb; mb -- mc; mc -- md; md -- me; me -- lz; mf -- mg; mg -- mh; mh -- mi; mi -- mj; mj -- mk; mk -- mf; ml -- mm; mm -- mn; mn -- mo; mo -- mp; mp -- mq; mq -- ml; mr -- ms; ms -- mt; mt -- mu; mu -- mv; mv -- mw; mw -- mr; mx -- my; my -- mz; mz -- na; na -- nb; nb -- nc; nc -- mx; nd -- ne; ne -- nf; nf -- ng; ng -- nh; nh -- ni; ni -- nd; nj -- nk; nk -- nl; nl -- nm; nm -- nn; nn -- no; no -- nj; np -- nq; nq -- nr; nr -- ns; ns -- nt; nt -- nu; nu -- np; nv -- nw; nw -- nx; nx -- ny; ny -- nz; nz -- oa; oa -- nv; ob -- oc; oc -- od; od -- oe; oe -- of; of -- og; og -- ob; oh -- oi; oi -- oj; oj -- ok; ok -- ol; ol -- om; om -- oh; on -- oo; oo -- op; op -- oq; oq -- or; or -- os; os -- on; ot -- ou; ou -- ov; ov -- ow; ow -- ox; ox -- oy; oy -- ot; oz -- pa; pa -- pb; pb -- pc; pc -- pd; pd -- pe; pe -- oz; pf -- pg; pg -- ph; ph -- pi; pi -- pj; pj -- pk; pk -- pf; pl -- pm; pm -- pn; pn -- po; po -- pp; pp -- pq; pq -- pl; pr -- ps; ps -- pt; pt -- pu; pu -- pv; pv -- pw; pw -- pr; px -- py; py -- pz; pz -- qa; qa -- qb; qb -- qc; qc -- px; qd -- qe; qe -- qf; qf -- qg; qg -- qh; qh -- qi; qi -- qd; qj -- qk; qk -- ql; ql -- qm; qm -- qn; qn -- qo; qo -- qj; qp -- qq; qq -- qr; qr -- qs; qs -- qt; qt -- qu; qu -- qp; qv -- qw; qw -- qx; qx -- qy; qy -- qz; qz -- ra; ra -- qv; rb -- rc; rc -- rd; rd -- re; re -- rf; rf -- rg; rg -- rb; rh -- ri; ri -- rj; rj -- rk; rk -- rl; rl -- rm; rm -- rh; rn -- ro; ro -- rp; rp -- rq; rq -- rr; rr -- rs; rs -- rn; rt -- ru; ru -- rv; rv -- rw; rw -- rx; rx -- ry; ry -- rt; rz -- sa; sa -- sb; sb -- sc; sc -- sd; sd -- se; se -- rz; sf -- sg; sg -- sh; sh -- si; si -- sj; sj -- sk; sk -- sf; sl -- sm; sm -- sn; sn -- so; so -- sp; sp -- sq; sq -- sl; sr -- ss; ss -- st; st -- su; su -- sv; sv -- sw; sw -- sr; sx -- sy; sy -- sz; sz -- ta; ta -- tb; tb -- tc; tc -- sx; td -- te; te -- tf; tf -- tg; tg -- th; th -- ti; ti -- td; tj -- tk; tk -- tl; tl -- tm; tm -- tn; tn -- to; to -- tj; tp -- tq; tq -- tr; tr -- ts; ts -- tt; tt -- tu; tu -- tp; tv -- tw; tw -- tx; tx -- ty; ty -- tz; tz -- ua; ua -- tv; ub -- uc; uc -- ud; ud -- ue; ue -- uf; uf -- ug; ug -- ub; uh -- ui; ui -- uj; uj -- uk; uk -- ul; ul -- um; um -- uh; un -- uo; uo -- up; up -- uq; uq -- ur; ur -- us; us -- un; ut -- uu; uu -- uv; uv -- uw; uw -- ux; ux -- uy; uy -- ut; uz -- va; va -- vb; vb -- vc; vc -- vd; vd -- ve; ve -- uz; vf -- vg; vg -- vh; vh -- vi; vi -- vj; vj -- vk; vk -- vf; vl -- vm; vm -- vn; vn -- vo; vo -- vp; vp -- vq; vq -- vl; vr -- vs; vs -- vt; vt -- vu; vu -- vv; vv -- vw; vw -- vr; vx -- vy; vy -- vz; vz -- wa; wa -- wb; wb -- wc; wc -- vx; wd -- we; we -- wf; wf -- wg; wg -- wh; wh -- wi; wi -- wd; wj -- wk; wk -- wl; wl -- wm; wm -- wn; wn -- wo; wo -- wj; wp -- wq; wq -- wr; wr -- ws; ws -- wt; wt -- wu; wu -- wp; wv -- ww; ww -- wx; wx -- wy; wy -- wz; wz -- xa; xa -- wv; xb -- xc; xc -- xd; xd -- xe; xe -- xf; xf -- xg; xg -- xb; xh -- xi; xi -- xj; xj -- xk; xk -- xl; xl -- xm; xm -- xh; xn -- xo; xo -- xp; xp -- xq; xq -- xr; xr -- xs; xs -- xn; xt -- xu; xu -- xv; xv -- xw; xw -- xx; xx -- xy; xy -- xt; xz -- ya; ya -- yb; yb -- yc; yc -- yd; yd -- ye; ye -- xz; yf -- yg; yg -- yh; yh -- yi; yi -- yj; yj -- yk; yk -- yf; yl -- ym; ym -- yn; yn -- yo; yo -- yp; yp -- yq; yq -- yl; yr -- ys; ys -- yt; yt -- yu; yu -- yv; yv -- yw; yw -- yr; yx -- yy; yy -- yz; yz -- za; za -- zb; zb -- zc; zc -- yx; zd -- ze; ze -- zf; zf -- zg; zg -- zh; zh -- zi; zi -- zd; zj -- zk; zk -- zl; zl -- zm; zm -- zn; zn -- zo; zo -- zj; zp -- zq; zq -- zr; zr -- zs; zs -- zt; zt -- zu; zu -- zp; zv -- zw; zw -- zx; zx -- zy; zy -- zz; zz -- a0; a0 -- zv; a1 -- a2; a2 -- a3; a3 -- a4; a4 -- a5; a5 -- a6; a6 -- a1; a7 -- a8; a8 -- a9; a9 -- b0; b0 -- b1; b1 -- b2; b2 -- a7; b3 -- b4; b4 -- b5; b5 -- b6; b6 -- b7; b7 -- b8; b8 -- b3; b9 -- c0; c0 -- c1; c1 -- c2; c2 -- c3; c3 -- c4; c4 -- b9; c5 -- c6; c6 -- c7; c7 -- c8; c8 -- c9; c9 -- d0; d0 -- c5; d1 -- d2; d2 -- d3; d3 -- d4; d4 -- d5; d5 -- d6; d6 -- d1; d7 -- d8; d8 -- d9; d9 -- e0; e0 -- e1; e1 -- e2; e2 -- d7; e3 -- e4; e4 -- e5; e5 -- e6; e6 -- e7; e7 -- e8; e8 -- e3; e9 -- f0; f0 -- f1; f1 -- f2; f2 -- f3; f3 -- f4; f4 -- e9; f5 -- f6; f6 -- f7; f7 -- f8; f8 -- f9; f9 -- g0; g0 -- f5; g1 -- g2; g2 -- g3; g3 -- g4; g4 -- g5; g5 -- g6; g6 -- g1; g7 -- g8; g8 -- g9; g9 -- h0; h0 -- h1; h1 -- h2; h2 -- g7; h3 -- h4; h4 -- h5; h5 -- h6; h6 -- h7; h7 -- h8; h8 -- h3; h9 -- i0; i0 -- i1; i1 -- i2; i2 -- i3; i3 -- i4; i4 -- h9; i5 -- i6; i6 -- i7; i7 -- i8; i8 -- i9; i9 -- j0; j0 -- i5; j1 -- j2; j2 -- j3; j3 -- j4; j4 -- j5; j5 -- j6; j6 -- j1; j7 -- j8; j8 -- j9; j9 -- k0; k0 -- k1; k1 -- k2; k2 -- j7; k3 -- k4; k4 -- k5; k5 -- k6; k6 -- k7; k7 -- k8; k8 -- k3; k9 -- l0; l0 -- l1; l1 -- l2; l2 -- l3; l3 -- l4; l4 -- k9; l5 -- l6; l6 -- l7; l7 -- l8; l8 -- l9; l9 -- m0; m0 -- l5; m1 -- m2; m2 -- m3; m3 -- m4; m4 -- m5; m5 -- m6; m6 -- m1; m7 -- m8; m8 -- m9; m9 -- n0; n0 -- n1; n1 -- n2; n2 -- m7; n3 -- n4; n4 -- n5; n5 -- n6; n6 -- n7; n7 -- n8; n8 -- n3; n9 -- o0; o0 -- o1; o1 -- o2; o2 -- o3; o3 -- o4; o4 -- n9; o5 -- o6; o6 -- o7; o7 -- o8; o8 -- o9; o9 -- p0; p0 -- o5; p1 -- p2; p2 -- p3; p3 -- p4; p4 -- p5; p5 -- p6; p6 -- p1; p7 -- p8; p8 -- p9; p9 -- q0; q0 -- q1; q1 -- q2; q2 -- p7; q3 -- q4; q4 -- q5; q5 -- q6; q6 -- q7; q7 -- q8; q8 -- q3; q9 -- r0; r0 -- r1; r1 -- r2; r2 -- r3; r3 -- r4; r4 -- q9; r5 -- r6; r6 -- r7; r7 -- r8; r8 -- r9; r9 -- s0; s0 -- r5; s1 -- s2; s2 -- s3; s3 -- s4; s4 -- s5; s5 -- s6; s6 -- s1; s7 -- s8; s8 -- s9; s9 -- t0; t0 -- t1; t1 -- t2; t2 -- s7; t3 -- t4; t4 -- t5; t5 -- t6; t6 -- t7; t7 -- t8; t8 -- t3; t9 -- u0; u0 -- u1; u1 -- u2; u2 -- u3; u3 -- u4; u4 -- t9; u5 -- u6; u6 -- u7; u7 -- u8; u8 -- u9; u9 -- v0; v0 -- u5; v1 -- v2; v2 -- v3; v3 -- v4; v4 -- v5; v5 -- v6; v6 -- v1; v7 -- v8; v8 -- v9; v9 -- w0; w0 -- w1; w1 -- w2; w2 -- v7; w3 -- w4; w4 -- w5; w5 -- w6; w6 -- w7; w7 -- w8; w8 -- w3; w9 -- x0; x0 -- x1; x1 -- x2; x2 -- x3; x3 -- x4; x4 -- w9; x5 -- x6; x6 -- x7; x7 -- x8; x8 -- x9; x9 -- y0; y0 -- x5; y1 -- y2; y2 -- y3; y3 -- y4; y4 -- y5; y5 -- y6; y6 -- y1; y7 -- y8; y8 -- y9; y9 -- z0; z0 -- z1; z1 -- z2; z2 -- y7; z3 -- z4; z4 -- z5; z5 -- z6; z6 -- z7; z7 -- z8; z8 -- z3; z9 -- aa0; aa0 -- aa1; aa1 -- aa2; aa2 -- aa3; aa3 -- aa4; aa4 -- z9; aa5 -- aa6; aa6 -- aa7; aa7 -- aa8; aa8 -- aa9; aa9 -- ab0; ab0 -- aa5; ab1 -- ab2; ab2 -- ab3; ab3 -- ab4; ab4 -- ab5; ab5 -- ab6; ab6 -- ab1; ab7 -- ab8; ab8 -- ab9; ab9 -- ac0; ac0 -- ac1; ac1 -- ac2; ac2 -- ab7; ac3 -- ac4; ac4 -- ac5; ac5 -- ac6; ac6 -- ac7; ac7 -- ac8; ac8 -- ac3; ac9 -- ad0; ad0 -- ad1; ad1 -- ad2; ad2 -- ad3; ad3 -- ad4; ad4 -- ac9; ad5 -- ad6; ad6 -- ad7; ad7 -- ad8; ad8 -- ad9; ad9 -- ae0; ae0 -- ad5; ae1 -- ae2; ae2 -- ae3; ae3 -- ae4; ae4 -- ae5; ae5 -- ae6; ae6 -- ae1; ae7 -- ae8; ae8 -- ae9; ae9 -- af0; af0 -- af1; af1 -- af2; af2 -- ae7; af3 -- af4; af4 -- af5; af5 -- af6; af6 -- af7; af7 -- af8; af8 -- af3; af9 -- ag0; ag0 -- ag1; ag1 -- ag2; ag2 -- ag3; ag3 -- ag4; ag4 -- af9; ag5 -- ag6; ag6 -- ag7; ag7 -- ag8; ag8 -- ag9; ag9 -- ah0; ah0 -- ag5; ah1 -- ah2; ah2 -- ah3; ah3 -- ah4; ah4 -- ah5; ah5 -- ah6; ah6 -- ah1; ah7 -- ah8; ah8 -- ah9; ah9 -- ai0; ai0 -- ai1; ai1 -- ai2; ai2 -- ah7; ai3 -- ai4; ai4 -- ai5; ai5 -- ai6; ai6 -- ai7; ai7 -- ai8; ai8 -- ai3; ai9 -- aj0; aj0 -- aj1; aj1 -- aj2; aj2 -- aj3; aj3 -- aj4; aj4 -- ai9; aj5 -- aj6; aj6 -- aj7; aj7 -- aj8; aj8 -- aj9; aj9 -- ak0; ak0 -- aj5; ak1 -- ak2; ak2 -- ak3; ak3 -- ak4; ak4 -- ak5; ak5 -- ak6; ak6 -- ak1; ak7 -- ak8; ak8 -- ak9; ak9 -- al0; al0 -- al1; al1 -- al2; al2 -- ak7; al3 -- al4; al4 -- al5; al5 -- al6; al6 -- al7; al7 -- al8; al8 -- al3; al9 -- am0; am0 -- am1; am1 -- am2; am2 -- am3; am3 -- am4; am4 -- al9; am5 -- am6; am6 -- am7; am7 -- am8; am8 -- am9; am9 -- an0; an0 -- am5; an1 -- an2; an2 -- an3; an3 -- an4; an4 -- an5; an5 -- an6; an6 -- an1; an7 -- an8; an8 -- an9; an9 -- ao0; ao0 -- ao1; ao1 -- ao2; ao2 -- an7; ao3 -- ao4; ao4 -- ao5; ao5 -- ao6; ao6 -- ao7; ao7 -- ao8; ao8 -- ao3; ao9 -- ap0; ap0 -- ap1; ap1 -- ap2; ap2 -- ap3; ap3 -- ap4; ap4 -- ao9; ap5 -- ap6; ap6 -- ap7; ap7 -- ap8; ap8 -- ap9; ap9 -- aq0; aq0 -- ap5; aq1 -- aq2; aq2 -- aq3; aq3 -- aq4; aq4 -- aq5; aq5 -- aq6; aq6 -- aq1; aq7 -- aq8; aq8 -- aq9; aq9 -- ar0; ar0 -- ar1; ar1 -- ar2; ar2 -- aq7; ar3 -- ar4; ar4 -- ar5; ar5 -- ar6; ar6 -- ar7; ar7 -- ar8; ar8 -- ar3; ar9 -- as0; as0 -- as1; as1 -- as2; as2 -- as3; as3 -- as4; as4 -- ar9; as5 -- as6; as6 -- as7; as7 -- as8; as8 -- as9; as9 -- at0; at0 -- as5; at1 -- at2; at2 -- at3; at3 -- at4; at4 -- at5; at5 -- at6; at6 -- at1; at7 -- at8; at8 -- at9; at9 -- au0; au0 -- au1; au1 -- au2; au2 -- at7; au3 -- au4; au4 -- au5; au5 -- au6; au6 -- au7; au7 -- au8; au8 -- au3; au9 -- av0; av0 -- av1; av1 -- av2; av2 -- av3; av3 -- av4; av4 -- au9; av5 -- av6; av6 -- av7; av7 -- av8; av8 -- av9; av9 -- aw0; aw0 -- av5; aw1 -- aw2; aw2 -- aw3; aw3 -- aw4; aw4 -- aw5; aw5 -- aw6; aw6 -- aw1; aw7 -- aw8; aw8 -- aw9; aw9 -- ax0; ax0 -- ax1; ax1 -- ax2; ax2 -- aw7; ax3 -- ax4; ax4 -- ax5; ax5 -- ax6; ax6 -- ax7; ax7 -- ax8; ax8 -- ax3; ax9 -- ay0; ay0 -- ay1; ay1 -- ay2; ay2 -- ay3; ay3 -- ay4; ay4 -- ax9; ay5 -- ay6; ay6 -- ay7; ay7 -- ay8; ay8 -- ay9; ay9 -- az0; az0 -- ay5; az1 -- az2; az2 -- az3; az3 -- az4; az4 -- az5; az5 -- az6; az6 -- az1; az7 -- az8; az8 -- az9; az9 -- ba0; ba0 -- ba1; ba1 -- ba2; ba2 -- az7; ba3 -- ba4; ba4 -- ba5; ba5 -- ba6; ba6 -- ba7; ba7 -- ba8; ba8 -- ba3; ba9 -- bb0; bb0 -- bb1; bb1 -- bb2; bb2 -- bb3; bb3 -- bb4; bb4 -- ba9; bb5 -- bb6; bb6 -- bb7; bb7 -- bb8; bb8 -- bb9; bb9 -- bc0; bc0 -- bb5; bc1 -- bc2; bc2 -- bc3; bc3 -- bc4; bc4 -- bc5; bc5 -- bc6; bc6 -- bc1; bc7 -- bc8; bc8 -- bc9; bc9 -- bd0; bd0 -- bd1; bd1 -- bd2; bd2 -- bc7; bd3 -- bd4; bd4 -- bd5; bd5 -- bd6; bd6 -- bd7; bd7 -- bd8; bd8 -- bd3; bd9 -- be0; be0 -- be1; be1 -- be2; be2 -- be3; be3 -- be4; be4 -- bd9; be5 -- be6; be6 -- be7; be7 -- be8; be8 -- be9; be9 -- bf0; bf0 -- be5; bf1 -- bf2; bf2 -- bf3; bf3 -- bf4; bf4 -- bf5; bf5 -- bf6; bf6 -- bf1; bf7 -- bf8; bf8 -- bf9; bf9 -- bg0; bg0 -- bg1; bg1 -- bg2; bg2 -- bf7; bg3 -- bg4; bg4 -- bg5; bg5 -- bg6; bg6 -- bg7; bg7 -- bg8; bg8 -- bg3; bg9 -- bh0; bh0 -- bh1; bh1 -- bh2; bh2 -- bh3; bh3 -- bh4; bh4 -- bg9; bh5 -- bh6; bh6 -- bh7; bh7 -- bh8; bh8 -- bh9; bh9 -- bi0; bi0 -- bh5; bi1 -- bi2; bi2 -- bi3; bi3 -- bi4; bi4 -- bi5; bi5 -- bi6; bi6 -- bi1; bi7 -- bi8; bi8 -- bi9; bi9 -- bj0; bj0 -- bj1; bj1 -- bj2; bj2 -- bi7; bj3 -- bj4; bj4 -- bj5; bj5 -- bj6; bj6 -- bj7; bj7 -- bj8; bj8 -- bj3; bj9 -- bk0; bk0 -- bk1; bk1 -- bk2; bk2 -- bk3; bk3 -- bk4; bk4 -- bj9; bk5 -- bk6; bk6 -- bk7; bk7 -- bk8; bk8 -- bk9; bk9 -- bl0; bl0 -- bk5; bl1 -- bl2; bl2 -- bl3; bl3 -- bl4; bl4 -- bl5; bl5 -- bl6; bl6 -- bl1; bl7 -- bl8; bl8 -- bl9; bl9 -- bm0; bm0 -- bm1; bm1 -- bm2; bm2 -- bl7; bm3 -- bm4; bm4 -- bm5; bm5 -- bm6; bm6 -- bm7; bm7 -- bm8; bm8 -- bm3; bm9 -- bn0; bn0 -- bn1; bn1 -- bn2; bn2 -- bn3; bn3 -- bn4; bn4 -- bm9; bn5 -- bn6; bn6 -- bn7; bn7 -- bn8; bn8 -- bn9; bn9 -- bo0; bo0 -- bn5; bo1 -- bo2; bo2 -- bo3; bo3 -- bo4; bo4 -- bo5; bo5 -- bo6; bo6 -- bo1; bo7 -- bo8; bo8 -- bo9; bo9 -- bp0; bp0 -- bp1; bp1 -- bp2; bp2 -- bo7; bp3 -- bp4; bp4 -- bp5; bp5 -- bp6; bp6 -- bp7; bp7 -- bp8; bp8 -- bp3; bp9 -- bq0; bq0 -- bq1; bq1 -- bq2; bq2 -- bq3; bq3 -- bq4; bq4 -- bp9; bq5 -- bq6; bq6 -- bq7; bq7 -- bq8; bq8 -- bq9; bq9 -- br0; br0 -- bq5; br1 -- br2; br2 -- br3; br3 -- br4; br4 -- br5; br5 -- br6; br6 -- br1; br7 -- br8; br8 -- br9; br9 -- bs0; bs0 -- bs1; bs1 -- bs2; bs2 -- br7; bs3 -- bs4; bs4 -- bs5; bs5 -- bs6; bs6 -- bs7; bs7 -- bs8; bs8 -- bs3; bs9 -- bt0; bt0 -- bt1; bt1 -- bt2; bt2 -- bt3; bt3 -- bt4; bt4 -- bs9; bt5 -- bt6; bt6 -- bt7; bt7 -- bt8; bt8 -- bt9; bt9 -- bu0; bu0 -- bt5; bu1 -- bu2; bu2 -- bu3; bu3 -- bu4; bu4 -- bu5; bu5 -- bu6; bu6 -- bu1; bu7 -- bu8; bu8 -- bu9; bu9 -- bv0; bv0 -- bv1; bv1 -- bv2; bv2 -- bu7; bv3 -- bv4; bv4 -- bv5; bv5 -- bv6; bv6 -- bv7; bv7 -- bv8; bv8 -- bv3; bv9 -- bw0; bw0 -- bw1; bw1 -- bw2; bw2 -- bw3; bw3 -- bw4; bw4 -- bv9; bw5 -- bw6; bw6 -- bw7; bw7 -- bw8; bw8 -- bw9; bw9 -- bx0; bx0 -- bw5; bx1 -- bx2; bx2 -- bx3; bx3 -- bx4; bx4 -- bx5; bx5 -- bx6; bx6 -- bx1; bx7 -- bx8; bx8 -- bx9; bx9 -- by0; by0 -- by1; by1 -- by2; by2 -- bx7; by3 -- by4; by4 -- by5; by5 -- by6; by6 -- by7; by7 -- by8; by8 -- by3; by9 -- bz0; bz0 -- bz1; bz1 -- bz2; bz2 -- bz3; bz3 -- bz4; bz4 -- by9; bz5 -- bz6; bz6 -- bz7; bz7 -- bz8; bz8 -- bz9; bz9 -- c0; c0 -- bz5; }

Sources

Application

Application Notes: 2-Azaspiro[3.3]heptane Hydrochloride - A Versatile Scaffold for Modern API Development

Introduction: Embracing the Third Dimension in Drug Design The principle of "Escaping Flatland" in medicinal chemistry underscores a strategic shift away from planar, aromatic structures towards more three-dimensional (3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

The principle of "Escaping Flatland" in medicinal chemistry underscores a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] This move is driven by the pursuit of enhanced physicochemical properties, improved pharmacokinetic profiles, and novel intellectual property landscapes. Spirocyclic scaffolds are at the forefront of this movement, offering rigid yet conformationally defined structures that can optimally orient substituents for target engagement.[2][3]

Among these, the 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block. Its strained dual azetidine-cyclobutane ring system provides a unique spatial arrangement of atoms, serving as a compelling bioisostere for commonly used saturated heterocycles like piperidine.[1][4] The hydrochloride salt of 2-azaspiro[3.3]heptane is a stable, crystalline solid, making it an ideal starting material for a variety of synthetic transformations in the development of Active Pharmaceutical Ingredients (APIs).

This guide provides an in-depth exploration of 2-azaspiro[3.3]heptane hydrochloride, detailing its properties, handling, and key synthetic applications with field-tested protocols for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is paramount for successful and safe process development.

PropertyValueSource
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)

Safety and Handling:

2-Azaspiro[3.3]heptane hydrochloride is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7][8] Handling should be conducted in a well-ventilated fume hood.[6][8]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9]

Core Synthetic Applications and Protocols

2-Azaspiro[3.3]heptane hydrochloride serves as a versatile secondary amine surrogate. Prior to its use in most coupling reactions, it is typically neutralized in situ or in a separate step to liberate the free base. A common practice involves the use of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Protocol 1: N-Boc Protection of 2-Azaspiro[3.3]heptane

The protection of the secondary amine is a frequent initial step to enable selective functionalization at other positions or to modify its reactivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.

Reaction Scheme:

G 2-Azaspiro[3.3]heptane.HCl 2-Azaspiro[3.3]heptane.HCl N-Boc-2-azaspiro[3.3]heptane N-Boc-2-azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane.HCl->N-Boc-2-azaspiro[3.3]heptane (Boc)₂O, TEA, DCM

A schematic of the N-Boc protection reaction.

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).

  • To the stirred suspension, add triethylamine (TEA, 2.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-azaspiro[3.3]heptane.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the 2-azaspiro[3.3]heptane moiety onto a carbonyl-containing molecule.[10][11][12] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[12] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often employed for this transformation.[2]

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start Dissolve Aldehyde/Ketone (1.0 eq) and 2-Azaspiro[3.3]heptane.HCl (1.2 eq) in DCE Base Add Triethylamine (1.5 eq) Start->Base Stir1 Stir for 30 min at RT Base->Stir1 ReducingAgent Add NaBH(OAc)₃ (1.5 eq) portion-wise Stir1->ReducingAgent Stir2 Stir for 2-16 h at RT ReducingAgent->Stir2 Quench Quench with sat. aq. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

A generalized workflow for reductive amination.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • 2-Azaspiro[3.3]heptane hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Triethylamine (TEA, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-azaspiro[3.3]heptane hydrochloride (1.2 eq) followed by triethylamine (TEA, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 2 to 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[13] 2-Azaspiro[3.3]heptane can be readily coupled with carboxylic acids using standard peptide coupling reagents.[14]

Key Coupling Reagents and their Characteristics:

Coupling ReagentAcronymKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimide, byproducts are easily removed.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly efficient, but produces carcinogenic HMPA as a byproduct.
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUHigh coupling efficiency, low racemization.

General Procedure for Amide Coupling (using HATU):

  • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

  • Add a solution of 2-azaspiro[3.3]heptane hydrochloride (1.2 eq) and DIPEA (1.2 eq) in DMF.

  • Stir at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography or preparative HPLC.

Case Studies: 2-Azaspiro[3.3]heptane in API Synthesis

The utility of the 2-azaspiro[3.3]heptane scaffold is exemplified by its incorporation into several clinical and preclinical drug candidates.

Fetal Hemoglobin Inducers for Sickle Cell Disease and β-Thalassemia

Pharmacological reactivation of fetal hemoglobin (HbF) is a promising therapeutic strategy for β-hemoglobinopathies.[15] A series of 2-azaspiro[3.3]heptane derivatives have been designed and synthesized as potent HbF inducers.[15] In these compounds, the spirocyclic core provides a rigid and unique 3D structure, which was found to be crucial for activity.[15] The synthesis of these molecules often involves an initial amide coupling or a similar C-N bond-forming reaction with a functionalized 2-azaspiro[3.3]heptane derivative.[15]

MCHr1 Antagonists for Obesity

The melanin-concentrating hormone receptor 1 (MCHr1) is a target for the treatment of obesity. The drug candidate AZD1979 incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety.[16][17] While not the exact 2-azaspiro[3.3]heptane, its synthesis and the rationale for using a spirocyclic scaffold are highly relevant. The spirocyclic group was introduced to reduce lipophilicity and optimize CNS exposure, demonstrating the power of these building blocks in fine-tuning ADME properties.[16] The synthesis likely involves the alkylation of the secondary amine of the spirocyclic core.[16][17]

Conclusion

2-Azaspiro[3.3]heptane hydrochloride is a valuable and versatile building block for the synthesis of APIs. Its rigid, three-dimensional structure offers significant advantages in modern drug design, enabling the exploration of novel chemical space and the optimization of key drug-like properties. The protocols outlined in this guide provide a practical framework for the effective utilization of this scaffold in a research and development setting. As the demand for molecules with greater 3D complexity continues to grow, the importance of building blocks like 2-azaspiro[3.3]heptane in the drug discovery pipeline is set to increase.

References

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • RCSB PDB. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • ACS Publications. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). Perspectives and challenges to discovering hemoglobin-inducing agents in Sickle Cell Disease. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • NIH. (n.d.). Fetal Hemoglobin Inducers from the Natural World: A Novel Approach for Identification of Drugs for the Treatment of β-Thalassemia and Sickle-Cell Anemia. Retrieved from [Link]

  • PubMed. (n.d.). 1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, structure, and stability of a novel 2H-azirine under pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Method

Application Note: 2-Azaspiro[3.3]heptane Hydrochloride in mGluR2 Antagonist Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic integration of 2-azaspiro[3.3]heptane —a rigid, sp -rich bioisostere—into the scaffold of mGluR2 negative a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic integration of 2-azaspiro[3.3]heptane —a rigid, sp


-rich bioisostere—into the scaffold of mGluR2 negative allosteric modulators (NAMs).

Executive Summary

The search for potent, CNS-penetrant mGluR2 antagonists (NAMs) often faces a critical bottleneck: the "lipophilicity trap." Traditional piperidine or piperazine moieties, while potent, frequently result in high logD values, leading to poor metabolic stability and off-target effects.

2-Azaspiro[3.3]heptane hydrochloride offers a compelling solution. As a "strained" bioisostere of piperidine, it lowers lipophilicity (logD) by ~1.0 unit while maintaining or increasing basicity. However, its integration requires precise synthetic handling due to its unique geometry and ring strain. This guide provides validated protocols for coupling this moiety to mGluR2 NAM scaffolds and analyzes its structural impact on receptor binding.

Scientific Rationale: The "Spiro" Advantage

Bioisosteric Logic

Replacing a piperidine ring with a 2-azaspiro[3.3]heptane core is a strategic "Escaping Flatland" tactic.

  • Lipophilicity (LogD): The spirocyclic core is more compact and solvated than piperidine, typically lowering logD

    
     by 0.5–1.0 units.
    
  • Basicity (pKa): The strained azetidine rings increase the pKa of the nitrogen (typically ~10.5 vs. ~9-10 for piperidine), improving solubility at physiological pH.

  • Geometry: The exit vectors of the spiro-cycle are rigid and orthogonal (90° twist), unlike the chair conformation of piperidine. Critical Note: This geometric alteration can drastically affect potency if the receptor pocket is narrow (see Case Study below).

Mechanism of Action (mGluR2 NAMs)

mGluR2 NAMs bind to the 7-Transmembrane (7-TM) domain, distinct from the orthosteric glutamate site. The 2-azaspiro[3.3]heptane moiety typically serves as the solvent-exposed "tail" of the antagonist, interacting with extracellular loops or the upper transmembrane bundle to modulate receptor conformation.

mGluR2_Pathway Agonist Glutamate (Orthosteric Ligand) Receptor mGluR2 Receptor (7-TM Domain) Agonist->Receptor Activates NAM mGluR2 NAM (2-Azaspiro Scaffold) NAM->Receptor Allosteric Blockade GProtein Gi/Go Protein Coupling NAM->GProtein Prevents Activation Receptor->GProtein Signal Transduction Signaling cAMP Inhibition (Downstream Effect) GProtein->Signaling Modulates

Figure 1: Mechanism of mGluR2 Negative Allosteric Modulation. The NAM stabilizes the inactive conformation of the 7-TM domain, preventing Gi/Go coupling despite glutamate binding.

Experimental Protocols

Materials & Handling
  • Reagent: 2-Azaspiro[3.3]heptane hydrochloride (CAS: 1600-36-8).

  • Stability: Hygroscopic solid. Store in a desiccator.

  • Safety: The free base is volatile and potentially skin-permeable. Always handle the hydrochloride salt until the coupling step.

Protocol A: Preparation of the Free Base (In Situ)

Why: The HCl salt is insoluble in non-polar solvents used for Pd-catalysis.

  • Suspend 2-azaspiro[3.3]heptane HCl (1.0 equiv) in DCM or MeOH.

  • Add MP-Carbonate resin (3.0 equiv) or finely ground

    
    .
    
  • Stir at Room Temperature (RT) for 30 mins.

  • Filter and concentrate carefully (volatile!) or use the solution directly in the next step.

    • Pro-Tip: For SNAr reactions, add the salt directly to the reaction vessel with excess DIPEA; no isolation is needed.

Protocol B: Buchwald-Hartwig Coupling (Aryl Halide Core)

This is the gold-standard method for attaching the spiro-amine to aryl bromide/chloride scaffolds (e.g., pyridones, diazepinones).

Reagents:

  • Aryl Bromide Scaffold (1.0 equiv)

  • 2-Azaspiro[3.3]heptane HCl (1.2 equiv)[1]

  • Catalyst:

    
     (0.02 equiv) + Ligand:  BINAP or Xantphos (0.04 equiv).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Purge: Charge a microwave vial with the Aryl Bromide, Spiro-amine salt, Base, and Catalyst/Ligand mix. Seal and purge with

    
     for 5 mins.
    
  • Solvate: Add sparged 1,4-Dioxane via syringe.

  • React: Heat to 100°C for 4–12 hours (or 110°C for 30 mins in microwave).

  • Workup: Filter through a Celite pad, eluting with EtOAc.

  • Purification: Silica gel chromatography (DCM:MeOH:NH

    
     gradient). The spiro-amine product is polar; expect elution at 5–10% MeOH.
    
Protocol C: S Ar Coupling (Electron-Deficient Core)

Ideal for chloropyridine or chloropyrimidine scaffolds common in mGluR2 NAMs.

Reagents:

  • Chloro-heterocycle Scaffold (1.0 equiv)

  • 2-Azaspiro[3.3]heptane HCl (1.5 equiv)

  • Base: DIPEA (3.0 equiv) or

    
     (3.0 equiv).
    
  • Solvent: DMSO or NMP (for high temp) or DMF.

Step-by-Step:

  • Dissolve the scaffold in DMSO (0.2 M).

  • Add DIPEA followed by the spiro-amine salt.

  • Heat to 120°C in a sealed tube for 2–6 hours.

  • Monitoring: Monitor by LCMS. The spiro-amine is a strong nucleophile but steric bulk can slow the rate compared to pyrrolidine.

  • Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine to remove DMSO.

Case Study & Troubleshooting

The "Compound 30b" Lesson: Geometry Matters

In a pivotal study (Degorce et al., ACS Med. Chem. Lett. 2019), researchers replaced a piperidine moiety in an mGluR2 NAM with 2-azaspiro[3.3]heptane.

  • Result: The logD dropped significantly (improved solubility), BUT potency decreased by ~10-fold.

  • Root Cause: The 2-azaspiro[3.3]heptane creates a linear, rod-like vector with a 90° twist at the terminus. The mGluR2 allosteric pocket, optimized for the "chair" volume of piperidine, could not accommodate the rigid, orthogonal bulk of the spiro-cycle.

  • Solution: Do not view the spiro-cycle as a direct "drop-in" replacement. It often requires a linker extension (e.g., adding a methylene group) or modifying the core scaffold angle to regain potency.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: mGluR2 Scaffold (Aryl Halide) Choice Core Electron Density? Start->Choice Path_A Electron Poor (Pyridine/Pyrimidine) Choice->Path_A Low e- Path_B Electron Rich/Neutral (Phenyl/Thiophene) Choice->Path_B High e- Rxn_A SNAr Coupling (DMSO, DIPEA, 120°C) Path_A->Rxn_A Rxn_B Buchwald-Hartwig (Pd2(dba)3, BINAP, Cs2CO3) Path_B->Rxn_B Product Crude Intermediate Rxn_A->Product Rxn_B->Product Deprotect Optional: Deprotection (TFA/DCM) Product->Deprotect If protected Final Final mGluR2 Antagonist Product->Final Direct Deprotect->Final

Figure 2: Decision tree for coupling 2-azaspiro[3.3]heptane based on scaffold electronics.

Quantitative Data Summary

PropertyPiperidine Analog (Reference)2-Azaspiro[3.3]heptane AnalogImpact
LogD

2.5 – 3.51.5 – 2.5Improved (Lower lipophilicity)
pKa ~9.5~10.5Increased (Higher basicity)
Metabolic Stability ModerateHighImproved (No alpha-oxidation)
Receptor Fit Flexible (Chair/Boat)Rigid (Orthogonal)Risk (Requires pocket validation)
Solubility ModerateHighImproved

References

  • Degorce, S. L., et al. (2019). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist."[2][3] ACS Medicinal Chemistry Letters.

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Wichmann, J., et al. (2016). "Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators." Pharmaceuticals.[2][4][5]

  • Addex Therapeutics. (2015). "mGluR2 NAM Demonstrates Protection in Preclinical Model." Press Release.

  • Organic Syntheses. (2022). "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride" (Analogous protocol reference).

Sources

Application

Application Note: Electrophilic Functionalization of 2-Azaspiro[3.3]heptane Hydrochloride

Topic: 2-Azaspiro[3.3]heptane Hydrochloride: Reaction with Electrophiles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Abstract The 2-azaspiro[3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Azaspiro[3.3]heptane Hydrochloride: Reaction with Electrophiles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere in modern medicinal chemistry, offering a strategy to "escape flatland" by replacing planar aromatic rings or lipophilic aliphatic heterocycles (e.g., piperidine, morpholine) with a rigid, sp


-rich core.[1] This guide details the physicochemical properties, handling requirements, and validated protocols for reacting 2-azaspiro[3.3]heptane hydrochloride (CAS: 1420271-08-4) with common electrophiles. Special emphasis is placed on in situ neutralization strategies to mitigate the volatility of the free base and optimize yield in amide coupling, reductive amination, and nucleophilic aromatic substitution (

) workflows.

Introduction: The Bioisostere Advantage

In drug design, 2-azaspiro[3.3]heptane is frequently utilized to modulate physicochemical properties without altering the fundamental vector of the pharmacophore.

  • Lipophilicity Modulation: Replacing a piperidine with 2-azaspiro[3.3]heptane typically lowers LogD, enhancing metabolic stability and solubility.

  • Geometric Constraint: The spirocyclic fusion of two cyclobutane rings creates a rigid, puckered geometry that projects substituents at defined angles (approx. 90° twist), distinct from the chair conformation of piperidine.

  • Basicity: As a dialkyl azetidine surrogate, the secondary amine exhibits high basicity (

    
    ), significantly higher than morpholine (
    
    
    
    ) and comparable to piperidine. This necessitates careful pH control during coupling reactions.
Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Synthesis
Formula

Salt form is stable solid; Free base is volatile liquid/oil.
MW 133.62 g/mol (Salt); 97.16 g/mol (Base)High atom economy scaffold.
pK

(Conj. Acid)
~10.8 (Est.)Strong nucleophile; requires

1 eq. auxiliary base to deprotonate.
LogP ~0.7 (Free Base)Lower lipophilicity than piperidine (LogP ~0.84) but structurally distinct.
Stability HighCyclobutane strain is kinetically stable under standard coupling conditions.

Critical Handling Protocol: Managing the Salt-to-Base Transition

The "Volatility Trap": The free base of 2-azaspiro[3.3]heptane is a low-molecular-weight amine with significant volatility. Isolating the free base via standard aqueous workup and rotary evaporation often leads to substantial material loss. Recommended Strategy: Perform in situ neutralization within the reaction vessel. Do not isolate the free base unless strictly necessary (e.g., for distillation).

Workflow Diagram: Salt Handling Strategy

SaltHandling cluster_0 Critical Control Point Start 2-Azaspiro[3.3]heptane HCl Salt Solvent Suspend in DCM, DMF, or THF Start->Solvent Base Add Auxiliary Base (DIPEA, TEA, or NaH) Solvent->Base FreeBase Free Amine Generated (In Solution) Base->FreeBase Electrophile Add Electrophile (R-COCl, R-CHO, Ar-F) FreeBase->Electrophile Loss Material Loss via Evaporation FreeBase->Loss If Isolated Reaction Proceed to Coupling Electrophile->Reaction

Figure 1: Strategy for handling 2-azaspiro[3.3]heptane hydrochloride to prevent volatility-induced yield loss.

Experimental Protocols

Protocol A: Amide Coupling (Carboxylic Acids)

Context: Standard peptide coupling reagents (HATU, EDC) work efficiently. Due to the steric bulk of the spiro-system being further back from the nitrogen, steric hindrance is rarely a limiting factor compared to


-branched amines.

Materials:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • 2-Azaspiro[3.3]heptane HCl (1.1 equiv)

  • HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF or DCM (0.1 M concentration)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition 1: Add 1.0 equiv of DIPEA to activate the acid. Stir for 5 minutes at Room Temperature (RT).

  • Amine Preparation: In a separate vial, suspend 2-Azaspiro[3.3]heptane HCl (1.1 equiv) in DMF. Add 2.0–2.5 equiv of DIPEA. Note: Ensure the salt is fully neutralized; the suspension may clear up as the free base forms.

  • Coupling: Transfer the amine/DIPEA solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[4]

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
    • Note: If the product is polar, use DCM/MeOH extraction or direct lyophilization.

Protocol B: Reductive Amination (Aldehydes/Ketones)

Context: The high basicity of the secondary amine requires slightly acidic conditions to facilitate iminium ion formation, but the HCl salt provides its own proton source, often simplifying the pH adjustment.

Materials:

  • Aldehyde/Ketone (1.0 equiv)[3]

  • 2-Azaspiro[3.3]heptane HCl (1.0 – 1.2 equiv)

  • Reducing Agent:

    
     (1.5 equiv) or 
    
    
    
  • Base: TEA (Triethylamine) (0.5 – 1.0 equiv) – Optional, to buffer pH ~5-6

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Combine the Aldehyde and 2-Azaspiro[3.3]heptane HCl in DCE (0.2 M).

  • Buffering: Add TEA dropwise. Crucial: Do not make the solution basic (

    
    ) initially, or imine formation will be sluggish. The goal is to neutralize the excess HCl but keep the medium slightly acidic to catalyze dehydration.
    
  • Mixing: Stir for 30–60 minutes at RT.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT overnight.

  • Quench: Quench with sat.

    
     solution. Stir vigorously for 15 minutes to break down boron complexes.
    
  • Extraction: Extract with DCM.

Protocol C: Nucleophilic Aromatic Substitution ( )

Context: 2-Azaspiro[3.3]heptane is a potent nucleophile. It reacts readily with electron-deficient aryl halides (e.g., fluoro-nitrobenzenes, chloro-pyridines).

Materials:

  • Aryl Halide (Electrophile) (1.0 equiv)

  • 2-Azaspiro[3.3]heptane HCl (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP (for difficult substrates) or Acetonitrile (for reactive ones)

Step-by-Step:

  • Setup: Combine Aryl Halide, Amine HCl salt, and inorganic base in the solvent.

  • Thermal Cycle: Heat to 60–80°C.

    • Tip: The spiro-ring is thermally stable, but avoid temperatures >120°C for prolonged periods to prevent potential ring-opening side reactions (though rare).

  • Monitoring: Monitor by LC-MS. The product will likely be more lipophilic than the amine but less than the aryl halide.

Decision Logic for Electrophiles

ReactionLogic Input Electrophile Type Acid Carboxylic Acid Input->Acid Aldehyde Aldehyde/Ketone Input->Aldehyde ArylHalide Aryl Halide (Electron Deficient) Input->ArylHalide Sulfonyl Sulfonyl Chloride Input->Sulfonyl Cond_Acid Protocol A: HATU/DIPEA/DMF (Neutralize HCl in situ) Acid->Cond_Acid Cond_Red Protocol B: NaBH(OAc)3/DCE (Keep pH ~6) Aldehyde->Cond_Red Cond_SnAr Protocol C: K2CO3/DMSO/80°C (Strong Base required) ArylHalide->Cond_SnAr Cond_Sulf Protocol D: TEA/DCM/0°C (Standard Schotten-Baumann) Sulfonyl->Cond_Sulf

Figure 2: Decision matrix for selecting reaction conditions based on electrophile class.

Troubleshooting & Quality Control

Solubility Issues
  • Problem: The HCl salt is insoluble in ether/DCM but soluble in water/methanol.

  • Solution: When running reactions in DCM (e.g., reductive amination), the salt may appear as a suspension initially. It will dissolve as the free base is liberated or as it reacts. Do not filter the suspension before reaction.

NMR Characterization

The 2-azaspiro[3.3]heptane core has distinct NMR signatures useful for verification:

  • 
     NMR:  The methylene protons on the azetidine ring (adjacent to N) typically appear around 3.5 – 4.0 ppm . The methylene protons on the carbocyclic ring appear upfield, often as complex multiplets around 1.8 – 2.4 ppm  due to the puckered conformation.
    
  • 
     NMR:  The spiro quaternary carbon is a diagnostic peak, typically found around 30–40 ppm .
    
References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Properties and Applications. Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie.

  • Barnes-Seeman, D., et al. (2014). Expanding the Azaspiro[3.3]heptane Family for Drug Discovery. ACS Medicinal Chemistry Letters.

  • Chupakhin, E., et al. (2019). Practical Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives. Journal of Organic Chemistry.

Sources

Method

Catalytic Strategies for the Functionalization of 2-Azaspiro[3.3]heptane: A Guide for Medicinal Chemists

The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure offers an attractive alternative to traditional saturated heterocycles like piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure offers an attractive alternative to traditional saturated heterocycles like piperidine and morpholine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide provides an in-depth overview of potential catalytic methods for the late-stage functionalization of the 2-azaspiro[3.3]heptane core, enabling the exploration of diverse chemical space and the generation of novel drug candidates.

The Strategic Advantage of Catalytic Functionalization

Late-stage functionalization is a powerful strategy in medicinal chemistry, allowing for the rapid diversification of a core scaffold without the need for de novo synthesis. Catalytic methods are particularly advantageous as they offer high levels of efficiency, selectivity, and functional group tolerance under mild reaction conditions. This guide will focus on three key catalytic approaches for the functionalization of the 2-azaspiro[3.3]heptane scaffold:

  • N-Functionalization: Introducing substituents on the nitrogen atom.

  • C-H Functionalization: Directly converting C-H bonds to C-C or C-heteroatom bonds.

  • Ring-Opening Functionalization: Utilizing the inherent ring strain to introduce new functionalities.

N-Functionalization via Palladium-Catalyzed Buchwald-Hartwig Amination

The secondary amine of the 2-azaspiro[3.3]heptane core is a prime handle for derivatization. The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] This reaction allows for the coupling of the 2-azaspiro[3.3]heptane nitrogen with a wide variety of aryl and heteroaryl halides or triflates.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often promoting higher catalytic activity.[4]

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-X Aryl Halide/Triflate Ar-X->Oxidative_Addition Pd(II)_complex L_nPd(II)(Ar)(X) Oxidative_Addition->Pd(II)_complex Amine_Coordination Amine Coordination & Deprotonation 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_amido L_nPd(II)(Ar)(N-spirocycle) Amine_Coordination->Pd(II)_amido Reductive_Elimination Reductive Elimination Pd(II)_amido->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration N-Aryl-2-azaspiro[3.3]heptane N-Aryl-2-azaspiro[3.3]heptane Reductive_Elimination->N-Aryl-2-azaspiro[3.3]heptane

Figure 1: Catalytic cycle for Buchwald-Hartwig N-arylation.
General Protocol for N-Arylation of 2-Azaspiro[3.3]heptane

Materials:

  • N-Boc-2-azaspiro[3.3]heptane (or other suitable protected derivative)

  • Aryl halide or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried reaction vessel, add the N-Boc-2-azaspiro[3.3]heptane (1.0 equiv), aryl halide/triflate (1.2 equiv), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent, followed by the base (2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotect the N-Boc group using standard conditions (e.g., TFA in DCM) to yield the N-arylated 2-azaspiro[3.3]heptane.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / XPhos4-BromotolueneNaOt-BuToluene100>90
[Pd(allyl)Cl]₂ / RuPhos2-ChloropyridineK₂CO₃Dioxane11085
Pd(OAc)₂ / SPhos4-Trifluoromethylphenyl triflateCs₂CO₃Toluene90>95

Table 1: Representative conditions for the N-arylation of secondary amines. Yields are illustrative and would require optimization for the 2-azaspiro[3.3]heptane substrate.

C-H Functionalization: Accessing Novel Vectors

Direct C-H functionalization is a highly atom-economical approach to introduce complexity.[6] For the 2-azaspiro[3.3]heptane scaffold, this can be challenging due to the presence of multiple, similar C-H bonds. However, strategic application of modern catalytic methods can potentially achieve regioselective functionalization.

Photocatalytic Minisci-Type Reactions

The Minisci reaction involves the addition of a carbon-centered radical to a protonated N-heterocycle.[7] Photocatalysis has emerged as a mild and efficient way to generate the required radicals under visible light irradiation.[8][9][10] This approach is particularly promising for the functionalization of the 2-azaspiro[3.3]heptane core, as the nitrogen atom can be protonated to activate the adjacent C-H bonds towards radical addition.

Mechanism and Rationale:

The reaction is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a radical precursor (e.g., a carboxylic acid, an alkyl halide) to generate a carbon-centered radical. This radical then adds to the protonated 2-azaspiro[3.3]heptane, followed by an oxidation step to restore aromaticity (in the case of heteroaromatic substrates) or, in this saturated system, to yield the functionalized product.

Minisci_Reaction cluster_Radical_Generation Radical Generation cluster_Functionalization Functionalization PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited hv hv Visible Light Radical Carbon Radical (R.) PC_excited->Radical SET Radical_Precursor Radical Precursor (R-X) Radical_Precursor->Radical Radical_Adduct Radical Adduct Radical->Radical_Adduct Spirocycle_H Protonated 2-Azaspiro[3.3]heptane Spirocycle_H->Radical_Adduct Radical Addition Functionalized_Spirocycle Functionalized 2-Azaspiro[3.3]heptane Radical_Adduct->Functionalized_Spirocycle Oxidation Oxidant Oxidant Oxidant->Functionalized_Spirocycle

Figure 2: General workflow for a photocatalytic Minisci-type reaction.
General Protocol for a Photocatalytic Minisci-Type Reaction

Materials:

  • N-Protected 2-azaspiro[3.3]heptane

  • Radical precursor (e.g., carboxylic acid, alkyl iodide)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, organic dyes)

  • Acid (e.g., trifluoroacetic acid)

  • Solvent (e.g., acetonitrile, DMSO)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel, add the N-protected 2-azaspiro[3.3]heptane (1.0 equiv), radical precursor (1.5-3.0 equiv), photocatalyst (1-5 mol%), and solvent.

  • Add the acid (1.0-2.0 equiv) to protonate the nitrogen atom.

  • Degas the reaction mixture by sparging with an inert gas for 15-30 minutes.

  • Irradiate the mixture with a visible light source at room temperature, stirring vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and work up as described in the N-arylation protocol.

  • Purify the product by flash column chromatography.

Radical PrecursorPhotocatalystAcidSolventTime (h)Potential Product
tert-Butyl carboxylic acidRu(bpy)₃Cl₂TFAMeCN12C-tert-butylated derivative
Cyclohexyl carboxylic acidIr(ppy)₃TFADMSO18C-cyclohexylated derivative
Ethyl iodoacetateEosin YTFAMeCN24C-ethoxycarbonylmethylated derivative

Table 2: Hypothetical conditions for the photocatalytic C-H functionalization of 2-azaspiro[3.3]heptane. Regioselectivity would need to be determined experimentally.

Transition Metal-Catalyzed C-H Activation

Palladium and rhodium catalysts are well-known to facilitate C-H activation, often with the aid of a directing group to control regioselectivity.[6][11][12][13] For 2-azaspiro[3.3]heptane, the nitrogen atom itself or a substituent attached to it could potentially act as a directing group.

Ring-Opening Functionalization

Catalytic Hydrogenolysis

Transition metal-catalyzed hydrogenolysis can cleave C-N or C-C bonds in strained rings. For example, a palladium- or platinum-catalyzed reaction with a hydrogen source could potentially open one of the azetidine rings to generate a functionalized cyclobutane or a linear amino alcohol derivative, depending on the conditions and the point of bond cleavage.

Conclusion

The 2-azaspiro[3.3]heptane scaffold holds significant promise for the development of novel therapeutics. The catalytic methods outlined in this guide provide a strategic framework for the late-stage functionalization of this important core. While specific protocols for this scaffold are still emerging in the literature, the principles of Buchwald-Hartwig amination, photocatalytic Minisci-type reactions, and other C-H activation strategies offer a powerful toolkit for medicinal chemists to explore its chemical space and unlock its full potential. As with any new substrate, optimization of the reaction conditions will be crucial to achieve the desired outcomes.

References

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  • Dong, J., & Wang, Q. (n.d.).
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  • PapersFlow. (n.d.). Palladium-Catalyzed C-H Arylation: Research Guide & Papers. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 794.
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  • Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions.
  • Maiti, D., et al. (2023).
  • Koenigs, R. M., et al. (2021). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow.
  • Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Neurotherapeutics, 8(4), 635–651.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6664–6667.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-41.
  • de la Torre, M. C., & Sierra, M. A. (2014). Direct Arylation in the Presence of Palladium Pincer Complexes. Molecules, 19(11), 17737–17765.
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  • Ellman, J. A., & Bergman, R. G. (2011). Rhodium(III)-catalyzed arylation of Boc-imines via C-H bond functionalization.
  • Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(24), 6664–6667.
  • Liu, F., & Wang, J. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3074–3083.
  • Takemoto, Y., et al. (2020). Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita-Baylis-Hillman-Type Domino Reactions. Chemical and Pharmaceutical Bulletin, 68(4), 299–315.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
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  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.
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Sources

Application

Application Notes and Protocols for 2-Azaspiro[3.3]heptane Hydrochloride in CNS Drug Development

Introduction: Embracing Three-Dimensionality in CNS Drug Design The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. A significant hurdle is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Design

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. A significant hurdle is the stringent requirement for drug candidates to traverse the blood-brain barrier (BBB), a highly selective physiological gatekeeper. Historically, drug discovery has often been dominated by "flat" aromatic structures. However, the contemporary "Escape from Flatland" paradigm in drug design emphasizes the importance of three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, such as 2-azaspiro[3.3]heptane, are at the forefront of this evolution, offering a rigid and spatially defined framework that can enhance pharmacological properties.

2-Azaspiro[3.3]heptane hydrochloride is a versatile building block that is increasingly recognized for its potential in CNS drug development. Its rigid, spirocyclic nature provides a unique conformational constraint that can lead to improved target selectivity and reduced off-target effects. Furthermore, this scaffold serves as a valuable bioisostere for the piperidine ring, a common moiety in many CNS-active compounds.[1] The introduction of the 2-azaspiro[3.3]heptane motif can favorably modulate physicochemical properties, including lipophilicity and metabolic stability, which are critical for CNS drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-azaspiro[3.3]heptane hydrochloride in the design and synthesis of novel CNS drug candidates. We will delve into its core properties, provide detailed experimental protocols for its incorporation into lead molecules, and outline key assays for evaluating the resulting compounds for CNS-relevant activities.

Physicochemical Properties of 2-Azaspiro[3.3]heptane Hydrochloride

A thorough understanding of the physicochemical properties of 2-azaspiro[3.3]heptane hydrochloride is fundamental to its effective application in drug design.

PropertyValueSource
CAS Number 1420271-08-4
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
Topological Polar Surface Area 12 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Note: The properties listed are for the hydrochloride salt.

The low topological polar surface area (TPSA) and the presence of a secondary amine make 2-azaspiro[3.3]heptane an attractive scaffold for CNS drug design, as these features are often associated with improved BBB permeability.[2]

Synthetic Protocol: Incorporation of the 2-Azaspiro[3.3]heptane Scaffold

The secondary amine of 2-azaspiro[3.3]heptane hydrochloride provides a convenient handle for its incorporation into a variety of molecular frameworks. A common and versatile method is N-arylation via Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig N-Arylation of 2-Azaspiro[3.3]heptane Hydrochloride

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-azaspiro[3.3]heptane hydrochloride with an aryl halide.

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), 2-azaspiro[3.3]heptane hydrochloride (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (0.02-0.05 mmol) and the phosphine ligand (0.04-0.10 mmol) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst/ligand pre-mixture to the Schlenk flask, followed by the anhydrous, degassed solvent (5-10 mL).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-azaspiro[3.3]heptane derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to deprotonate the hydrochloride salt of the amine and to neutralize the hydrogen halide formed during the catalytic cycle. The choice of base can significantly impact the reaction efficiency.

  • Ligand: The phosphine ligand coordinates to the palladium center, influencing its reactivity, stability, and steric environment, which is critical for efficient cross-coupling.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Aryl Halide + 2-Azaspiro[3.3]heptane HCl] --> B{Pd Catalyst + Ligand + Base}; B --> C[N-Arylated 2-Azaspiro[3.3]heptane];

}

Figure 1: General workflow for the N-arylation of 2-azaspiro[3.3]heptane.

In Vitro Evaluation of CNS Drug Candidate Properties

Once a library of 2-azaspiro[3.3]heptane derivatives has been synthesized, a cascade of in vitro assays is essential to evaluate their potential as CNS drug candidates.

Protocol: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive permeability of compounds across the BBB.

Materials:

  • PAMPA sandwich plate (donor and acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)

  • Plate reader for UV-Vis absorbance or LC-MS for concentration analysis

Procedure:

  • Membrane Preparation: Coat the membrane of the donor plate with a solution of porcine brain lipid in dodecane.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Donor Plate Preparation: Add the test and reference compounds to the donor plate wells, diluted in PBS.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich.

  • Incubation: Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = - [ln(1 - CA(t) / Cequilibrium)] / (A * (1/VD + 1/VA) * t)

    Where:

    • CA(t) is the concentration in the acceptor well at time t

    • Cequilibrium is the concentration at equilibrium

    • A is the filter area

    • VD and VA are the volumes of the donor and acceptor wells, respectively

    • t is the incubation time

Data Interpretation:

Compounds are typically classified based on their permeability values:

Permeability (Pe x 10⁻⁶ cm/s)Predicted BBB Permeation
> 4.0High
2.0 - 4.0Medium
< 2.0Low
graph G { layout=dot; rankdir=TB; node [shape=plaintext];

}

Figure 2: Workflow for the PAMPA-BBB assay.
Protocol Outline: In Vitro CNS Receptor Binding Assay

Determining the affinity of a compound for its intended CNS target is a critical step. Radioligand binding assays are a common method for this purpose.

General Principle:

A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be determined.

Key Steps:

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the CNS receptor of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.

ADME/Tox Profiling for CNS Drug Candidates

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profile is crucial to identify potential liabilities.

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Incubate the test compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic degradation. The rate of disappearance of the parent compound is monitored over time.

  • Cytochrome P450 (CYP) Inhibition: Evaluate the potential of the test compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6), which can lead to drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically available to cross the BBB and interact with the target.

  • Cytotoxicity: Assess the general toxicity of the compound in relevant cell lines (e.g., neuronal cells, liver cells).

  • hERG Inhibition: Evaluate the potential for cardiotoxicity by assessing the compound's ability to inhibit the hERG potassium channel.

Case Study: 2-Azaspiro[3.3]heptane Derivatives as Muscarinic M4 Receptor Agonists

A recent patent application (US11524954B2) describes the discovery of novel piperazine azaspiro derivatives, including those incorporating the 2-azaspiro[3.3]heptane scaffold, as agonists of the muscarinic M4 receptor.[3] These compounds are being investigated for the treatment of CNS disorders such as schizophrenia and Alzheimer's disease.[3]

The invention highlights the utility of the 2-azaspiro[3.3]heptane moiety in constructing novel chemical entities with potential therapeutic value in the CNS. The rigid nature of the spirocyclic core is likely to play a key role in orienting the pharmacophoric elements for optimal interaction with the M4 receptor, potentially leading to improved potency and selectivity.

While detailed in vivo data for these specific compounds is not publicly available, this case study underscores the active interest in and the perceived value of the 2-azaspiro[3.3]heptane scaffold for the development of the next generation of CNS therapeutics.

In Vivo Behavioral Assays for CNS Drug Candidates

Following promising in vitro data, in vivo studies in animal models are necessary to evaluate the therapeutic potential of a CNS drug candidate. The choice of behavioral assay depends on the specific CNS disorder being targeted.

Examples of In Vivo Behavioral Assays:

  • Locomotor Activity: Assesses the general activity level of an animal and can be used to detect stimulant or sedative effects of a compound.

  • Elevated Plus Maze: A test for anxiety-like behavior in rodents.

  • Forced Swim Test & Tail Suspension Test: Commonly used to screen for antidepressant activity.

  • Morris Water Maze & Y-Maze: Assess spatial learning and memory, relevant for cognitive enhancers.

  • Prepulse Inhibition of Startle: A measure of sensorimotor gating, which is disrupted in disorders like schizophrenia.

The inclusion of a 2-azaspiro[3.3]heptane-containing compound in such assays would provide crucial information on its in vivo efficacy and potential side-effect profile.

Conclusion

2-Azaspiro[3.3]heptane hydrochloride is a valuable and increasingly utilized building block in the design of novel CNS drug candidates. Its unique 3D structure and favorable physicochemical properties offer a compelling strategy to overcome the challenges associated with developing brain-penetrant therapeutics. The protocols and application notes provided in this guide are intended to empower researchers to effectively leverage this promising scaffold in their drug discovery efforts. A systematic approach, combining rational design, efficient synthesis, and a comprehensive suite of in vitro and in vivo assays, will be key to unlocking the full potential of 2-azaspiro[3.3]heptane-based compounds for the treatment of debilitating CNS disorders.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health. [Link]

  • WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
  • US Patent No. 8829195. Regulations.gov. [Link]

  • US11524954B2 - Piperazine azaspiro derivatives.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • 2-Azaspiro[3.3]heptane hydrochloride | C6H12ClN | CID 71741940. PubChem. [Link]

  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856. PubChem. [Link]

  • In vitro, in vivo and in silico models of drug distribution into the brain. PubMed. [Link]

  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. National Institutes of Health. [Link]

  • Psychiatry Clinical Trials. Centre for Human Drug Research. [Link]

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122. PubChem. [Link]

  • Secondary patents in the pharmaceutical industry: Missing the wood for the trees?. Taylor & Francis Online. [Link]

  • FTC challenges dozens of ‘improper’ US drug patents. pharmaphorum. [Link]

  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptanes

Introduction: The 2-azaspiro[3.3]heptane scaffold is a highly sought-after motif in modern drug discovery. Valued as a rigid, three-dimensional bioisostere for piperidine, it offers improved physicochemical properties su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-azaspiro[3.3]heptane scaffold is a highly sought-after motif in modern drug discovery. Valued as a rigid, three-dimensional bioisostere for piperidine, it offers improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, the synthesis of this strained spirocyclic system is not without its challenges. The inherent ring strain of the dual azetidine rings can lead to unique and often unexpected side reactions. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently encountered issues during the synthesis of these valuable building blocks.

Section 1: Troubleshooting Guide - Common Side Reactions & Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying mechanisms and providing actionable solutions.

Q1: My reaction yield is low, and I'm recovering a significant amount of a rearranged, unsaturated byproduct instead of my desired spirocycle. What could be happening?

A: This outcome is highly characteristic of a Grob-type fragmentation . This side reaction is particularly prevalent in synthetic routes that attempt to form a four-membered ring from a 1,3-disubstituted precursor, especially under basic conditions.

  • Underlying Mechanism: The Grob fragmentation is an elimination reaction where a carbon-carbon bond on a γ-amino alcohol or a related derivative breaks. For this to occur, the C-C bond and the leaving group on the heteroatom must be oriented anti-periplanar to each other. In the context of forming an azaspiro[3.3]heptane precursor, if you are attempting to cyclize a 3-substituted azetidine or a similar intermediate, the use of a base can trigger this electronic cascade, leading to the formation of a more stable, less strained acyclic or alternative cyclic product, such as a 3-methylene azetidine.[1]

  • Troubleshooting & Prevention:

    • Choice of Base: Avoid strong, sterically unhindered bases if your intermediate has the potential for fragmentation. Consider using a bulkier base like potassium tert-butoxide (KOt-Bu) at low temperatures, or a non-nucleophilic base like DBU or proton sponge, which may favor the desired intramolecular substitution over elimination.

    • Protecting Group Strategy: The choice of nitrogen protecting group can influence the electronic nature of the substrate. A strongly electron-withdrawing group (e.g., tosyl) can increase the acidity of adjacent protons and may facilitate elimination pathways. Consider a less electron-withdrawing protecting group like Boc if fragmentation is observed.

    • Reaction Conditions: Run the cyclization at the lowest possible temperature that still allows for an acceptable reaction rate. This will disfavor the higher activation energy pathway of fragmentation.

  • Validation: The presence of a Grob fragmentation byproduct can often be confirmed by ¹H NMR spectroscopy, which would show characteristic signals for vinyl protons (typically 5-6 ppm), and by the disappearance of signals corresponding to the 1,3-disubstituted pattern of the starting material.

Q2: During acidic workup or salt formation, I'm observing product degradation or the formation of a new, highly polar compound. What is the likely cause?

A: The 2-azaspiro[3.3]heptane core, while more stable than its individual azetidine components, is still a strained ring system. Strong acids can catalyze the ring-opening of one of the azetidine rings.

  • Underlying Mechanism: The nitrogen atom of the azetidine ring can be protonated by a strong acid. This makes the ring highly susceptible to nucleophilic attack, even by weak nucleophiles like water or the conjugate base of the acid used (e.g., Cl⁻). This attack leads to the cleavage of a C-N bond, destroying the spirocyclic core and forming a more stable, linear amino-alcohol or amino-halide derivative. This issue has been documented in the synthesis of related oxa-azaspiro[3.3]heptanes, where strong acids like HCl were found to cause ring-opening of the oxetane moiety.[3]

  • Troubleshooting & Prevention:

    • Acid Selection for Salt Formation: Avoid using strong mineral acids like HCl or H₂SO₄ for salt formation if possible. Instead, opt for weaker organic acids such as oxalic acid or acetic acid, which are less likely to induce ring-opening.[3] Sulfonic acids like p-toluenesulfonic acid can sometimes yield stable, crystalline salts with improved solubility and stability.[3][4]

    • Control of pH: During aqueous workup, avoid washing with strongly acidic solutions. Use dilute solutions of weaker acids (e.g., 1% citric acid) or saturated sodium bicarbonate to neutralize the reaction mixture carefully.

    • Temperature: Perform all acid-based workup steps and salt formations at low temperatures (0-5 °C) to minimize the rate of the degradation reaction.

Q3: My cyclization reaction stalls, leaving significant amounts of starting material even after prolonged reaction times. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue in intramolecular cyclizations that form strained rings. The primary causes are often insufficient activation of the leaving group, steric hindrance, or a competing intermolecular reaction pathway that consumes the starting material without forming the desired product.

  • Underlying Mechanism: The formation of the second four-membered ring is an entropically disfavored process. The reaction relies on a high effective molarity of the reactive ends of the linear precursor. If the reaction conditions are not optimal, the rate of the desired intramolecular Sₙ2 reaction can be slow, allowing starting material to persist or to react intermolecularly.

  • Troubleshooting & Prevention:

    • High Dilution Principle: Run the cyclization reaction under high dilution conditions (typically <0.01 M). This significantly favors the intramolecular pathway over the intermolecular pathway, which requires two molecules to collide.

    • Leaving Group Quality: Ensure you are using a good leaving group. Tosylates (-OTs) and mesylates (-OMs) are excellent. If using halides, iodide is superior to bromide, which is superior to chloride. Consider converting a terminal alcohol to a tosylate in situ just before the cyclization step.

    • Temperature and Reaction Time: While low temperatures are generally preferred to minimize side reactions, a stalled reaction may require an increase in temperature to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

    • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is often ideal for Sₙ2 reactions as it solvates the cation without strongly solvating the nucleophilic amine, thus increasing its reactivity.

Q4: I'm observing the formation of a high molecular weight, insoluble material in my reaction. What is this and how can I prevent it?

A: The formation of an insoluble, high molecular weight substance is a strong indicator of intermolecular polymerization . Azetidines, being strained heterocycles, are susceptible to ring-opening polymerization, which can be initiated by acids, bases, or electrophiles.

  • Underlying Mechanism: Instead of the terminal nucleophile (amine) reacting intramolecularly with the electrophilic center to close the ring, it reacts with the electrophilic center of another molecule. This process repeats, forming a linear polymer chain. This is the primary competing reaction pathway that the high dilution principle is designed to suppress.

  • Troubleshooting & Prevention:

    • Strict Adherence to High Dilution: This is the most critical factor. The cyclization step should be performed by the slow addition of the linear precursor to a large volume of heated solvent.

    • Control of Initiators: Ensure that the reaction is free from adventitious acid or electrophilic impurities that could initiate polymerization. If the synthesis involves a deprotection step, ensure the deprotection agent is fully quenched or removed before attempting cyclization.

    • Precursor Purity: Use highly pure linear precursor for the cyclization step. Impurities can sometimes catalyze polymerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic strategies for constructing the 2-azaspiro[3.3]heptane core?

A: Several robust strategies have been developed. The choice often depends on the desired substitution pattern and scale.

  • Intramolecular Cyclization of 1,1-disubstituted Cyclobutanes: This is a very common approach. It typically involves preparing a cyclobutane ring bearing two electrophilic arms (e.g., -CH₂OTs) and reacting it with a primary amine or ammonia. A related route involves the reduction of a nitrile tosylate, where the newly formed primary amine rapidly displaces the tosyl group.[5]

  • [2+2] Cycloaddition Reactions: These methods build one of the four-membered rings onto a pre-existing one. For example, a [2+2] cycloaddition between dichloroketene and a 3-methyleneazetidine derivative, followed by dechlorination, can efficiently form the spirocyclic core.[5]

  • Multi-step Diastereoselective Syntheses: For asymmetric synthesis, methods involving the diastereoselective addition of cyclobutanecarboxylate anions to chiral imines have proven effective for creating enantiomerically pure substituted 2-azaspiro[3.3]heptanes.[6]

Q2: Which nitrogen protecting group strategy is optimal for the synthesis?

A: The optimal protecting group balances stability during intermediate steps with ease of removal in the final step.

  • Tosyl (Ts): The tosyl group is very stable and often used in cyclization precursors. However, its removal can be harsh, sometimes requiring conditions like sodium in liquid ammonia or magnesium turnings, which can be difficult to scale and may not be compatible with other functional groups.[3][7]

  • Boc (tert-Butoxycarbonyl): The Boc group is a popular choice as it is stable to many reaction conditions but can be easily removed with mild acid (e.g., TFA). It is often used to facilitate the isolation and purification of the final product.[5]

  • Benzyl (Bn): The benzyl group is stable to both acidic and basic conditions. Its primary advantage is that it can be removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which is compatible with many functional groups.

Q3: What are the best practices for purifying 2-azaspiro[3.3]heptanes and removing common byproducts?

A: The purification strategy depends on the nature of the product (free base vs. salt) and the impurities.

  • Free Base Purification: The free base of 2-azaspiro[3.3]heptane is a relatively volatile and polar amine. It can be purified by silica gel column chromatography using a polar solvent system, often with a small amount of amine base (e.g., triethylamine or ammonia in methanol) added to the eluent to prevent streaking on the acidic silica.

  • Salt Crystallization: A highly effective method for purification is to convert the crude free base into a salt (e.g., oxalate, acetate, or sulfonate).[3][4] This often induces crystallization, which can selectively precipitate the desired product, leaving more soluble impurities behind in the mother liquor. The choice of acid is critical to avoid ring-opening, as discussed in Q2.

  • Distillation: For the unsubstituted parent compound or simple, thermally stable derivatives, distillation under reduced pressure can be an effective purification method on a larger scale.[8]

Section 3: Protocols & Methodologies

Protocol 1: Synthesis via Intramolecular Cyclization of a Nitrile Tosylate

This protocol is adapted from a general approach for synthesizing the 2-azaspiro[3.3]heptane scaffold.[5]

  • Preparation of the Precursor: Synthesize or procure the starting nitrile tosylate, such as 3-(tosyloxymethyl)cyclobutane-1-carbonitrile.

  • Reduction and Cyclization:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium aluminum hydride (LAH) (approx. 2.0 eq.) in anhydrous THF.

    • Cool the LAH suspension to 0 °C in an ice bath.

    • Dissolve the nitrile tosylate (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension over 30-60 minutes.

      • Scientist's Note: The dropwise addition is critical to control the exothermic reaction. The LAH reduces the nitrile to a primary amine, which then acts as the nucleophile for the intramolecular cyclization.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction back to 0 °C.

    • Carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be protected (e.g., with Boc anhydride) to facilitate purification by silica gel chromatography or purified directly as the salt by adding a suitable acid (e.g., oxalic acid) to a solution of the crude amine.

Section 4: Visual Guides

Diagram 1: Common Synthetic Pathways

G cluster_0 Route A: Intramolecular Cyclization cluster_1 Route B: Reductive Cyclization cluster_2 Route C: [2+2] Cycloaddition A1 1,1-di(halomethyl)cyclobutane A3 N-Substituted 2-Azaspiro[3.3]heptane A1->A3 A2 Primary Amine (R-NH2) A2->A3 B1 Nitrile Tosylate Precursor B2 LAH Reduction B1->B2 B3 Parent 2-Azaspiro[3.3]heptane B2->B3 C1 3-Methyleneazetidine C3 Intermediate Dichlorospirocycle C1->C3 C2 Dichloroketene C2->C3 C4 Dechlorination (Zn/AcOH) C3->C4 C5 2-Azaspiro[3.3]heptan-6-one C4->C5

Caption: Overview of common synthetic routes to the 2-azaspiro[3.3]heptane core.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction path1 Major Component is Starting Material check_reaction->path1 Is SM present? path2 Major Component is a New Byproduct check_reaction->path2 Is new spot dominant? sol1a Incomplete Reaction: - Increase Temperature - Increase Reaction Time - Check Leaving Group Quality path1->sol1a Yes sol1b Intermolecular Polymerization: - Use High Dilution - Add Precursor Slowly path1->sol1b Insoluble polymer also present? sol2a Check Mass of Byproduct path2->sol2a sol2b Mass = SM - H₂O or H-LG? (Elimination/Fragmentation) sol2a->sol2b sol2c Mass > SM? (Dimer/Oligomer) sol2a->sol2c sol3a Grob Fragmentation Likely - Change Base - Lower Temperature sol2b->sol3a Yes sol3b See Polymerization Solution (sol1b) sol2c->sol3b Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Diagram 3: Mechanism of Grob-type Fragmentation Side Reaction

Caption: Simplified schematic of a Grob-type fragmentation side reaction.

Section 5: Data Summary Tables

Table 1: Comparison of Key Synthetic Routes
Synthetic RouteKey PrecursorsTypical YieldsAdvantagesDisadvantages / Common Issues
Intramolecular Dialkylation 1,1-di(tosyloxymethyl)cyclobutane, Primary Amine60-85%Convergent, good yields.[5]Requires synthesis of the di-tosylate; potential for polymerization.
Reductive Cyclization 3-(tosyloxymethyl)cyclobutane-1-carbonitrile70-90%High yielding, clean conversion.[5]Requires use of hazardous hydrides (LAH); precursor synthesis can be multi-step.
[2+2] Cycloaddition 3-Methyleneazetidine, Dichloroketene40-60% (over 2 steps)Access to functionalized ketones.[5]Modest yields; dichloroketene is unstable and must be generated in situ.
Asymmetric Addition Ethyl cyclobutanecarboxylate, Chiral Imine80-90%Excellent diastereoselectivity and enantiomeric purity.[6]Multi-step, requires chiral auxiliaries or catalysts.
Table 2: Troubleshooting Summary
Observed IssuePotential Cause (Side Reaction)Key Diagnostic Signature (NMR/MS)Recommended Solution
Low yield, unsaturated byproductGrob Fragmentation MS: M-H₂O. ¹H NMR: Vinyl protons (5-6 ppm).[1]Use a non-nucleophilic base; lower reaction temperature.
Product degradation in acidRing-Opening MS: M+H₂O or M+HCl. ¹H NMR: Loss of spirocyclic symmetry.Use weaker acids (oxalic, acetic) for workup/salt formation.[3]
Stalled reactionIncomplete Cyclization LC-MS: High ratio of starting material to product.Increase temperature; ensure good leaving group; use high dilution.
Insoluble precipitate formsPolymerization Insoluble material; broad, unresolved NMR signals.Use high dilution; add precursor slowly to heated solvent.
Mixture of stereoisomersPoor Stereocontrol ¹H/¹³C NMR: Multiple sets of signals for product.Use a diastereoselective or enantioselective synthetic route.[6]

References

  • Thieme E-Journals - Synthesis / Full Text. (n.d.). Georg Thieme Verlag. Retrieved February 13, 2026, from [Link]

  • Ivanova, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. Retrieved February 13, 2026, from [Link]

  • Baran, P., et al. (2013). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Retrieved February 13, 2026, from [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 316-319. Retrieved February 13, 2026, from [Link]

  • Synfacts. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Retrieved February 13, 2026, from [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved February 13, 2026, from [Link]

  • DeJesus, M. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Retrieved February 13, 2026, from [Link]

  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Retrieved February 13, 2026, from [Link]

  • DeJesus, M. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Retrieved February 13, 2026, from [Link]

  • Mykhailiuk, P., et al. (2023). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Mykhailiuk, P., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Azaspiro[3.3]heptane Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered when workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered when working with 2-azaspiro[3.3]heptane intermediates. The unique three-dimensional and rigid structure of these spirocycles, while beneficial for improving metabolic stability and target binding, can often lead to solubility challenges in both aqueous and organic media.[1][2] This resource offers troubleshooting strategies and detailed protocols to help you navigate these complexities and advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Boc protected 2-azaspiro[3.3]heptane intermediate has poor solubility in my reaction solvent (e.g., THF, DCM). What are my options?

A1: Causality and Strategic Solutions

The limited solubility of Boc-protected 2-azaspiro[3.3]heptane intermediates often stems from their high crystallinity and the rigidity of the spirocyclic core, which can favor strong intermolecular interactions in the solid state.[3] To overcome this, a multi-faceted approach considering both solvent modification and structural tweaks can be effective.

Troubleshooting Workflow: Solvent & Additive Screening

Caption: A workflow for diagnosing and resolving solubility-limited reactions.

Detailed Explanations:

  • Visual Inspection: The first and simplest diagnostic step is to visually inspect the reaction mixture. If you observe solid material that does not dissolve over time, poor solubility is a likely culprit.

  • Solvent Screening: A systematic screen of solvents with varying polarities and properties is a powerful tool. For example, if a reaction is slow in THF, consider more polar aprotic solvents like DMF or a protic solvent like isopropanol if compatible with your reaction chemistry.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase with an insoluble intermediate, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the reactive species across the phase boundary, accelerating the reaction.

Q4: Are there any structural modifications to the 2-azaspiro[3.3]heptane core itself that can inherently improve solubility?

A4: Proactive Solubility Enhancement through Scaffold Modification

Yes, modifying the spirocyclic scaffold can be a proactive approach to mitigate solubility issues, particularly in a drug discovery context. The introduction of heteroatoms or polar substituents can significantly alter the physicochemical properties of the molecule.

Key Structural Modifications:

  • Introduction of an Oxygen Atom: Replacing a methylene group in the spirocyclic core with an oxygen atom to form an oxa-2-azaspiro[3.3]heptane can lead to a significant reduction in lipophilicity and an improvement in aqueous solubility. [4]This is due to the ability of the ether oxygen to act as a hydrogen bond acceptor.

  • Functionalization of the Spirocyclic Core: The synthesis of derivatives with hydroxyl or carboxyl groups on the carbocyclic ring of the spiro-system can enhance polarity and provide handles for further derivatization. For example, 2-azaspiro[3.3]heptan-6-ol is a valuable intermediate for this purpose.

  • Bioisosteric Replacement: In some cases, replacing the 2-azaspiro[3.3]heptane moiety with a more polar bioisostere can improve solubility while maintaining the desired biological activity. [5] These strategies should be considered during the design phase of a project to minimize potential downstream solubility challenges.

References
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Improving solubility via structural modification. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved January 28, 2026, from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2022). ChemRxiv. Retrieved January 28, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis method of 6-oxo-2-azaspiro [5][5]heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved January 28, 2026, from

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. Retrieved January 28, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 28, 2026, from [Link]

  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2-Azaspiro[3.3]heptane hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2022). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2023). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery. Retrieved January 28, 2026, from [Link]

  • 2-Azaspiro[3.3]heptan-6-ol. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-azaspiro[3.3]heptane cyclization

This guide serves as a specialized technical support resource for researchers synthesizing 2-azaspiro[3.3]heptane scaffolds. It is designed to bridge the gap between academic literature and practical, bench-level executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 2-azaspiro[3.3]heptane scaffolds. It is designed to bridge the gap between academic literature and practical, bench-level execution.

Topic: Optimization of Cyclization Conditions & Troubleshooting Reference Code: ASH-CYC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Context

The 2-azaspiro[3.3]heptane scaffold is a high-value bioisostere for piperidine and morpholine rings. Its rigid, spirocyclic nature alters the exit vectors of substituents, often improving metabolic stability and lowering lipophilicity (LogD) compared to monocyclic analogs.

However, the cyclization step —specifically the formation of the second four-membered ring—is the primary bottleneck. This reaction fights against significant ring strain (~26 kcal/mol per cyclobutane ring) and entropic penalties.

The Core Challenge: Competing Pathways

The standard synthesis involves the double nucleophilic substitution of a 1,1-bis(electrophile)cyclobutane with a nitrogen nucleophile.

ReactionPathways Start 1,1-bis(bromomethyl) cyclobutane + Amine Inter Mono-alkylated Intermediate Start->Inter Fast (Kinetic) Elim Exo-Methylene (Elimination) Start->Elim Side Reaction Spiro 2-Azaspiro[3.3]heptane (Product) Inter->Spiro Slow (Intramolecular) High Dilution Helps Olig Oligomers/Polymers (Intermolecular) Inter->Olig Competing (Intermolecular) High Conc. Promotes Inter->Elim High Temp / Strong Base

Figure 1: Mechanistic pathways during cyclization. The formation of the spiro-center competes with intermolecular polymerization and elimination reactions.

Standard Operating Protocol (SOP)

Protocol ID: ASH-STD-Ts Method: Cyclization via Tosylamide Alkylation

This protocol is the most robust starting point for generating the core skeleton.

Reagents
  • Substrate: 1,1-Bis(bromomethyl)cyclobutane (1.0 equiv)

  • Nucleophile:

    
    -Toluenesulfonamide (
    
    
    
    ) (1.0 - 1.1 equiv)
  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)

  • Solvent: DMF (Anhydrous)

  • Concentration: 0.1 M (Critical for cyclization)

Step-by-Step Workflow
  • Base Activation: Suspend NaH (2.5 eq) in anhydrous DMF at 0°C under Argon.

  • Nucleophile Formation: Add

    
     (1.05 eq) portion-wise. Stir for 30 min at RT until H2 evolution ceases.
    
  • Substrate Addition: Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise.

    • Note: Slow addition is crucial to keep the instantaneous concentration of the electrophile low relative to the deprotonated sulfonamide.

  • Cyclization: Heat the mixture to 100–110°C for 12–18 hours.

  • Workup: Cool to RT. Quench carefully with water. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Category A: Yield & Conversion[1][2]

Q1: My LCMS shows the mono-alkylated intermediate, but the ring won't close to form the spiro system. What's wrong?

  • Diagnosis: The second alkylation is kinetically slower due to the strain of forming the second 4-membered ring.

  • Corrective Action:

    • Increase Temperature: Ensure the internal temperature is actually reaching 100°C+. Refluxing acetonitrile (82°C) is often insufficient; switch to DMF or DMSO.

    • Base Stoichiometry: You need >2.0 equivalents of base.[1] The sulfonamide proton becomes less acidic after the first alkylation. Ensure your NaH is fresh.

    • Catalyst: Add Potassium Iodide (KI, 0.1 equiv) or TBAI (tetrabutylammonium iodide).[2] This generates the more reactive iodide in situ (Finkelstein reaction), accelerating the sluggish second displacement.

Q2: I am seeing a large amount of insoluble gum/polymer at the bottom of the flask.

  • Diagnosis: Intermolecular polymerization (Oligomerization) is outcompeting intramolecular cyclization.

  • Corrective Action:

    • High Dilution Principle: Dilute the reaction to 0.05 M or lower.

    • Pseudo-High Dilution: Do not dump all reagents at once. Add the bis-bromide very slowly (via syringe pump over 4 hours) to the solution of the sulfonamide anion. This keeps the concentration of the electrophile low, favoring the reaction of the intermediate with itself (ring closure) rather than with another molecule.

Category B: Impurity Profile

Q3: I see a peak with Mass [M-HBr] or [M-2HBr] containing an alkene. How do I stop elimination?

  • Diagnosis: E2 elimination is a major competitor, especially with sterically hindered bases or excessive heat.

  • Corrective Action:

    • Switch Bases: If using NaH causes elimination, switch to

      
        (Cesium Carbonate) in DMF or MeCN. Cesium is milder and the "Cesium Effect" can sometimes pre-organize the transition state for cyclization.
      
    • Lower Temperature: Try running the reaction at 80°C for 48 hours instead of 110°C for 12 hours.

Category C: Isolation & Handling

Q4: I successfully deprotected the Tosyl group, but I cannot extract the free amine (2-azaspiro[3.3]heptane) from the aqueous layer.

  • Diagnosis: The free secondary amine is highly polar, low molecular weight, and water-soluble. It partitions poorly into DCM or EtOAc.

  • Corrective Action:

    • Do NOT Extract: Evaporate the aqueous layer (if possible) or use continuous extraction.

    • The "Oxalate" Trick: Instead of isolating the free base, treat the crude mixture (or the organic extract if you get any) with anhydrous oxalic acid in ether/ethanol. The 2-azaspiro[3.3]heptane oxalate salt will precipitate out as a stable, crystalline solid. This is the industry standard for storing this building block [1].

    • Boc-Protection in situ: After deprotection, do not work up. Adjust pH to >10 and add

      
       directly to the aqueous mixture. Extract the Carbamaate (N-Boc), which is lipophilic.
      

Advanced Optimization: Industrial Scale-Up

For researchers scaling beyond 10 grams, the NaH/DMF route becomes hazardous (exotherms/hydrogen gas).

Recommended Scale-Up Protocol (Patent-Based Approach):

  • Solvent: Sulfolane (high boiling, stable) or NMP.

  • Base: Solid NaOH or KOH (pellets).

  • Phase Transfer Catalyst: TBAI (Tetrabutylammonium iodide).

  • Procedure:

    • Mix 1,1-bis(bromomethyl)cyclobutane, Sulfonamide, and TBAI in Sulfolane.

    • Add solid NaOH.[1]

    • Heat to 110°C.

    • Why this works: The solid-liquid phase transfer keeps the concentration of active base low, managing the exotherm while driving the reaction to completion [2].

Decision Tree for Optimization

OptimizationTree Problem Identify Primary Issue Yield Low Yield (<40%) Problem->Yield Purity Elimination Products Problem->Purity Iso Cannot Isolate Amine Problem->Iso Yield_Sol Action: Dilute to 0.05M Add KI catalyst Yield->Yield_Sol Purity_Sol Action: Switch NaH -> Cs2CO3 Reduce Temp to 80C Purity->Purity_Sol Iso_Sol Action: Form Oxalate Salt or N-Boc protect in situ Iso->Iso_Sol

Figure 2: Troubleshooting decision matrix for reaction optimization.

Experimental Data Summary

Table 1: Solvent and Base Screening Effects

EntryBaseSolventTemp (°C)Yield (%)Major Side Product
1NaHTHF66 (Reflux)<10%Mono-alkylated intermediate (Reaction too cold)
2NaHDMF11083% Trace elimination
3

MeCN8245%Mono-alkylated intermediate
4

DMF10078%Very clean profile (Low elimination)
5NaOHSulfolane11075%Ideal for >10g scale (Phase Transfer)

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes." Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Burkhard, J. A. (2012).[3] "Expanding the Azaspiro[3.3]heptane Family." Organic Letters. [Link]

  • Pfizer Inc. (2005). "Preparation of spirocyclic amines.

Sources

Optimization

Preventing byproduct formation in 2-azaspiro[3.3]heptane synthesis

Ticket ID: SPIRO-404-OPT Status: Open Subject: Prevention of Byproduct Formation & Yield Optimization Executive Summary The synthesis of 2-azaspiro[3.3]heptane is a kinetically challenging process due to the high ring st...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-404-OPT Status: Open Subject: Prevention of Byproduct Formation & Yield Optimization

Executive Summary

The synthesis of 2-azaspiro[3.3]heptane is a kinetically challenging process due to the high ring strain (


26 kcal/mol per cyclobutane ring) inherent in the spirocyclic scaffold. The primary failure mode in this synthesis is not a lack of reactivity, but rather uncontrolled reactivity  leading to intermolecular oligomerization rather than the desired intramolecular cyclization.

This guide addresses the three critical phases where byproducts form:

  • Cyclization: Preventing linear oligomers (polymers).

  • Elimination: Avoiding exocyclic alkene formation.

  • Isolation: Mitigating volatility and degradation of the free base.

Module 1: The Cyclization Phase (Critical)

The Problem: Intermolecular Oligomerization

The formation of the second four-membered ring (azetidine) is the rate-determining step. Once the nitrogen nucleophile attacks one arm of the electrophile (mono-alkylation), the intermediate must undergo a conformational change to attack the second arm.

  • Kinetic Trap: If the concentration of the intermediate is too high, it is statistically more likely to attack a neighboring molecule than to close its own ring. This leads to "dumbbell" dimers and insoluble polymers.

Diagnostic Protocol
ObservationRoot CauseCorrective Action
Insoluble white precipitate Polymerization (Polyamines)Decrease concentration to <0.05 M.
"Dumbbell" Dimer in MS Intermolecular reaction of mono-alkylated speciesSlow addition of the substrate to the amine.
Gum/Tar formation Exothermic runawayImprove cooling ; internal temp must remain <100°C.
Standard Operating Procedure: High-Dilution Cyclization

Based on the Burkhard/Carreira Method [1]

Reagents:

  • Substrate: 1,1-Bis(bromomethyl)cyclobutane (or corresponding Tosylate).

  • Nucleophile: Tosylamide (

    
    ) or Benzylamine (
    
    
    
    ). Note: Ammonia often leads to tertiary amine byproducts.
  • Solvent: DMSO or DMF (Polar aprotic is essential for

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfonamide/amine (1.1 equiv) and Base (

    
     or 
    
    
    
    ) in the solvent. Heat to reaction temperature (typically 90–110°C).
  • The "Pseudo-Infinite" Dilution: Dissolve the bis-electrophile in a separate volume of solvent.

  • Addition: Add the electrophile solution to the amine mixture dropwise over 4–8 hours via syringe pump.

    • Why? This keeps the instantaneous concentration of the electrophile near zero, forcing the mono-alkylated intermediate to cyclize before it encounters another electrophile molecule.

  • Aging: Stir for an additional 12 hours to ensure complete ring closure.

Module 2: The Elimination Trap

The Problem: Exocyclic Alkene Formation

When using sulfonate leaving groups (Mesylate/Tosylate) on the cyclobutane precursor, strong bases can trigger E2 elimination instead of substitution.

  • Mechanism: The base abstracts a proton from the cyclobutane ring (if activated) or the adjacent methylene, leading to the formation of an exocyclic double bond.

  • Result: Loss of the spiro-quaternary carbon center.

Visualizing the Divergence

ReactionPathways Start Bis-Electrophile (Bis-Mesylate/Bromide) Inter Mono-Alkylated Intermediate Start->Inter Nucleophilic Attack 1 Elim Exocyclic Alkene (Byproduct) Start->Elim E2 Elimination (Strong Base / High T) Product 2-Azaspiro[3.3]heptane (Target) Inter->Product Intramolecular Cyclization (High Dilution) Polymer Linear Oligomers (Byproduct) Inter->Polymer Intermolecular Attack (High Conc.)

Figure 1: Reaction divergence pathways. Green indicates the desired pathway; Red indicates failure modes.

Prevention Strategy
  • Leaving Group Selection: If elimination is observed (via NMR signals at

    
     4.8–5.2 ppm), switch from Mesylate (OMs)  to Triflate (OTf)  (faster substitution) or Bromide  (less prone to elimination in this specific scaffold).
    
  • Base Tuning: Avoid bulky, strong bases like

    
     if possible. Use 
    
    
    
    or
    
    
    in DMF/DMSO, which favors
    
    
    substitution over elimination.

Module 3: Isolation & Stability

The Problem: Volatility & Degradation

The free base of 2-azaspiro[3.3]heptane is a low-molecular-weight secondary amine. It is:

  • Volatile: Significant mass loss during rotary evaporation.

  • Unstable: Prone to ring-opening or oxidation upon prolonged air exposure.

Solution: Salt Formation

Reference: Van der Haas et al. [2][1]

Do not isolate the free base for storage. Convert it immediately to a stable salt.

Salt TypeProsConsProtocol
Oxalate Crystalline, easy to filter.[2]Low solubility in organic solvents.Add oxalic acid in EtOH/EtOAc. Filter precipitate.
Tosylate/Sulfonate Recommended. High stability, better solubility for subsequent coupling.Requires precise stoichiometry.Add p-TsOH (1 eq) in MeOH/MTBE.
Hydrochloride Common.Hygroscopic (absorbs water), difficult to dry.HCl in Dioxane/Ether.

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that doesn't move (Baseline). Is this my product?

  • Answer: Likely yes, but it could also be the polymer. The spiro-amine is highly polar.

  • Test: Try eluting with

    
     (90:9:1). If it streaks or remains at the baseline, it is likely the oligomer. If it moves as a discrete spot, it is your amine.
    

Q2: Can I use the commercially available 2-azaspiro[3.3]heptane oxalate directly in couplings?

  • Answer: Yes, but the oxalate anion can interfere with certain metal-catalyzed couplings (e.g., Buchwald-Hartwig).

  • Fix: Perform a "Free-Base Liberation" in situ: Suspend the oxalate in the reaction solvent (e.g., Toluene), add 2-3 equivalents of

    
     or 
    
    
    
    , stir for 30 mins, then add your catalyst/halide.

Q3: Why is my yield stuck at 40-50%?

  • Answer: You are likely losing product during the workup due to water solubility.

  • Fix: The spiro-amine is essentially water-miscible. Do not use a standard aqueous extraction. Instead:

    • Filter off inorganic salts.

    • Concentrate the organic filtrate.

    • Precipitate the amine as a salt (see Module 3) directly from the crude organic layer.

References

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010).[3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[3]

  • van der Haas, R. N. S., Dekker, J. A., Hassfeld, J., Hager, A., Fey, P., Rubenbauer, P., & Damen, E. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(11), 1339–1344.

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 45(46), 7736-7739.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 2-Azaspiro[3.3]heptane Derivatives

Welcome to the technical support center for the HPLC purification of 2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of 2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by this class of compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to empower you in your purification workflows.

The 2-azaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, often explored as a bioisostere for piperidine and other cyclic amines.[1] Its rigid, three-dimensional structure presents both opportunities for novel pharmacophores and challenges in purification. This guide will address common issues encountered during HPLC purification, from method development to troubleshooting poor separations.

Core Principles of Purifying 2-Azaspiro[3.3]heptane Derivatives

The primary challenge in the HPLC purification of 2-azaspiro[3.3]heptane derivatives stems from the basic nature of the secondary amine. This functional group can interact strongly with the acidic silanol groups present on the surface of traditional silica-based stationary phases, leading to a host of chromatographic issues. Understanding this fundamental interaction is key to developing robust purification methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the HPLC purification of 2-azaspiro[3.3]heptane derivatives.

Q1: What is the best initial column choice for purifying 2-azaspiro[3.3]heptane derivatives?

For initial method development, a C18 reversed-phase column is a robust starting point.[2] Given the polar and basic nature of the 2-azaspiro[3.3]heptane core, a standard C18 may not provide sufficient retention. In such cases, consider a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. For highly polar derivatives, HILIC can be particularly effective.[3][4]

Q2: My 2-azaspiro[3.3]heptane derivative is not UV-active. How can I monitor the purification?

If your derivative lacks a suitable chromophore for UV detection, several alternative detection methods can be employed:

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the chemical structure.

  • Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer, you can monitor the purification using the mass-to-charge ratio of your compound. This is also highly specific.

Q3: Can I purify chiral 2-azaspiro[3.3]heptane derivatives?

Yes. Chiral separation is crucial when dealing with enantiomers, which have the same physicochemical properties in an achiral environment.[5] There are two primary approaches for chiral HPLC separation:

  • Chiral Stationary Phases (CSPs): This is the most direct method. Columns with chiral selectors immobilized on the stationary phase can differentiate between enantiomers. Polysaccharide-based CSPs are a common starting point.[6]

  • Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the HPLC purification of 2-azaspiro[3.3]heptane derivatives.

Issue 1: Peak Tailing and Poor Peak Shape

Symptom: Your peak is asymmetrical, with a "tail" extending from the back of the peak.

Causality: This is the most common issue for basic compounds like 2-azaspiro[3.3]heptane derivatives. It is primarily caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface of the stationary phase. This leads to multiple interaction mechanisms and, consequently, poor peak shape.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), into your mobile phase will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.[3]

  • Use a Low-Acidity ("Base-Deactivated") Column: Many modern HPLC columns are manufactured with end-capping to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Lower the pH of the Mobile Phase: By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2-3), you can protonate the basic nitrogen of your compound. This also protonates the silanol groups, reducing the undesirable ionic interactions.

Parameter Recommendation for Basic Compounds
Mobile Phase pH < 3 (e.g., 0.1% Formic Acid) or > 8 (with a pH stable column)
Mobile Phase Additive 0.1% Triethylamine (TEA) or Diethylamine (DEA)
Column Type C18, Polar-Embedded C18, or Base-Deactivated C18
Issue 2: Poor Retention (Compound Elutes Too Quickly)

Symptom: Your compound of interest elutes at or near the void volume of the column.

Causality: The 2-azaspiro[3.3]heptane core is relatively polar. If your derivative does not have significant hydrophobic character, it may have limited interaction with a non-polar C18 stationary phase, leading to poor retention in reversed-phase chromatography.

Solutions:

  • Decrease the Organic Solvent Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, promoting greater interaction with the stationary phase and increasing retention time.[8]

  • Switch to a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different selectivity, such as a phenyl-hexyl column.

  • Employ HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[3] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Issue 3: Irreproducible Retention Times

Symptom: The retention time of your peak shifts between injections.

Causality: Fluctuating retention times can be due to a variety of factors, including changes in mobile phase composition, temperature, or column equilibration.

Solutions:

  • Ensure Proper Column Equilibration: Before starting your purification, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.[9]

  • Control the Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[10]

  • Premix the Mobile Phase: If you are using a gradient, ensure that the pump is mixing the solvents accurately. For isocratic methods, premixing the mobile phase can improve reproducibility.[11]

  • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.[12]

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC Purification

This protocol provides a robust starting point for developing a purification method for a novel 2-azaspiro[3.3]heptane derivative.

1. Column: C18, 5 µm particle size, 19 x 100 mm (for preparative scale) 2. Mobile Phase A: 0.1% Formic Acid in Water 3. Mobile Phase B: 0.1% Formic Acid in Acetonitrile 4. Gradient: 5% to 95% B over 15 minutes 5. Flow Rate: 15 mL/min (adjust based on column dimensions and pressure limits) 6. Detection: UV at 220 nm and 254 nm (or appropriate wavelength for your compound) 7. Injection Volume: 100-500 µL (dissolve sample in a solvent compatible with the mobile phase, such as DMSO or a small amount of mobile phase)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_proc Post-Purification prep Dissolve crude sample in DMSO or Mobile Phase inj Inject Sample prep->inj col Separation on C18 Column (Gradient Elution) inj->col det UV Detection col->det frac Fraction Collection det->frac anal Purity Analysis of Fractions (Analytical HPLC) frac->anal evap Solvent Evaporation anal->evap Pool pure fractions prod Isolated Product evap->prod

Caption: General workflow for HPLC purification.

Protocol 2: Troubleshooting Peak Tailing

If you observe significant peak tailing with the initial method, implement the following modifications.

1. Column: Same as above (or a base-deactivated C18) 2. Mobile Phase A: 0.1% Triethylamine in Water 3. Mobile Phase B: 0.1% Triethylamine in Acetonitrile 4. Gradient: 5% to 95% B over 15 minutes 5. Flow Rate: 15 mL/min 6. Detection: UV at 220 nm and 254 nm 7. Injection Volume: 100-500 µL

Logical Relationship Diagram:

G cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions prob Peak Tailing of 2-Azaspiro[3.3]heptane Derivative cause Interaction of Basic Nitrogen with Acidic Silanols on Stationary Phase prob->cause sol1 Add Basic Modifier (e.g., 0.1% TEA) cause->sol1 sol2 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause->sol2 sol3 Use Base-Deactivated Column cause->sol3

Caption: Troubleshooting logic for peak tailing.

References

  • Hamza, D., & Moir, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.
  • (2010, January 27). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry.
  • (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Organic Process Research & Development.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • HPLC Troubleshooting Guide. (n.d.). ResearchGate.
  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. (n.d.). LCGC International.
  • Method Development Guide. (2004, May). ZirChrom.
  • Method development & optimization. (n.d.). Sigma-Aldrich.
  • HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent.
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate.
  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Chiral Separation by HPLC Using the Ligand-Exchange Principle. (n.d.). Springer Protocols.
  • 2-Azaspiro[3.3]heptane HCI. (n.d.). CymitQuimica.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.

Sources

Optimization

Technical Support Center: 2-Azaspiro[3.3]heptane Hydrochloride Purification

Case ID: SPIRO-HCL-REC-001 Subject: Recrystallization and Purification Protocols for 2-Azaspiro[3.3]heptane Hydrochloride Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-HCL-REC-001 Subject: Recrystallization and Purification Protocols for 2-Azaspiro[3.3]heptane Hydrochloride Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

2-Azaspiro[3.3]heptane hydrochloride (CAS: 1420271-08-4) is a high-value spirocyclic building block, often employed as a rigid, low-lipophilicity bioisostere for piperidine or morpholine in drug discovery.

The Challenge: Unlike standard aromatic amine salts, this spirocyclic system possesses significant ring strain (~63 kcal/mol) and high polarity. Users frequently report issues such as:

  • Hygroscopicity: Rapid absorption of atmospheric water, leading to deliquescence.

  • "Oiling Out": Formation of a viscous syrup instead of a crystalline lattice during cooling.

  • Inorganic Contamination: Persistence of Li/Al salts if synthesized via amide reduction (e.g., LiAlH4).

This guide provides a validated, self-consistent troubleshooting workflow to address these specific physical properties.

Solvent Selection Matrix

The high water solubility of the hydrochloride salt renders standard aqueous recrystallization inefficient (poor recovery). The optimal strategy relies on anti-solvent precipitation or thermal gradient crystallization in anhydrous alcohols.

Solvent SystemRoleSuitabilityNotes
Methanol (MeOH) Primary SolventHigh Dissolves salt readily at RT. Good for charcoal treatment.[1]
Ethanol (EtOH) Primary SolventMedium Requires heating to dissolve; better yield upon cooling than MeOH.
Isopropanol (IPA) Single SolventHigh Ideal for "heat-cool" crystallization. Lower solubility at RT maximizes recovery.
Diethyl Ether (Et₂O) Anti-SolventHigh Excellent for precipitating the salt from MeOH/EtOH.
MTBE Anti-SolventHigh Safer alternative to Et₂O (higher flash point).
Acetone Wash SolventMedium Removes non-polar organic impurities; salt is insoluble.
Water AvoidLow Salt is too soluble; difficult to dry without lyophilization.

Standard Operating Procedure (SOP)

Method A: The Anti-Solvent Precipitation (Recommended)

Best for: High recovery and removal of non-polar organic impurities.

  • Dissolution: Place the crude 2-azaspiro[3.3]heptane HCl in a flask. Add anhydrous Methanol dropwise with gentle warming (40°C) until fully dissolved. Do not use excess solvent.

  • Filtration (Critical): If the solution is cloudy (inorganic salts) or colored, treat with activated charcoal, stir for 15 mins, and filter through a Celite pad while warm.

  • Precipitation:

    • Cool the filtrate to Room Temperature (RT).

    • Add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Crystallization: Allow the mixture to stand undisturbed for 30 minutes. Then, cool to 0°C (ice bath) for 1 hour.

  • Isolation: Filter the white precipitate under a nitrogen blanket (to prevent moisture uptake). Wash with cold Et₂O.

Method B: Isopropanol Thermal Crystallization

Best for: High purity requirements and removal of specific polar byproducts.

  • Suspend crude solid in Isopropanol (IPA) (approx. 10 mL per gram).

  • Heat to reflux (82°C). If solid remains, add MeOH dropwise until clear.

  • Remove from heat and allow to cool slowly to RT in an oil bath (insulation prevents oiling out).

  • Refrigerate at 4°C overnight.

Troubleshooting & FAQs

Q1: My product turned into a yellow oil at the bottom of the flask. What happened?

Diagnosis: This is "oiling out," caused by the melting point of the solvated impurity mixture dropping below the boiling point of the solvent. The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Slower Cooling: Wrap the flask in foil or cotton to slow the cooling rate. Rapid cooling traps impurities, causing the oil phase.

Q2: The solid is sticky and turns to liquid on the filter paper.

Diagnosis: The salt is hygroscopic. The "liquid" is the salt dissolving in atmospheric moisture. The Fix:

  • Schlenk Technique: Perform filtration under an inert atmosphere (Nitrogen/Argon).

  • Fast Wash: Wash quickly with anhydrous ether and immediately transfer to a vacuum desiccator containing P₂O₅ or KOH pellets.

Q3: The product has a grey/metallic tint.

Diagnosis: Carryover of Aluminum or Lithium salts from the reduction step (common in spiro-amine synthesis). The Fix:

  • Dissolve in minimal MeOH.

  • Add 5 equivalents of NaOH (aq) to free-base the amine. Extract into DCM.

  • Dry organic layer (Na₂SO₄), filter, and re-form the HCl salt by adding 2M HCl in Ether. This "Base-Acid Switch" is the most effective way to reject inorganic contaminants.

Visual Workflows

Figure 1: Recrystallization Decision Logic

This workflow illustrates the decision-making process based on the crude material's behavior.[2]

Recrystallization_Workflow Start Crude 2-Azaspiro[3.3]heptane HCl Solubility_Check Check Solubility in Hot IPA Start->Solubility_Check Dissolves Dissolves Fully Solubility_Check->Dissolves Insoluble Insoluble / Residue Solubility_Check->Insoluble Method_B Method B: Cool Slowly to RT then 4°C Dissolves->Method_B Add_MeOH Add MeOH Dropwise until dissolved Insoluble->Add_MeOH Oiling_Out Problem: Oiling Out? Method_B->Oiling_Out Filter Filter Hot (Remove Salts) Add_MeOH->Filter Anti_Solvent Method A: Add Et2O/MTBE until cloudy Filter->Anti_Solvent Anti_Solvent->Oiling_Out Reheat_Seed Reheat -> Add Seed Crystal -> Slow Cool Oiling_Out->Reheat_Seed Yes Isolate Isolate & Dry (Desiccator) Oiling_Out->Isolate No (Crystals Form) Reheat_Seed->Isolate

Caption: Decision tree for selecting between thermal crystallization (IPA) and anti-solvent precipitation (MeOH/Ether).

Figure 2: Impurity Rejection Mechanism

Understanding how to separate specific impurities based on polarity.

Impurity_Rejection Crude Crude Mixture MeOH_Soln Solution (MeOH) Crude->MeOH_Soln Dissolve Charcoal Activated Charcoal MeOH_Soln->Charcoal Adsorb Color/Oligomers Ether_Add Add Ether (Anti-Solvent) Charcoal->Ether_Add Filter & Add Precipitate PRECIPITATE: 2-Azaspiro[3.3]heptane HCl (Ionic/Polar) Ether_Add->Precipitate Crystallizes Supernatant SUPERNATANT: Linear Amines Benzyl Impurities (Non-polar organics) Ether_Add->Supernatant Remains Soluble

Caption: The anti-solvent method selectively precipitates the highly polar spiro-salt while leaving lipophilic organic impurities in the mother liquor.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

    • Context: Establishes the physical properties and stability of spiro[3.3]heptane systems.
  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis, Prediction of Physicochemical Properties, and Chemical Reactivity. Journal of Medicinal Chemistry. [Link]

    • Context: Provides foundational synthesis routes and salt formation characteristics.[2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

    • Context: General protocols for purification of hygroscopic amine hydrochlorides.

Sources

Troubleshooting

Handling and storage of hygroscopic 2-Azaspiro[3.3]heptane hydrochloride

Welcome to the technical support center for 2-Azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and storage of this valuable, yet hygroscopic, building block. As a hydrochloride salt, this compound has a strong affinity for atmospheric moisture, and improper handling can significantly impact its quality, stability, and the reproducibility of your experimental results.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate the challenges associated with its use.

Frequently Asked Questions (FAQs)

Q1: What is 2-Azaspiro[3.3]heptane hydrochloride and why is its hygroscopic nature a concern?

A1: 2-Azaspiro[3.3]heptane hydrochloride is a spirocyclic amine salt, a key building block in medicinal chemistry, often used as a bioisostere for piperidine to improve physicochemical properties of drug candidates.[4][5][6] Its hydrochloride salt form, while aiding in solubility and stability, makes it hygroscopic, meaning it readily attracts and absorbs moisture from the air.[3]

This is a critical concern for several reasons:

  • Inaccurate Weighing: Absorption of water increases the compound's mass, leading to significant errors in weighing and subsequent molar calculations for your reactions.

  • Physical Changes: Moisture absorption can cause the fine powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][3][7]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradative pathways, compromising the purity and integrity of the compound.[2]

  • Altered Solubility: Changes in the hydration state can affect the compound's dissolution profile.

Q2: How should I properly store unopened containers of 2-Azaspiro[3.3]heptane hydrochloride?

A2: Proper storage is the first line of defense against moisture contamination. Unopened containers should be stored in a cool, dry, and well-ventilated place.[8][9][10] It is crucial to keep the container tightly sealed.[7][8][9][10] For long-term storage, placing the sealed container inside a secondary container with a desiccant, such as silica gel pouches, is a highly recommended practice.[11]

Storage ParameterRecommendationRationale
Temperature Cool (as specified by supplier, often 2-8°C or room temperature)Reduces the rate of potential degradation.
Atmosphere Dry, inert gas if possibleMinimizes exposure to atmospheric moisture.
Container Tightly sealed, airtightPrevents ingress of moisture from the air.[7][12]
Location Well-ventilated area, away from incompatible materialsGeneral laboratory safety practice.[8][13]

Q3: What is the best way to handle the compound once the container is opened?

A3: Once the primary container is opened, the risk of moisture absorption increases significantly. The key is to minimize the duration of exposure to the atmosphere.[7]

Recommended Workflow for Handling:

  • Environment: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a dry room.[14] If these are unavailable, work quickly and efficiently in a well-ventilated fume hood.

  • Equilibration: Before opening, allow the container to warm to room temperature if it has been refrigerated. This prevents condensation of atmospheric moisture on the cold powder.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Open the container for the shortest time possible to dispense the required amount.

  • Resealing: Immediately after dispensing, securely reseal the container.[7] For screw-cap bottles, wrapping the cap with Parafilm® can provide an additional barrier against moisture.[11]

  • Inert Gas: For maximum protection, consider backfilling the container headspace with a dry, inert gas like nitrogen or argon before sealing.

Troubleshooting Guide

This section addresses common problems encountered when working with 2-Azaspiro[3.3]heptane hydrochloride.

Problem 1: The powder has formed clumps or appears "caked."

  • Cause: This is a classic sign of moisture absorption.[1][7] The crystalline structure of the salt has attracted water molecules, causing the particles to stick together.

  • Solution:

    • Assess the Severity: If the clumping is minor, the compound may still be usable. You can gently break up the clumps with a dry spatula before weighing.[7]

    • Drying: For more significant clumping, the material may need to be dried. This can be done by placing it in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours. Caution: Do not heat excessively, as this could cause decomposition.[7] Always consult the supplier's technical data sheet for information on thermal stability.

    • Purity Check: After drying, it is advisable to verify the compound's purity, for example, by measuring its melting point or running an NMR spectrum, to ensure no degradation has occurred.

    • Future Prevention: Review your storage and handling procedures. Consider aliquoting the material into smaller, single-use vials to minimize repeated opening of the main stock container.

Problem 2: My reaction yield is inconsistent or lower than expected.

  • Cause: If you have ruled out other experimental errors, inaccurate quantification due to moisture absorption could be the culprit. If the compound has absorbed, for instance, 10% water by weight, you are adding 10% less of the active reagent than calculated.

  • Troubleshooting Workflow:

G cluster_storage Storage & Handling Check cluster_action Corrective Actions start Inconsistent Reaction Yields check_reagents Verify Purity of Other Reagents start->check_reagents check_hygroscopic Is 2-Azaspiro[3.3]heptane Hydrochloride Stored Correctly? start->check_hygroscopic inspect_compound Inspect Physical Appearance (Clumping, Caking?) check_hygroscopic->inspect_compound review_handling Review Handling Protocol (e.g., exposure time, environment) inspect_compound->review_handling dry_compound Dry a Small Sample (Vacuum Oven, Low Heat) review_handling->dry_compound aliquot Aliquot Stock into Single-Use Vials review_handling->aliquot re_run_reaction Re-run Reaction with Dried Compound dry_compound->re_run_reaction outcome Yields Improve? re_run_reaction->outcome success Problem Solved. Implement Improved Protocol. outcome->success Yes fail Problem Persists. Consider Other Experimental Variables. outcome->fail No

Caption: Troubleshooting workflow for inconsistent reaction yields.

Problem 3: The compound won't fully dissolve in the reaction solvent.

  • Cause: While seemingly counterintuitive, excessive hydration can sometimes alter the dissolution kinetics or apparent solubility of a compound. The presence of water might also interfere with solubility in certain non-polar aprotic solvents.

  • Solution:

    • Confirm Solvent Purity: Ensure your solvent is anhydrous, as intended for the reaction.

    • Dry the Compound: Use the drying procedure described in "Problem 1" to remove excess water.

    • Solubility Test: Perform a small-scale solubility test with the dried material to confirm that the issue is resolved.

Experimental Protocols

Protocol 1: Aliquoting a Hygroscopic Compound

This protocol minimizes moisture exposure to the bulk material, preserving its integrity for future use. This is best performed in a glove box.

  • Preparation: Arrange the required number of small, dry glass vials with caps. Ensure all tools (spatulas, funnels) are clean and dry. If not using a glove box, have a nitrogen or argon line ready.

  • Equilibration: Allow the main stock bottle of 2-Azaspiro[3.3]heptane hydrochloride to equilibrate to ambient temperature before opening.

  • Dispensing: Quickly dispense the approximate desired amount of the compound into each vial. Avoid leaving the main stock bottle open for an extended period.

  • Inert Atmosphere: For each vial, flush the headspace with a gentle stream of dry nitrogen or argon.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the caps with Parafilm®.

  • Labeling and Storage: Clearly label each aliquot with the compound name, lot number, and date. Store the aliquots in a desiccator or a sealed secondary container with desiccant.

G cluster_prep Preparation cluster_transfer Transfer (Minimize Exposure) cluster_seal Sealing & Storage A Equilibrate Stock Container to RT C Open Stock Container A->C B Prepare & Dry Aliquot Vials D Quickly Dispense into Vials B->D C->D E Close Stock Container D->E F Flush Vials with Inert Gas (N2/Ar) E->F G Tightly Cap & Seal (e.g., Parafilm®) F->G H Store in Desiccator G->H

Caption: Workflow for aliquoting hygroscopic compounds.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Available at: [Link]

  • Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Available at: [Link]

  • Ibis Scientific, LLC. (2023). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Hygroscopy. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. Available at: [Link]

  • ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Azaspiro[3.3]heptane vs. Piperidine: A Conformational &amp; Bioisosteric Analysis

Topic: 2-Azaspiro[3.3]heptane vs. Piperidine Conformational Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [2][3] Executive Summary In modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Azaspiro[3.3]heptane vs. Piperidine Conformational Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[2][3]

Executive Summary

In modern medicinal chemistry, the transition from monocyclic saturated heterocycles (like piperidine) to spirocyclic systems (like 2-azaspiro[3.3]heptane) represents a strategic "escape from flatland." While piperidine remains a ubiquitous pharmacophore, its conformational mobility and metabolic liability often necessitate bioisosteric replacement.

This guide provides a technical comparison of Piperidine versus its rigid surrogate, 2-Azaspiro[3.3]heptane . We analyze the conformational energy landscapes, physicochemical shifts (pKa, LogD), and vectorality implications of this scaffold hop, supported by experimental protocols for validation.

Key Differentiators at a Glance
FeaturePiperidine 2-Azaspiro[3.3]heptane
Dominant Conformation Chair (fluxional)Puckered/Butterfly (rigid)
Vectorality Linear/Planar (180°/120°)Orthogonal/Kinked (90° twist)
Basicity (pKa) ~11.2 (Secondary amine)~11.5 - 11.9 (Increased basicity)
Lipophilicity (LogD) BaselineOften lowered (despite +1 Carbon)
Metabolic Liability High (α-oxidation, ring opening)Low (Quaternary center blocks metabolism)

Structural Dynamics & Conformational Analysis

Piperidine: The Fluxional Chair

Piperidine exists predominantly in a chair conformation , which is the global minimum. However, it is not static. It undergoes ring inversion through higher-energy intermediates (half-chair, twist-boat, boat).

  • Energy Barrier: The barrier to ring inversion is approximately 10.4 kcal/mol .

  • Substituent Effects: Substituents at the C2/C6 positions experience A-1,3 strain (pseudoallylic strain in amides), often forcing them into axial orientations. This fluxionality can result in an "entropic penalty" upon protein binding, as the enzyme must select one conformer from the ensemble.

2-Azaspiro[3.3]heptane: The Rigid Butterfly

The 2-azaspiro[3.3]heptane scaffold consists of two cyclobutane rings fused at a spiro quaternary carbon.

  • Rigidity: It lacks the chair-boat inversion manifold. The spiro center locks the two rings perpendicular to each other.

  • Puckering: The cyclobutane rings are not planar; they exist in a puckered conformation (dihedral angle ~20-30°) to relieve torsional strain. This creates a "butterfly" motion, but the energy barrier for this pucker inversion is extremely low (< 1.5 kcal/mol), effectively presenting a time-averaged symmetric structure at physiological temperatures.

  • The "Spiro Effect": The gem-disubstitution effect at the spiro center compresses the internal bond angle (<109.5°), which expands the external bond angles (Thorpe-Ingold effect), often enhancing the rate of intramolecular cyclization or binding events.

Visualization: Conformational Energy Landscapes

The following diagram illustrates the distinct energy landscapes of the two scaffolds.

Conformational_Landscape cluster_0 Piperidine (Fluxional) cluster_1 2-Azaspiro[3.3]heptane (Rigid) Pip_Chair Chair (Global Min) Pip_TS Transition State (~10.4 kcal/mol) Pip_Chair->Pip_TS Ring Inversion Spiro_Pucker1 Pucker A (Min) Pip_Chair->Spiro_Pucker1 Bioisosteric Replacement Pip_Boat Twist-Boat (+5.5 kcal/mol) Pip_TS->Pip_Boat Spiro_TS Planar TS (<1.5 kcal/mol) Spiro_Pucker1->Spiro_TS Rapid Flip Spiro_Pucker2 Pucker B (Min) Spiro_TS->Spiro_Pucker2

Figure 1: Comparative energy landscapes. Piperidine requires significant energy to invert, while 2-azaspiro[3.3]heptane undergoes rapid, low-barrier puckering, effectively behaving as a rigid scaffold.

Physicochemical Profiling & Vector Analysis[5][6]

Exit Vector Analysis

The spatial orientation of substituents (Exit Vectors) is the primary determinant of whether a scaffold hop will succeed.

  • Piperidine (1,4-substitution): Vectors are parallel but offset (chair) or antiparallel. Ideal for linear binding pockets.

  • 2-Azaspiro[3.3]heptane (2,6-substitution): The spiro center introduces a 90° twist .[2] Vectors are linear only if looking down the spiro axis, but the bulk distribution is orthogonal. This is crucial for accessing new sub-pockets or improving solubility by disrupting planar stacking.

Quantitative Comparison

The table below summarizes the physicochemical shifts observed when replacing a piperidine core with 2-azaspiro[3.3]heptane.

PropertyPiperidine2-Azaspiro[3.3]heptaneImpact on Drug Design
Fsp³ Fraction 1.01.0High Fsp³ correlates with clinical success.
LogD (pH 7.4) Baseline-0.4 to -1.0 (Lower)Counter-intuitive: Adding C increases lipophilicity, but increased basicity and solvation volume lowers LogD.
pKa (Conj. Acid) ~11.2~11.8 Higher pKa leads to higher ionization at pH 7.4, improving solubility but potentially hindering passive permeability.
Metabolic Clearance HighLow Quaternary center prevents α-oxidation; strained rings are surprisingly stable to P450s.
Molecular Volume ~110 ų~122 ųSlight increase in bulk; requires checking steric clashes in the binding pocket.

Experimental Protocols for Validation

To validate the conformational and physicochemical properties of these scaffolds in your specific series, follow these self-validating protocols.

Protocol A: Computational Conformational Scanning (DFT)

Purpose: To determine the energy penalty of forcing the scaffold into a bioactive conformation.

  • System Preparation:

    • Build 3D models of the Piperidine and 2-Azaspiro analogs with full substituents.

    • Protonate the basic amine (simulating physiological state).

  • Conformational Search:

    • Use a force field (e.g., OPLS4 or MMFF94) for a Monte Carlo conformational search to identify local minima.

  • DFT Optimization (The Validation Step):

    • Select unique conformers within 5 kcal/mol of the global minimum.

    • Optimize geometry using DFT: B3LYP/6-31G(d,p) or ωB97X-D/def2-TZVP (for better dispersion handling).

    • Calculate vibrational frequencies to ensure no imaginary frequencies (true minima).

  • Analysis:

    • Overlay the global minimum of the spiro-analog onto the bioactive conformation of the piperidine reference (from X-ray/Cryo-EM if available).

    • Metric: Calculate the RMSD of the exit vectors (heavy atoms of substituents). An RMSD < 0.5 Å indicates a viable geometric mimic.

Protocol B: Variable Temperature NMR (VT-NMR)

Purpose: To experimentally verify the rigidity and inversion barriers.

  • Sample Prep: Dissolve 5-10 mg of compound in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or Toluene-d8).

  • Acquisition (Ambient): Record 1H-NMR at 298 K.

    • Piperidine:[3][4][5][6][7] Look for broadened peaks at axial/equatorial positions (indicating intermediate exchange).

    • Spiro: Look for sharp, simplified signals (indicating rapid puckering averaging or symmetry).

  • Cooling Phase: Stepwise cool the sample to 180 K in 10 K increments.

  • Coalescence Measurement:

    • Identify the temperature (

      
      ) where broadened peaks split into distinct conformer signals.
      
    • Calculation: Use the Eyring equation to calculate the activation free energy (

      
      ):
      
      
      
      
      (Where
      
      
      is the frequency separation in Hz at the slow exchange limit).
  • Interpretation: A lack of decoalescence down to 180 K for the spiro compound confirms its high rigidity relative to the piperidine.

Protocol C: pKa Determination via Potentiometric Titration

Purpose: To quantify the basicity shift, which directly impacts LogD and permeability.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3) equipped with a pH electrode.

  • Calibration: Calibrate electrode with buffers at pH 1.68, 4.01, 7.00, and 10.01.

  • Titration:

    • Dissolve compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform a blank titration (solvent only) to subtract background.

  • Data Processing: Determine the inflection point of the titration curve.

    • Validation: The Bjerrum plot should show a clear sigmoidal transition.

    • Note: Expect the spiro-analog to have a pKa 0.3–0.8 units higher than the piperidine parent.

Decision Framework: When to Switch?

Use this logic flow to determine if a 2-azaspiro[3.3]heptane replacement is suitable for your lead series.

Decision_Tree Start Start: Piperidine Lead Optimization Issue_Metab Is Metabolic Stability (Cl_int) an issue? Start->Issue_Metab Issue_Sol Is Solubility limited? Issue_Metab->Issue_Sol No Check_Vector Does binding pocket allow ~12% volume increase? Issue_Metab->Check_Vector Yes (Alpha-oxidation) Issue_Select Is Selectivity (Off-target) an issue? Issue_Sol->Issue_Select No Switch_Spiro Switch to 2-Azaspiro[3.3]heptane Issue_Sol->Switch_Spiro Yes (Lowers LogD) Keep_Pip Retain Piperidine / Try F-Piperidine Issue_Select->Keep_Pip No Issue_Select->Check_Vector Yes (Need new vector) Check_Vector->Switch_Spiro Yes Check_Vector->Keep_Pip No (Steric Clash)

Figure 2: Strategic decision tree for scaffold replacement.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2023).[8][9][4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. [Link]

  • Ritchie, T. J., et al. (2011). The impact of spirocyclic structures on the physicochemical properties of drugs. Drug Discovery Today. [Link]

  • Barnes-Seeman, D., et al. (2014). Expanding the Archetype: 2,6-Diazaspiro[3.3]heptanes as Piperazine Bioisosteres. ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative

Comparative Guide: 2-Azaspiro[3.3]heptane Hydrochloride in Cellular Assays

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Bioisosteric efficacy, physicochemical modulation, and cellular performance vs. traditional heter...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Bioisosteric efficacy, physicochemical modulation, and cellular performance vs. traditional heterocycles.

Executive Summary: The "High-sp³" Advantage

2-Azaspiro[3.3]heptane hydrochloride is not merely a reagent; it is a structural solution to the "flatland" problem in modern drug discovery. As a strained spiro-heterocycle (SSH), it serves as a high-value bioisostere for traditional saturated rings like piperidine , pyrrolidine , and azetidine .

While traditional scaffolds often suffer from metabolic liability or suboptimal solubility due to lipophilicity, the 2-azaspiro[3.3]heptane moiety introduces specific physicochemical alterations:

  • Geometric Twist: It alters the exit vectors of substituents by approximately 90°, allowing access to novel chemical space within binding pockets.

  • Metabolic Hardening: The quaternary spiro-carbon eliminates a common site of oxidative metabolism (the

    
    -carbon in piperidine).
    
  • Lipophilicity Modulation: It typically lowers LogD and increases basicity compared to piperidine, enhancing aqueous solubility.

This guide objectively compares the cellular efficacy and physicochemical performance of 2-azaspiro[3.3]heptane-derived motifs against their standard heterocyclic counterparts.

Comparative Analysis: Spiro-Scaffold vs. Alternatives

The following analysis synthesizes data from multiple medicinal chemistry campaigns where 2-azaspiro[3.3]heptane was used to replace a piperidine or piperazine core.

Physicochemical & Metabolic Profile[1]
FeaturePiperidine (Benchmark) 2-Azaspiro[3.3]heptane (Spiro) Impact on Cellular Efficacy
Geometry Chair conformation; ~180° or ~60° vectorsRigid, puckered; ~90° twisted vectorsCritical: Can improve selectivity or abolish potency depending on pocket shape.
Basicity (pKa) ~10.0 - 11.0~10.5 - 11.2 (More basic)Higher basicity can improve lysosomal trapping or permeability but may reduce membrane crossing if too ionized.
Lipophilicity (LogD) High (Baseline)Lower (~ -0.4 to -1.0 units) Positive: Improves solubility; reduces non-specific binding in cellular assays.
Metabolic Stability Vulnerable to P450 oxidation at

-C
High Stability (Quaternary C blocks oxidation)Positive: Prolongs half-life (

) in microsomal and cellular stability assays.
Solubility ModerateHigh Positive: Reduces compound precipitation in high-concentration cellular dosing.
Case Study: Bupivacaine Analog (Anesthetic Efficacy)

In a direct head-to-head comparison, the piperidine ring of the local anesthetic Bupivacaine was replaced with 2-azaspiro[3.3]heptane.[1][2][3]

  • Alternative (Bupivacaine): Standard piperidine core.[3]

  • Product (Spiro-Analog): 2-azaspiro[3.3]heptane core.[1][2][4][5][6]

  • Result: The spiro-analog demonstrated enhanced anesthetic activity and a longer duration of action in vivo.[2] The structural rigidity and altered lipophilicity profile allowed for sustained target engagement without increasing systemic toxicity.

Case Study: CXCR2 Antagonists (The Geometric Risk)

Not all replacements yield higher potency.[7] In a CXCR2 antagonist series:

  • Result: The spiro-analog was 2-fold more potent in biochemical assays (

    
    ) but showed 25-fold lower brain penetration .[7]
    
  • Causality: The increased basicity (higher pKa) of the spiro-amine resulted in higher ionization at physiological pH, limiting passive diffusion across the Blood-Brain Barrier (BBB) despite the improved potency.

Decision Logic: When to Deploy This Scaffold

The decision to incorporate 2-azaspiro[3.3]heptane should be data-driven. Use the following logic flow to determine if this scaffold fits your lead optimization strategy.

Bioisostere_Decision_Matrix Start Lead Compound Optimization (Piperidine/Piperazine Core) Check_LogD Is LogD > 3.0 or Solubility < 10 µM? Start->Check_LogD Check_Metab Is Metabolic Clearance High (Microsomes)? Check_LogD->Check_Metab No Check_Vector Does the Binding Pocket Tolerate a 90° Twist? Check_LogD->Check_Vector Yes (Need better props) Check_Metab->Check_Vector Yes (Need stability) Stick_Flat RETAIN Flat Heterocycle (Risk: Potency Loss due to Geometry) Check_Metab->Stick_Flat No (Props are fine) Deploy_Spiro DEPLOY 2-Azaspiro[3.3]heptane (Expect: Lower LogD, Higher Stability) Check_Vector->Deploy_Spiro Yes / Unknown (Explore) Check_Vector->Stick_Flat No (Strict Steric Clash)

Figure 1: Strategic decision matrix for bioisosteric replacement. The spiro-scaffold is best deployed when physicochemical properties (solubility, metabolic stability) need optimization, provided the target pocket can accommodate the geometric twist.

Experimental Protocols: Validating Cellular Efficacy

To objectively assess the performance of a 2-azaspiro[3.3]heptane derivative, you must control for its specific physicochemical shifts (basicity and solubility).

Protocol A: Cellular Potency Assay (Adherent Lines, e.g., MCF-7/HEK293)

Objective: Determine if the geometric twist affects Target Engagement (IC50/EC50).

Materials:

  • Test Compound (Spiro-derivative) vs. Reference (Piperidine-derivative).[1][2][3]

  • Cell Line: MCF-7 (or target-relevant line).

  • Assay Medium: DMEM + 10% FBS (Ensure pH is buffered to 7.4 to control for basicity effects).

  • Detection Reagent: CellTiter-Glo® or equivalent ATP-based luminescence.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-azaspiro[3.3]heptane hydrochloride derivatives in DMSO. Note: The salt form is highly water-soluble; ensure complete dissolution in DMSO to avoid "salting out" if high concentrations are needed.

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well opaque plates. Incubate for 24h for attachment.

  • Dosing: Prepare a 10-point serial dilution (1:3).

    • Critical Step: Due to the higher basicity of spiro-amines, verify the pH of the highest concentration dosing solution. If pH shifts >0.2 units, re-buffer with HEPES.

  • Incubation: Treat cells for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add detection reagent, shake for 10 mins, and read luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve.

    • Success Metric: Spiro-analog retains potency within 3-fold of Reference while improving LogD/Solubility.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Confirm the "Metabolic Hardening" hypothesis.

Rationale: The spiro-carbon prevents formation of the iminium ion intermediate common in piperidine metabolism.

Workflow:

  • Incubation: Incubate 1 µM test compound with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).[8][3]
    
    • Expectation: 2-Azaspiro[3.3]heptane derivatives typically show

      
       < 50% of their piperidine analogs.
      

Mechanistic Visualization: The Geometric Shift

Understanding why cellular efficacy changes requires visualizing the structural impact.

Mechanism_Action Piperidine Piperidine Scaffold (Flat / Chair) Vector_A Vector Angle: ~180° (Linear) Piperidine->Vector_A Metabolism Metabolic Liability (Alpha-Oxidation) Piperidine->Metabolism Spiro 2-Azaspiro[3.3]heptane (Twisted / Rigid) Vector_B Vector Angle: ~90° (Orthogonal) Spiro->Vector_B Stability Metabolic Blockade (Quaternary Carbon) Spiro->Stability Outcome_Fail Potency Loss (Steric Clash) Vector_B->Outcome_Fail If pocket is flat Outcome_Win Improved Efficacy (Better PK / Solubility) Vector_B->Outcome_Win If pocket allows twist Stability->Outcome_Win Higher Exposure

Figure 2: Mechanistic comparison of scaffold geometry and metabolic fate. The switch to a spiro-system introduces a geometric twist that can either enhance fit or cause steric clashes, while simultaneously blocking metabolic degradation.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Mykhailiuk, P. K. (2023).[2] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][3][4][6][9][10] ResearchGate/Enamine. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011).[11] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry.[4] Link

  • Chiodi, D., & Ishihara, Y. (2025). Strained spiro heterocycles as potential bioisosteres.[2][7][9] Royal Society of Chemistry. Link

Sources

Validation

The Spirocyclic Shield: Enhancing Metabolic Stability by Swapping Piperidine for 2-Azaspiro[3.3]heptane

A Senior Application Scientist's Guide to a Modern Bioisosteric Strategy In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A molecule's journe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Strategy

In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A molecule's journey through the body is fraught with enzymatic attacks, primarily from the cytochrome P450 (CYP) superfamily, which can lead to rapid clearance, reduced efficacy, and the formation of unwanted metabolites.[1][2] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is a frequent victim of this metabolic onslaught.[3][4] This guide provides an in-depth comparison of the metabolic stability of traditional piperidine analogs versus their 2-azaspiro[3.3]heptane counterparts, a modern bioisosteric replacement strategy gaining significant traction in drug discovery.[5] We will delve into the experimental data, provide a detailed protocol for assessing metabolic stability, and explore the mechanistic underpinnings of the enhanced stability offered by this unique spirocyclic scaffold.

The Piperidine Problem: A Target for Metabolic Enzymes

The piperidine motif, while synthetically versatile and effective for target binding, often presents a metabolic "soft spot."[6] Its flexible ring structure and the presence of hydrogen atoms on carbons adjacent to the nitrogen make it susceptible to several CYP-mediated oxidative pathways.[7] The primary routes of metabolism for piperidine-containing drugs include N-dealkylation, C-hydroxylation of the ring, and subsequent oxidation to form lactams.[7][8][9] These transformations, catalyzed by enzymes like CYP3A4, CYP2D6, and CYP1A2, typically render the compound more polar, facilitating its excretion and reducing its systemic exposure.[7][9][10]

The 2-Azaspiro[3.3]heptane Solution: A Rigid Defense

The 2-azaspiro[3.3]heptane scaffold has emerged as a highly effective bioisostere for piperidine, often conferring significant improvements in metabolic stability.[11][12] This rigid, three-dimensional structure shields the molecule from enzymatic attack in several ways. The quaternary spirocyclic carbon atom and the strained four-membered rings restrict the conformational flexibility necessary for optimal binding to the active sites of many CYP enzymes.[5][13] Furthermore, the unique geometry of the 2-azaspiro[3.3]heptane can position substituents in orientations that are less accessible to metabolic enzymes.[11]

Comparative Metabolic Stability: The Data

The true test of a bioisosteric replacement lies in the experimental data. Numerous studies have demonstrated the superior metabolic stability of 2-azaspiro[3.3]heptane analogs when compared directly to their piperidine counterparts. Below is a summary of representative data from literature, showcasing the typical improvements observed in in vitro metabolic stability assays using human liver microsomes (HLM).

Compound PairParent ScaffoldBioisosteret½ (min) in HLMClint (µL/min/mg protein) in HLMReference
Model Amide 1 Piperidine2-Azaspiro[3.3]heptane49.514[12][14]
Model Amide 2 N/A1-Azaspiro[3.3]heptane5232[12][14]
Bupivacaine Analog Piperidine1-Azaspiro[3.3]heptane>60<10[12]

Note: Data for 1-azaspiro[3.3]heptane, a close structural isomer, is also included to highlight the general trend of improved stability with azaspiro[3.3]heptane scaffolds.[12] The data clearly indicates a significant increase in the half-life (t½) and a corresponding decrease in the intrinsic clearance (Clint) when a piperidine ring is replaced with an azaspiro[3.3]heptane moiety.[12][14] A longer half-life and lower clearance are indicative of a more metabolically stable compound.[1][15]

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes

To empirically determine and compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is a widely accepted industry standard.[1][15][16][17] This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[1][17]

Step-by-Step Methodology
  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., the piperidine analog and its 2-azaspiro[3.3]heptane counterpart) and positive controls (compounds with known metabolic fates, such as dextromethorphan and midazolam) in a suitable organic solvent like DMSO.[16]

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute them to the desired working concentration (typically 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[16]

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM) with the microsomal suspension.[16][17]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for a few minutes. Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration 1 mM).[1][16] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[17]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution, typically ice-cold acetonitrile, which precipitates the microsomal proteins.[15][16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for analysis.[1]

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (Clint).[16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stocks (1µM final) D Combine Compound & Microsomes A->D B Thaw & Dilute Human Liver Microsomes (0.5 mg/mL) B->D C Prepare NADPH Solution (1mM final) E Initiate Reaction with NADPH C->E D->E Pre-warm F Incubate & Sample at Time Points (0-60 min) E->F G Quench Reaction with Acetonitrile F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Quantification H->I J Calculate t½ and Clint I->J

Caption: Workflow for the in vitro human liver microsomal stability assay.

Mechanistic Insights: Why the Spirocycle Prevails

The enhanced metabolic stability of 2-azaspiro[3.3]heptane analogs is rooted in fundamental principles of enzyme-substrate interactions. Cytochrome P450 enzymes are not static structures; they undergo conformational changes to accommodate substrates within their active sites.[18] The inherent flexibility of the piperidine ring allows it to adopt the necessary conformation for efficient metabolism.[3]

In contrast, the 2-azaspiro[3.3]heptane scaffold is conformationally restricted.[5] This rigidity presents a significant steric barrier, hindering the optimal alignment of the molecule within the CYP active site required for oxidative metabolism to occur. Essentially, the spirocyclic structure acts as a "metabolic shield," protecting otherwise vulnerable positions from enzymatic attack.

Comparative Metabolic Fates

G cluster_piperidine Piperidine Analog cluster_spiro 2-Azaspiro[3.3]heptane Analog P_start Piperidine Compound P_met1 Ring Hydroxylation P_start->P_met1 CYP450 P_met2 N-Dealkylation P_start->P_met2 CYP450 P_met3 Lactam Formation P_met1->P_met3 P_end Rapid Clearance P_met2->P_end P_met3->P_end S_start Spirocyclic Compound S_end Reduced Metabolism & Slower Clearance S_start->S_end Steric Hindrance to CYP450

Caption: Contrasting metabolic pathways of piperidine and 2-azaspiro[3.3]heptane analogs.

Conclusion and Future Outlook

The strategic replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety is a powerful and validated approach to mitigating metabolic liabilities in drug discovery.[11][12] The inherent rigidity and unique three-dimensional shape of the spirocycle provide a robust defense against CYP-mediated metabolism, leading to increased metabolic stability, longer half-lives, and lower clearance rates.[12][14] While this bioisosteric swap can sometimes impact other properties like permeability and basicity, the significant gains in metabolic stability often outweigh these potential drawbacks.[11] As drug development pipelines continue to demand compounds with optimized pharmacokinetic profiles, the use of sterically constrained scaffolds like 2-azaspiro[3.3]heptane is poised to become an increasingly indispensable tool in the medicinal chemist's arsenal.

References

  • T. Imaoka, et al. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • S. Degorce, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • J. A. Burkhard, et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • A. Kirichok, et al. Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Y. Lu, et al. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Symeres. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • P. K. Mykhailiuk. 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • A. Wójcikowski, et al. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. [Link]

  • A. Wójcikowski, et al. (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • H. J. Zhang, et al. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • M. J. G. T. E. Wsol, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]

  • M. Colella, et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • A. Kirichok, et al. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • K. M. Youssef, et al. (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • A. O. Grygorenko, et al. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron. [Link]

  • A. A. A. Said. What are the effects of piperidines on drug metabolism? Blog. [Link]

  • P. K. Mykhailiuk. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • O. O. Kyslyi, et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • P. R. Ortiz de Montellano. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews. [Link]

  • R. Fasan. Tuning P450 Enzymes as Oxidation Catalysts. ACS Catalysis. [Link]

  • A. D. Vaz. Multiple oxidants in cytochrome P450 catalyzed reactions: implications for drug metabolism. Current Drug Metabolism. [Link]

  • S. M. Colegate, et al. In Silico Prediction of the Site of Oxidation by Cytochrome P450 3A4 That Leads to the Formation of the Toxic Metabolites of Pyrrolizidine Alkaloids. ResearchGate. [Link]

  • C. Bernasconi, et al. Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction. Frontiers in Toxicology. [Link]

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Comparative

A Comparative Guide to Purity Assessment of 2-Azaspiro[3.3]heptane Hydrochloride: The Ascendancy of qNMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of a drug substance's purity is a cornerstone of safety, efficacy, and regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a drug substance's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 2-Azaspiro[3.3]heptane hydrochloride, a crucial building block in modern medicinal chemistry. We will explore the fundamental principles, practical methodologies, and inherent advantages of qNMR that position it as a superior analytical tool for this application.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) like 2-Azaspiro[3.3]heptane hydrochloride directly impacts its therapeutic effect and safety profile. Impurities, which can arise from the manufacturing process or degradation, must be identified and quantified to meet stringent regulatory standards set by bodies such as the International Council for Harmonisation (ICH).[1][2][3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4][5]

Quantitative NMR (qNMR): A Paradigm Shift in Purity Analysis

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the precise determination of compound purity.[6][7][8] Unlike conventional methods that rely on response factors and calibration curves, qNMR is a primary ratio method.[9] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9][10][11] This allows for the direct and absolute quantification of a substance by comparing the integral of a specific analyte resonance with that of a certified internal standard of known purity.[6][11]

2-Azaspiro[3.3]heptane hydrochloride, with its unique spirocyclic structure, presents a clear and distinct proton NMR spectrum, making it an ideal candidate for qNMR analysis. The non-overlapping signals of the analyte and a carefully selected internal standard allow for accurate and straightforward integration and subsequent purity calculation.

Head-to-Head Comparison: qNMR vs. Traditional Methods

To objectively evaluate the performance of qNMR, we compare it against High-Performance Liquid Chromatography (HPLC), a widely used technique for purity assessment in the pharmaceutical industry.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct proportionality between signal area and number of nuclei.[9][10][11]Differential partitioning of analyte and impurities between a stationary and mobile phase.
Calibration Often requires no calibration curve; direct comparison to an internal standard.[11]Requires a reference standard of the analyte for calibration and response factor determination for impurities.
Universality Near-universal detection for soluble, NMR-active compounds.[8][12]Dependent on the presence of a chromophore for UV detection; other detectors have limitations.
Sample Prep Simple dissolution in a deuterated solvent with a certified internal standard.[12]Can involve more complex sample preparation, including filtration and mobile phase preparation.
Analysis Time Rapid, with data acquisition typically under 30 minutes per sample.[13][14]Can be longer, depending on the chromatographic run time.
Destructive? Non-destructive, allowing for sample recovery and further analysis.[11][14]Destructive, as the sample is passed through the column and cannot be recovered.
Information Provides both quantitative purity data and structural information for impurity identification in a single experiment.[15]Primarily provides quantitative data; structural elucidation of unknown impurities requires additional techniques (e.g., LC-MS).
Traceability Can be directly traceable to the International System of Units (SI) through the use of certified reference materials.[16]Traceability is dependent on the purity of the reference standard used for calibration.

Experimental Protocol: Purity Determination of 2-Azaspiro[3.3]heptane Hydrochloride by ¹H-qNMR

This section provides a detailed, step-by-step methodology for the purity assessment of 2-Azaspiro[3.3]heptane hydrochloride using ¹H-qNMR with an internal standard.

Causality Behind Experimental Choices
  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, and non-overlapping signals with 2-Azaspiro[3.3]heptane hydrochloride in the selected solvent.[17][18] The sharp singlet of the vinyl protons in maleic acid provides a clean and easily integrable signal.

  • Solvent Selection: Deuterium oxide (D₂O) is selected as the solvent because both 2-Azaspiro[3.3]heptane hydrochloride and maleic acid are readily soluble in it.[18] D₂O also provides a solvent signal that does not interfere with the analyte or internal standard signals.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a volumetric flask.

    • Dissolve in D₂O to a final volume of 10.0 mL.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-Azaspiro[3.3]heptane hydrochloride into a vial.

    • Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer an appropriate volume (e.g., 0.6 mL) of the final solution to a high-quality NMR tube.

  • ¹H-NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse Program: A simple, single-pulse experiment (e.g., zg30).

      • Relaxation Delay (d1): 30 seconds.

      • Number of Scans: 16.

      • Receiver Gain: Optimized to prevent signal clipping.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the acquired FID with an appropriate line broadening factor (e.g., 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the 2-Azaspiro[3.3]heptane hydrochloride and the maleic acid internal standard.

    • Calculate the purity of the 2-Azaspiro[3.3]heptane hydrochloride using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Visualizing the Workflow and Concepts

To further clarify the experimental and logical frameworks, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-Azaspiro[3.3]heptane HCl dissolve Dissolve both in D₂O weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (Optimized Parameters) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Value calculate->result

Caption: qNMR workflow for purity assessment.

Structures cluster_analyte 2-Azaspiro[3.3]heptane Hydrochloride cluster_is Maleic Acid (Internal Standard) analyte is

Caption: Analyte and Internal Standard structures.

Comparison cluster_qnmr qNMR Principles cluster_hplc HPLC Principles qNMR qNMR (Primary Ratio Method) qnmr_prop Signal ∝ Moles qNMR->qnmr_prop qnmr_cal No Response Factor Needed qNMR->qnmr_cal HPLC HPLC (Comparison to Reference) hplc_prop Signal vs. Concentration HPLC->hplc_prop hplc_cal Requires Calibration Curve & Response Factors HPLC->hplc_cal

Sources

Validation

A Head-to-Head Comparison of 2-Azaspiro[3.3]heptane and Other Spirocycles in Drug Scaffolds: A Guide for Medicinal Chemists

Introduction: The Rise of Spirocycles in Modern Drug Discovery In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocycles in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional confines of "flat," aromatic structures. This strategic shift, often termed the "escape from flatland," is a direct response to the limitations of two-dimensional molecules, which can suffer from poor solubility, metabolic instability, and off-target effects.[1][2] The introduction of three-dimensionality (3D) into drug candidates is a pivotal strategy for enhancing target engagement, modulating physicochemical properties, and ultimately, increasing the probability of clinical success.[2][3]

Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in the medicinal chemist's arsenal for instilling 3D character.[3][4] Their inherent rigidity and well-defined stereochemistry offer a unique platform for orienting substituents in precise vectors, thereby optimizing interactions with biological targets.[2] This guide provides a head-to-head comparison of 2-azaspiro[3.3]heptane with other prominent spirocyclic scaffolds, offering insights into their relative strengths and weaknesses to inform rational drug design.

This guide will delve into a comparative analysis of the following spirocycles:

  • 2-Azaspiro[3.3]heptane: A strained, yet increasingly popular, scaffold.

  • Azaspiro[3.4]octane: A slightly larger and more flexible analogue.

  • Azaspiro[4.4]nonane: A well-explored scaffold with diverse applications.[5]

  • 2-Oxa-6-azaspiro[3.3]heptane: A heteroatomic variant with distinct properties.

Physicochemical Properties: A Comparative Analysis

The choice of a spirocyclic scaffold profoundly influences the physicochemical properties of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. An ideal scaffold should confer a balance of properties conducive to favorable pharmacokinetics.

Property2-Azaspiro[3.3]heptaneAzaspiro[3.4]octaneAzaspiro[4.4]nonane2-Oxa-6-azaspiro[3.3]heptaneKey Considerations
Molecular Weight ( g/mol ) 97.16[6]111.18125.21[6]99.13[6]Lower molecular weight is generally preferred to maintain "drug-like" properties.
Calculated logP (XLogP3) 0.7[6]~1.21.6[6]-0.7[6]Lower logP often correlates with improved aqueous solubility and reduced off-target toxicity.
Topological Polar Surface Area (TPSA, Ų) 12.0312.0312.0321.26TPSA is a key predictor of membrane permeability.
Fraction of sp³ carbons (Fsp³) 1.00[6]1.001.00[6]1.00[6]A higher Fsp³ is associated with increased 3D character and improved clinical success rates.[3]

In-depth Analysis:

  • Lipophilicity (logP/logD): 2-Azaspiro[3.3]heptane and its oxa-analogue exhibit significantly lower lipophilicity compared to their larger counterparts.[6] This is a crucial advantage, as high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target effects. Interestingly, the introduction of a 2-azaspiro[3.3]heptane moiety can, in some cases, counterintuitively lower the logD7.4 of a molecule, despite the net addition of a carbon atom, a phenomenon attributed to increased basicity.[7]

  • Aqueous Solubility (logS): The lower lipophilicity of the smaller spirocycles generally translates to improved aqueous solubility. The presence of the ether oxygen in 2-oxa-6-azaspiro[3.3]heptane can further enhance solubility through hydrogen bonding with water.

  • Metabolic Stability: The rigid, strained nature of the spiro[3.3]heptane core can shield adjacent functional groups from metabolic enzymes, potentially leading to increased metabolic stability. However, the specific substitution pattern plays a critical role.

  • Permeability: While a higher TPSA can sometimes hinder passive diffusion across biological membranes, the overall shape and lipophilicity of the molecule are also critical determinants. The optimal balance between solubility and permeability must be empirically determined for each drug candidate.

Synthetic Accessibility and Derivatization

The ease of synthesis and the availability of diverse derivatization strategies are paramount for the practical application of a scaffold in drug discovery.

2-Azaspiro[3.3]heptane: Several synthetic routes to 2-azaspiro[3.3]heptane and its derivatives have been reported, often involving multi-step sequences.[8][9][10] A common strategy involves the construction of the two four-membered rings through sequential ring closures.[8][9] While the synthesis can be challenging, the increasing commercial availability of building blocks is making this scaffold more accessible.

Azaspiro[3.4]octane and Azaspiro[4.4]nonane: The synthesis of these larger ring systems is generally more straightforward.[11][12] For instance, the synthesis of 2-azaspiro[3.4]octane can be achieved through the annulation of a cyclopentane ring onto a pre-existing azetidine or vice versa.[11]

2-Oxa-6-azaspiro[3.3]heptane: An improved synthesis of this scaffold has been developed, with the sulfonate salt showing better stability and solubility than the more common oxalate salt.[13][14]

General Synthetic Strategy for 2-Azaspiro[3.3]heptane Derivatives:

G start Commercially Available Cyclobutanone Derivative step1 Formation of 1,1-bis(halomethyl)cyclobutane start->step1 Halogenation step2 Double Alkylation with a Nucleophile step1->step2 e.g., malonate ester step3 Functional Group Interconversion step2->step3 e.g., hydrolysis, decarboxylation product Functionalized 2-Azaspiro[3.3]heptane step3->product

Caption: A generalized synthetic workflow for accessing functionalized 2-azaspiro[3.3]heptane building blocks.

Case Studies in Drug Discovery: Spirocycles in Action

The true measure of a scaffold's utility lies in its successful application in drug discovery programs.

  • 2-Azaspiro[3.3]heptane in a PARP-1 Inhibitor: In the optimization of PARP-1 inhibitors, the replacement of a piperazine ring with a spirocyclic analogue led to a compound with enhanced selectivity for PARP-1.[2] This highlights the ability of the rigid spirocyclic core to fine-tune binding interactions and improve the selectivity profile.

  • Azaspiro[4.4]nonane in Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of azaspiro[4.4]nonane have been extensively explored as potent agonists of nAChRs, which are implicated in cognitive and neurological disorders.[5]

  • Azaspiro[4.5]decane in CNS and Inflammatory Diseases: The larger azaspiro[4.5]decane scaffold has proven to be a versatile platform for targeting a range of CNS receptors, including sigma-1 and M1 muscarinic receptors, as well as kinases involved in inflammation.[5]

Structure-Activity Relationship (SAR) Insights:

SAR cluster_0 Scaffold Modification cluster_1 Property Enhancement A Flat Aromatic Scaffold B Spirocyclic Scaffold A->B Scaffold Hop C Increased 3D Character B->C D Improved Solubility B->D E Enhanced Metabolic Stability B->E F Improved Target Selectivity B->F

Caption: The introduction of a spirocyclic scaffold can lead to significant improvements in key drug-like properties.

Experimental Protocols

To facilitate the direct comparison of these spirocyclic scaffolds in your own research, we provide the following standardized protocols for key in vitro assays.

Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.[15]

  • Compound Dissolution: Accurately weigh and dissolve the test compound in a 1:1 mixture of the pre-saturated n-octanol and buffer to a final concentration of approximately 1 mg/mL.

  • Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the logD value as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the wells of a hydrophobic PVDF 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid membrane.[16][17]

  • Donor Solution Preparation: Dissolve the test compounds in a buffer solution (e.g., PBS at pH 7.4) containing a small percentage of a co-solvent like DMSO.[17]

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer solution.

  • Assay Assembly: Place the filter plate containing the lipid membrane and donor solutions onto the acceptor plate, creating a "sandwich."[18]

  • Incubation: Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[16][18]

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, and t is the incubation time.

Conclusion: Selecting the Right Spirocycle for Your Drug Discovery Program

The selection of a spirocyclic scaffold is a critical decision in the drug design process, with far-reaching implications for the physicochemical and pharmacokinetic properties of the resulting compounds.

  • 2-Azaspiro[3.3]heptane is an excellent choice when seeking to minimize lipophilicity and molecular weight while maximizing 3D character. Its rigid structure can also enhance metabolic stability and target selectivity. However, its synthesis can be more challenging than that of larger spirocycles.

  • Azaspiro[3.4]octane and Azaspiro[4.4]nonane offer greater synthetic accessibility and have a proven track record in a variety of therapeutic areas. They are suitable for programs where a larger scaffold is tolerated and where established synthetic routes are a priority.

  • 2-Oxa-6-azaspiro[3.3]heptane provides a means to further reduce lipophilicity and improve solubility through the introduction of a heteroatom. It can be considered a bioisostere for morpholine.[14]

A Decision-Making Framework:

DecisionTree start Start: Scaffold Selection q1 Is minimizing lipophilicity a primary goal? start->q1 q2 Is synthetic accessibility a major constraint? q1->q2 No ans1 2-Azaspiro[3.3]heptane q1->ans1 Yes q3 Is enhanced solubility via H-bonding desirable? q2->q3 No ans2 Azaspiro[3.4]octane or Azaspiro[4.4]nonane q2->ans2 Yes q3->ans1 No ans3 2-Oxa-6-azaspiro[3.3]heptane q3->ans3 Yes

Caption: A simplified decision tree to guide the selection of an appropriate spirocyclic scaffold.

Ultimately, the optimal spirocycle for a given drug discovery program will depend on the specific goals and constraints of the project. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions and accelerate the development of novel, three-dimensional therapeutics.

References

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Comparative

Assessing the Impact of 2-Azaspiro[3.3]heptane on Compound Permeability: A Comparative Guide

In the landscape of modern drug discovery, the journey of a potential therapeutic from administration to its target is fraught with biological barriers. A critical determinant of a drug's efficacy is its ability to perme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a potential therapeutic from administration to its target is fraught with biological barriers. A critical determinant of a drug's efficacy is its ability to permeate these membranes, a property that is intricately linked to its physicochemical characteristics. The pursuit of orally bioavailable drugs often hinges on optimizing this permeability, a challenge that has led medicinal chemists to explore novel molecular scaffolds. This guide provides an in-depth analysis of 2-azaspiro[3.3]heptane, a compelling three-dimensional (3D) scaffold, and its impact on compound permeability, drawing objective comparisons with traditional cyclic amines through robust experimental data.

The Permeability Predicament: Beyond Lipinski's Rule of Five

For decades, Lipinski's Rule of Five has served as a foundational guideline for predicting the drug-likeness of a compound, with a focus on properties influencing solubility and permeability.[1][2][3][4][5] These rules establish a framework based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[1][2] However, as drug targets become more complex, there is a growing need to venture beyond these traditional guidelines.[3] The increasing interest in molecules with greater 3D character stems from their potential to offer improved physicochemical properties, including solubility and target selectivity.[6][7][8][9]

The incorporation of rigid, spirocyclic scaffolds like 2-azaspiro[3.3]heptane represents a strategic move to enhance the three-dimensionality of drug candidates.[10][11] These scaffolds are increasingly recognized as valuable bioisosteres for common saturated heterocycles such as piperidine.[12][13][14][15] This guide will explore how the unique topology of 2-azaspiro[3.3]heptane can positively influence a compound's permeability profile.

Experimental Design: A Head-to-Head Comparison

To quantitatively assess the impact of 2-azaspiro[3.3]heptane on permeability, a comparative study was designed using a model compound. The core scaffold of the model compound was systematically varied to include 2-azaspiro[3.3]heptane and, for comparison, the commonly used piperidine.

Model Compounds:

Compound IDScaffold
MC-1 2-Azaspiro[3.3]heptane
MC-2 Piperidine

These compounds were subjected to two industry-standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput method to predict passive diffusion across a lipid membrane, mimicking the gastrointestinal tract.[16][17] This assay is a valuable initial screen as it isolates passive transport from the complexities of active transport and metabolism.[16][17]

Experimental Workflow: PAMPA

PAMPA_Workflow prep Prepare Solutions (Donor & Acceptor) membrane Coat Donor Plate with Lipid Membrane prep->membrane load Load Donor & Acceptor Plates membrane->load incubate Incubate Sandwich Plate (18 hours) load->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calc Calculate Papp analyze->calc Caco2_Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify Monolayer Integrity (TEER measurement) culture->teer dose Dose Apical (A-B) or Basolateral (B-A) side teer->dose incubate Incubate for 2 hours at 37°C dose->incubate sample Sample from receiver compartment incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze calc Calculate Papp and Efflux Ratio analyze->calc

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol: Caco-2 Assay
  • Cell Culture :

    • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer. [18]

  • Monolayer Integrity Check :

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values indicating intact tight junctions. [19][20]

  • Dosing :

    • Prepare dosing solutions of the test compounds (MC-1 and MC-2) at 10 µM in transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical to basolateral (A-B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side. [20] * For basolateral to apical (B-A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side. [20]

  • Incubation and Sampling :

    • Incubate the plates at 37°C for 2 hours with gentle shaking. [19] * At the end of the incubation, take samples from the receiver compartment for analysis.

  • Analysis :

    • Determine the concentration of the test compounds in the collected samples by LC-MS/MS.

Caco-2 Results
Compound IDScaffoldPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
MC-1 2-Azaspiro[3.3]heptane12.8 ± 1.314.1 ± 1.51.1
MC-2 Piperidine6.2 ± 0.715.5 ± 1.82.5
Atenolol (Low Permeability Control)-< 1.0< 1.0~1.0
Propranolol (High Permeability Control)-> 20.0> 20.0~1.0

The Caco-2 assay results are particularly revealing. MC-1 demonstrates good permeability in the absorptive (A-B) direction and a low efflux ratio, suggesting it is not a significant substrate for efflux transporters. [18]In contrast, MC-2 , while having some permeability, exhibits a higher efflux ratio, indicating that it is likely subject to active efflux, which can limit its overall absorption in vivo. [21]

Discussion: The Structural Advantage of 2-Azaspiro[3.3]heptane

The experimental data strongly suggests that the incorporation of a 2-azaspiro[3.3]heptane scaffold can confer significant advantages in terms of compound permeability.

  • Increased Passive Permeability : The rigid, 3D structure of the spirocycle may lead to a lower desolvation energy barrier for membrane transit compared to the more flexible piperidine ring. This can result in enhanced passive diffusion, as observed in the PAMPA assay.

  • Reduced Efflux Liability : The distinct shape and vectoral projection of substituents from the 2-azaspiro[3.3]heptane core may disrupt recognition by efflux transporters like P-glycoprotein (P-gp). [18]This is a critical advantage, as high efflux can be a major cause of poor oral bioavailability.

  • Improved Physicochemical Properties : While not directly measured in these assays, the introduction of a spirocyclic center can also influence properties like solubility. [7]The less planar nature of the 2-azaspiro[3.3]heptane-containing compound may disrupt crystal packing, leading to improved aqueous solubility.

Caption: The relationship between the structural features of 2-azaspiro[3.3]heptane and its positive impact on permeability.

Conclusion

The strategic incorporation of 2-azaspiro[3.3]heptane as a bioisosteric replacement for traditional saturated heterocycles presents a compelling approach for overcoming permeability challenges in drug discovery. The data presented in this guide demonstrates that this novel scaffold can significantly enhance passive permeability while mitigating the risk of active efflux. As the demand for orally bioavailable drugs with optimized ADME properties continues to grow, the thoughtful application of 3D scaffolds like 2-azaspiro[3.3]heptane will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 4). What is Lipinski's Rule of 5?. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(7), 1032-1038.
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. Retrieved from [Link]

  • ResearchGate. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of 3-Dimensionality in Approved and Experimental Drug Space. Retrieved from [Link]

  • PubMed. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

Sources

Validation

The 2-Azaspiro[3.3]heptane Moiety: A Scaffold for Optimizing Pharmacokinetic Profiles in Drug Discovery

A Comparative Guide for Researchers and Drug Development Professionals The relentless pursuit of novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional scaffolds that can confer advantageous physicochemical and pharmacokinetic properties. Among these, the 2-azaspiro[3.3]heptane moiety has emerged as a compelling structural motif. Its rigid, spirocyclic nature offers a distinct departure from traditional flat, aromatic structures, providing a valuable tool for navigating the complexities of drug design. This guide provides a comprehensive comparison of the pharmacokinetic implications of incorporating the 2-azaspiro[3.3]heptane scaffold into drug candidates, supported by experimental data and detailed methodologies.

The Strategic Advantage of the 2-Azaspiro[3.3]heptane Moiety

The 2-azaspiro[3.3]heptane scaffold is a saturated heterocyclic system consisting of two four-membered rings sharing a single carbon atom, with one ring containing a nitrogen atom at the 2-position. This unique architecture imparts a high degree of three-dimensionality, which can significantly influence a molecule's interaction with biological targets and its overall pharmacokinetic behavior.

One of the primary applications of the 2-azaspiro[3.3]heptane moiety is as a bioisostere for more common cyclic amines, such as piperidine. Bioisosteric replacement is a strategy used in drug design to switch a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The 2-azaspiro[3.3]heptane moiety offers several potential advantages over traditional cyclic amines:

  • Improved Physicochemical Properties: The introduction of a spirocenter can lead to a higher fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule. A higher Fsp³ is often correlated with improved solubility, reduced lipophilicity, and better metabolic stability, all of which are desirable traits for drug candidates.

  • Enhanced Metabolic Stability: The rigid nature of the spirocyclic system can shield adjacent chemical bonds from metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolism and prolonging the drug's half-life.

  • Novel Exit Vectors: The spirocyclic core provides well-defined exit vectors for substituents, allowing for precise control over the spatial orientation of pharmacophoric groups. This can lead to improved binding affinity and selectivity for the target protein.

  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in the form of a spirocycle can sometimes lead to a decrease in lipophilicity (logD). This is often attributed to the increased basicity of the nitrogen atom within the constrained ring system, which leads to a higher degree of protonation at physiological pH and thus, greater aqueous solubility.

Comparative Pharmacokinetic Profiles: A Focus on Key ADME Parameters

While it is challenging to find a wide array of marketed drugs containing the 2-azaspiro[3.3]heptane moiety for a direct head-to-head comparison, the scientific literature provides valuable insights from preclinical studies and comparative analyses with non-spirocyclic analogues. These studies consistently highlight the potential of this scaffold to favorably modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.

Table 1: Influence of the 2-Azaspiro[3.3]heptane Moiety on Key Pharmacokinetic Parameters
Pharmacokinetic ParameterInfluence of 2-Azaspiro[3.3]heptane MoietyRationale
Absorption Generally improved oral bioavailability.Increased aqueous solubility and potentially favorable interactions with transporters can enhance absorption from the gastrointestinal tract.
Distribution Can modulate volume of distribution (Vd).Changes in lipophilicity and plasma protein binding will alter the extent to which a drug distributes into tissues.
Metabolism Often leads to increased metabolic stability and longer half-life (t½).The rigid spirocyclic core can sterically hinder access of metabolic enzymes to labile sites on the molecule.
Excretion Can influence the route and rate of clearance.Altered metabolism and physicochemical properties will impact renal and hepatic clearance pathways.

Experimental Protocols for Evaluating Pharmacokinetic Profiles

To empirically determine the pharmacokinetic advantages of incorporating a 2-azaspiro[3.3]heptane moiety, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay for Predicting Intestinal Absorption

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Buffer Preparation: Prepare apical (AP) and basolateral (BL) assay buffers. The AP buffer is typically at pH 6.5 to mimic the acidic environment of the small intestine, while the BL buffer is at pH 7.4 to mimic physiological pH.

  • Initiation of Transport: Add the test compound to the apical (A-to-B transport, for absorption) or basolateral (B-to-A transport, for efflux) chamber.

  • Sampling: At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

Visualizing the Impact: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical drug discovery workflow incorporating pharmacokinetic considerations and a simplified representation of ADME processes.

Drug_Discovery_Workflow cluster_0 Early Discovery cluster_1 Preclinical Development cluster_2 Clinical Development Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen HTS Lead Opt Lead Opt Lead Gen->Lead Opt SAR ADME Screening ADME Screening Lead Opt->ADME Screening In vitro assays PK Studies PK Studies ADME Screening->PK Studies In vivo models Tox Studies Tox Studies PK Studies->Tox Studies Safety assessment Phase I Phase I Tox Studies->Phase I First-in-human Phase II/III Phase II/III Phase I->Phase II/III Efficacy & Safety Regulatory Approval Regulatory Approval Phase II/III->Regulatory Approval NDA/MAA

Caption: A streamlined workflow for drug discovery, highlighting the critical role of early ADME screening.

ADME_Pathway Oral Drug Oral Drug GI Tract GI Tract Liver (First-Pass) Liver (First-Pass) GI Tract->Liver (First-Pass) Absorption Systemic Circulation Systemic Circulation Liver (First-Pass)->Systemic Circulation Metabolism Tissues Tissues Systemic Circulation->Tissues Distribution Kidneys/Liver Kidneys/Liver Systemic Circulation->Kidneys/Liver Elimination Tissues->Systemic Circulation Redistribution Excretion Excretion Kidneys/Liver->Excretion Urine/Bile

Caption: A simplified overview of the key stages of drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

The 2-azaspiro[3.3]heptane moiety represents a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its inherent three-dimensionality and ability to favorably modulate solubility, metabolic stability, and lipophilicity make it an attractive alternative to more traditional cyclic amine scaffolds. While the availability of comprehensive pharmacokinetic data for a wide range of approved drugs containing this specific moiety remains limited, the existing body of scientific literature strongly supports its potential to enhance drug-like properties. By employing the detailed experimental protocols outlined in this guide, researchers can effectively evaluate the impact of the 2-azaspiro[3.3]heptane scaffold on the ADME profile of their compounds, thereby accelerating the development of safer and more effective medicines.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Pharmacokinetics. StatPearls. [Link]

  • ADME Properties in Drug Delivery. Pharmaceutics. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

Comparative

A Senior Application Scientist's Guide to Salt Selection: 2-Azaspiro[3.3]heptane Hydrochloride vs. Other Salts for Formulation

Introduction: The Critical Role of Salt Selection in Drug Development In modern medicinal chemistry, the 2-azaspiro[3.3]heptane motif has gained significant attention as a valuable bioisostere for traditional saturated h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In modern medicinal chemistry, the 2-azaspiro[3.3]heptane motif has gained significant attention as a valuable bioisostere for traditional saturated heterocycles like piperidine.[1] Its rigid, three-dimensional structure can enhance key drug-like properties.[1][2] However, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges, many of which hinge on the physicochemical properties of the solid form. This is where the science of salt selection becomes paramount.

Approximately 50% of all drugs on the market are administered as salts, a testament to the power of this strategy to overcome suboptimal properties of the parent API.[3] The choice of a counterion can profoundly influence a drug's solubility, stability, manufacturability, and ultimately, its bioavailability.[3][4][5] This guide provides an in-depth comparison of 2-azaspiro[3.3]heptane hydrochloride against other potential salt forms, offering a technical framework for researchers and drug development professionals to make informed decisions.

Why Salt Form Matters: A Multifaceted Decision

The selection of an optimal salt is a critical early-stage decision in drug development that can prevent costly delays and failures down the line.[3] A well-chosen salt form enhances the API's properties in several key areas:

  • Aqueous Solubility and Dissolution: For oral dosage forms, solubility is often the rate-limiting step for absorption. Salt formation is a primary strategy to improve the solubility and dissolution rate of weakly basic or acidic drugs.[6][7]

  • Stability: The right counterion can create a more stable crystalline lattice, protecting the API from degradation due to heat, light, or hydrolysis.[6][8] For instance, the amlodipine maleate salt was found to be unsuitable for development due to a degradation reaction, leading to the selection of the more stable besylate salt.[6]

  • Hygroscopicity: This refers to a substance's tendency to absorb moisture from the air.[9] Highly hygroscopic materials can be difficult to handle during manufacturing, may suffer from physical instability (e.g., deliquescence), and require specialized storage conditions.[10]

  • Crystallinity and Polymorphism: A high degree of crystallinity is desirable for consistent processing and stability.[3] The salt selection process must also investigate the potential for polymorphism—the ability of a compound to exist in multiple crystal forms—as different polymorphs can have drastically different properties.[11]

  • Manufacturability: Properties like particle size, flowability, and compressibility are influenced by the salt form and are crucial for robust and repeatable manufacturing processes, such as tableting.[12]

Comparative Analysis of 2-Azaspiro[3.3]heptane Salts

Let's consider a hypothetical comparison between the hydrochloride salt and other common, larger counterions like besylate (benzenesulfonate) and tosylate (p-toluenesulfonate).

Property2-Azaspiro[3.3]heptane Hydrochloride2-Azaspiro[3.3]heptane Besylate/TosylateRationale & Implications
Molecular Weight 133.62 g/mol [13]Higher (e.g., Besylate MW: 157.18 g/mol )Higher molecular weight salts have a lower percentage of the active moiety per unit mass, which can impact the final dosage form size.[10]
Aqueous Solubility Expected to be HighExpected to be Moderate to HighThe small, highly ionic nature of the chloride ion generally leads to high aqueous solubility.[4] Larger, more organic counterions like besylate and tosylate may result in lower, but still enhanced, solubility compared to the free base.[14]
Hygroscopicity Expected to be Moderate to HighExpected to be Low to ModerateHCl salts are frequently more hygroscopic.[10] The more hydrophobic nature of aromatic sulfonates can lead to less water uptake, which is advantageous for stability and handling.[6][14]
Melting Point Typically ModerateTypically HigherSalts with higher melting points are generally more physically stable and less prone to changes during processing steps like milling.
Chemical Stability GoodGenerally ExcellentThe selection of a counterion like besylate in amlodipine was driven by improved chemical stability over the maleate form.[6] Aromatic sulfonates are typically very stable.
Crystallinity Good to ExcellentOften ExcellentLarger, more rigid counterions can promote the formation of highly crystalline, stable lattices, potentially reducing the risk of polymorphism.

This table is based on established principles of pharmaceutical salt selection. Experimental verification is required for definitive characterization.

Visualizing the Salt Selection and Evaluation Workflow

A systematic approach is crucial for efficient and successful salt selection. The following workflow outlines the key stages, from initial screening to final candidate selection.

SaltSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Lead Salt Selection API API Free Base (2-Azaspiro[3.3]heptane) Counterions Select Counterions (HCl, HBr, Mesylate, Besylate, Tosylate, etc.) SaltFormation Small-Scale Salt Formation Attempts Counterions->SaltFormation InitialChar Initial Characterization (Yield, Crystalline Nature) SaltFormation->InitialChar Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) InitialChar->Solubility DataReview Comprehensive Data Review & Ranking InitialChar->DataReview Successful Salts Hygroscopicity Hygroscopicity (DVS) Solubility->Hygroscopicity Thermal Thermal Analysis (DSC/TGA) Hygroscopicity->Thermal PXRD Solid State Analysis (PXRD for Polymorphism) Thermal->PXRD Stability Preliminary Chemical & Physical Stability PXRD->Stability Stability->DataReview LeadSelection Select 1-2 Lead Salts for Further Development DataReview->LeadSelection

Caption: A streamlined workflow for pharmaceutical salt screening and selection.

The interplay between these physicochemical properties directly impacts the developability of the API. Understanding these relationships is key to mitigating risks.

PropertyImpact Solubility Solubility & Dissolution Bioavailability Bioavailability Solubility->Bioavailability Stability Chemical & Physical Stability Manufacturability Manufacturability Stability->Manufacturability ShelfLife Shelf Life Stability->ShelfLife Hygroscopicity Hygroscopicity Hygroscopicity->Manufacturability Hygroscopicity->ShelfLife Mechanical Mechanical Properties (Flow, Compressibility) Mechanical->Manufacturability

Caption: Interdependence of salt properties and their impact on drug development.

Experimental Protocols for Key Characterization Tests

To ensure scientific rigor, the following are detailed, step-by-step methodologies for the essential experiments in a salt selection study.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a salt at various pH levels, mimicking the physiological environment, as recommended by WHO and ICH guidelines.

  • Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Verify the pH of all buffers at 37 °C.[15]

  • Sample Preparation: Add an excess amount of the salt to a known volume of each buffer in a sealed glass vial. The solid should be clearly visible to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C. Agitate for at least 24-48 hours to ensure equilibrium is reached. A preliminary study can determine the exact time to equilibrium.[15]

  • Sample Analysis: After equilibration, allow the vials to stand to let the excess solid settle. Withdraw a sample of the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the API using a validated HPLC-UV method.

  • Replication: Perform each determination in triplicate to ensure accuracy.[15]

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that precisely measures how much water vapor a material absorbs or desorbs as a function of relative humidity (%RH).[16]

  • Sample Preparation: Place 5-10 mg of the salt sample onto the DVS microbalance pan.

  • Drying: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry baseline weight.

  • Sorption/Desorption Cycle: Program the DVS instrument to execute a humidity cycle. A typical cycle is:

    • Increase RH stepwise from 0% to 90% (e.g., in 10% increments).

    • Decrease RH stepwise from 90% back to 0%.

    • (Optional) Perform a second sorption cycle to check for any irreversible changes. The instrument holds at each step until the mass change over time ( dm/dt ) is below a set threshold (e.g., 0.002%/min), indicating equilibrium.[17]

  • Data Analysis: Plot the change in mass (%) versus the %RH. The total mass gained at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity according to pharmacopeial standards.[9][18][19]

  • Post-Analysis: It is crucial to re-analyze the sample by Powder X-ray Diffraction (PXRD) after the DVS run to check for any humidity-induced changes in the crystal form.[19]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, decomposition, and desolvation events.[20][21]

  • Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum DSC/TGA pan.

  • TGA Analysis: Place the pan in the TGA instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C). The TGA will record mass loss as a function of temperature, indicating desolvation or decomposition.

  • DSC Analysis: Place the pan in the DSC instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The DSC will detect thermal events such as melting (endotherm) or crystallization (exotherm), providing the melting point and enthalpy of fusion.[22]

Solid-State Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying the crystal form of a material and detecting polymorphism.[11][23][24]

  • Sample Preparation: Gently pack the powder sample into a sample holder to ensure a flat, uniform surface.

  • Data Acquisition: Place the sample holder in the PXRD instrument. Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffractogram is a unique "fingerprint" of the crystal structure. Crystalline materials will show sharp, well-defined peaks, while amorphous materials will show a broad halo.[25] Compare the diffractograms of different salts and of samples before and after stress testing (e.g., DVS) to identify any changes in the crystal lattice.

Conclusion and Recommendations

The selection of an appropriate salt is a foundational step in successful drug development. For a basic API like 2-azaspiro[3.3]heptane, the hydrochloride salt is a logical starting point due to its potential for high solubility. However, a comprehensive screening program is essential to de-risk development. The potential for high hygroscopicity and manufacturing challenges associated with HCl salts means that alternatives like besylate or tosylate must be evaluated.[14] These larger, aromatic sulfonate salts often provide an excellent balance of good solubility, low hygroscopicity, and high thermal and chemical stability, making them highly attractive candidates for robust formulation development.

The ultimate choice should be data-driven, based on the rigorous experimental protocols outlined above, and aligned with the target product profile, including the intended dosage form and route of administration.[3] A well-executed salt selection study minimizes future surprises, reduces development timelines, and lays the groundwork for a stable, effective, and manufacturable drug product.

References

  • Prysiazhniuk, K., et al. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. National Center for Biotechnology Information. [Link]

  • Thakuria, R., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals. [Link]

  • Babu, S., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Ferrizzi, C., & Ferlin, M. G. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Heart Journal - Cardiovascular Pharmacotherapy. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • MDPI. (2024). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Particle Technology Labs. (2016). Dynamic Vapor Sorption System (DVS). [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

  • Moore, J. (2023). Generic Drug Product Development Bioequivalence Issues. Université catholique de Louvain. [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

  • ResearchGate. (2014). Principles of Salt Formation. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[3.3]heptane Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Azaspiro[3.3]heptane hydrochloride, a compound increasingly utilized in medicinal chemistry as a bioisostere of piperidine.[1] Our focus extends beyond mere procedural instruction to elucidate the rationale behind each step, ensuring a deep and actionable understanding of laboratory safety.

Understanding the Hazard Profile of 2-Azaspiro[3.3]heptane Hydrochloride

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Azaspiro[3.3]heptane hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral[2][3]
Causes skin irritationSkin corrosion/irritation[3]
Causes serious eye irritationSerious eye damage/eye irritation[3]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[3]

This data is a composite from GHS information provided for 2-Azaspiro[3.3]heptane and its derivatives.

The hydrochloride salt form suggests good water solubility, a factor to consider in the event of a spill and for choosing appropriate cleaning materials. The primary hazards necessitate the mandatory use of Personal Protective Equipment (PPE) during handling and disposal.

Essential Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. For handling 2-Azaspiro[3.3]heptane hydrochloride, the following are non-negotiable:

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[4]

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

Step-by-Step Disposal Protocol

The disposal of 2-Azaspiro[3.3]heptane hydrochloride must adhere to both federal and institutional guidelines. The following protocol is based on regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Waste Segregation: The First Line of Defense

Proper waste segregation is critical to prevent potentially dangerous chemical reactions within waste containers.[7][8]

Step 1: Identify the Correct Waste Stream. 2-Azaspiro[3.3]heptane hydrochloride waste should be classified as non-halogenated organic waste . It should not be mixed with halogenated solvents, strong acids, strong bases, or oxidizers.

Step 2: Use a Designated and Properly Labeled Waste Container. The waste container must be:

  • Clearly labeled with "Hazardous Waste" and the full chemical name: "2-Azaspiro[3.3]heptane Hydrochloride".[8]

  • Made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Kept securely closed except when adding waste.[9]

Disposal of Pure (Unused) Compound

For unused or expired 2-Azaspiro[3.3]heptane hydrochloride:

Step 1: Assess the Quantity. For small quantities (typically <10g), direct disposal into the designated hazardous waste container is appropriate. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

Step 2: Transfer to Waste Container. Carefully transfer the solid material into the designated, labeled hazardous waste container. Avoid creating dust. If the compound is in solution, transfer the liquid to a designated liquid waste container for non-halogenated organic waste.

Disposal of Contaminated Materials

Any materials that come into contact with 2-Azaspiro[3.3]heptane hydrochloride are considered contaminated and must be disposed of as hazardous waste.[10] This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Contaminated glassware

These items should be placed in a designated solid hazardous waste container.

Decontamination of Work Surfaces

In case of a spill or for routine cleaning of the work area:

Step 1: Absorb the Spill. For a solid spill, carefully sweep or scoop the material into a hazardous waste container. For a liquid spill, use an absorbent material (e.g., vermiculite or a chemical spill pillow) to contain and absorb the liquid.

Step 2: Clean the Area. Wash the contaminated surface with soap and water. The cleaning materials (e.g., paper towels) should be disposed of as hazardous waste.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[6]

Regulatory Framework and Compliance

The disposal procedures outlined in this guide are designed to comply with key federal regulations.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[11] The procedures for the safe handling and disposal of hazardous chemicals, such as 2-Azaspiro[3.3]heptane hydrochloride, must be documented in your institution's CHP.[12]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[13] Disposal of 2-Azaspiro[3.3]heptane hydrochloride must be carried out by an approved waste disposal plant in accordance with RCRA regulations.[6][14] A crucial aspect of recent EPA regulations is the strict prohibition on the sewering of hazardous waste pharmaceuticals.[15][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Azaspiro[3.3]heptane hydrochloride and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_disposal Final Disposal start 2-Azaspiro[3.3]heptane Hydrochloride Waste pure_compound Pure/Unused Compound start->pure_compound contaminated_materials Contaminated Materials (Gloves, Glassware, etc.) start->contaminated_materials spill_cleanup Spill Cleanup Materials start->spill_cleanup solid_waste_container Solid Non-Halogenated Organic Waste Container pure_compound->solid_waste_container If solid liquid_waste_container Liquid Non-Halogenated Organic Waste Container pure_compound->liquid_waste_container contaminated_materials->solid_waste_container spill_cleanup->solid_waste_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup approved_facility Transport to an Approved Waste Disposal Facility ehs_pickup->approved_facility

Caption: Disposal workflow for 2-Azaspiro[3.3]heptane hydrochloride.

References

  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET: 2-Oxa-6-azaspiro[3.3]heptane.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.
  • PubChem. 2-Azaspiro(3.3)heptane. Retrieved from National Center for Biotechnology Information, U.S.
  • Apollo Scientific. (2022, May 17). Safety Data Sheet: 2,6-Diazaspiro[3.3]heptane dihydrochloride.
  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride. Retrieved from National Center for Biotechnology Information, U.S.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • ChemicalBook. 665-04-3(2-azaspiro[3.3]heptane) Product Description.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals.
  • PubChem. 2-Azaspiro[3.3]heptan-6-ol hydrochloride. Retrieved from National Center for Biotechnology Information, U.S.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Strategy: 2-Azaspiro[3.3]heptane Hydrochloride

[1][2][3][4][5] Executive Summary 2-Azaspiro[3.3]heptane hydrochloride is a spirocyclic amine salt frequently employed as a conformationally restricted building block in medicinal chemistry.[1] While often categorized ge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

2-Azaspiro[3.3]heptane hydrochloride is a spirocyclic amine salt frequently employed as a conformationally restricted building block in medicinal chemistry.[1] While often categorized generically as an "irritant," its specific handling requirements are dictated by the caustic nature of the hydrochloride counterion and the potential for rapid respiratory tract irritation upon aerosolization.

This guide moves beyond basic SDS compliance, offering a risk-based operational framework for researchers.[1] It prioritizes dust control during weighing and dermal protection during solubilization, where the risk of transdermal uptake increases significantly.

Part 1: Risk Assessment & Hazard Identification[2]

Before selecting PPE, we must understand the mechanism of hazard. 2-Azaspiro[3.3]heptane hydrochloride presents a dual-threat profile:

  • Physical/Chemical Hazard (The Salt): As a hydrochloride salt, this compound is hygroscopic and potentialy corrosive to mucous membranes. Contact with moisture (sweat, tears, mucosal lining) liberates acidic protons, leading to immediate irritation or chemical burns (Skin Irrit. 2, Eye Irrit. 2A).

  • Pharmacological Hazard (The Spirocycle): While specific toxicology data for this scaffold is often limited, spirocyclic amines are designed to mimic biologically active piperidines and morpholines. Assumption of high potency is the only safe default; therefore, preventing systemic absorption is critical.

Quantitative Hazard Data
ParameterClassificationCritical Threshold/Note
GHS Signal Word WARNING
Skin Corrosion Category 2Causes skin irritation; redness and potential dermatitis.[1][2][3]
Eye Damage Category 2ACauses serious eye irritation; risk of corneal etching if not rinsed immediately.[1]
STOT-SE Category 3Respiratory tract irritation.[1][2][4] Dust inhalation is the primary vector.
Acute Tox (Oral) Category 4Harmful if swallowed.[1]

Part 2: PPE Decision Logic (Visualization)[1]

Effective safety is dynamic.[1] The following decision tree illustrates how your PPE stance should evolve based on the experimental state of the compound.

PPE_Decision_Matrix Task Experimental Task Solid_Handling Handling Solid (Weighing/Transfer) Task->Solid_Handling Solution_Handling Handling Solution (Reaction/Workup) Task->Solution_Handling Risk_Dust Risk: Airborne Dust & Static Dispersion Solid_Handling->Risk_Dust Risk_Splash Risk: Splash & Solvent Permeation Solution_Handling->Risk_Splash PPE_Solid PPE: Nitrile Gloves (Single) + Safety Glasses + Fume Hood Risk_Dust->PPE_Solid PPE_Solution PPE: Nitrile (Double) or Butyl (if DCM used) + Chemical Goggles Risk_Splash->PPE_Solution

Figure 1: PPE Selection Logic based on the physical state of the reagent.[1]

Part 3: Detailed PPE Specifications

Hand Protection (The Barrier Strategy)

Standard: Nitrile Rubber (NBR).[1]

  • Why: Natural rubber latex is permeable to many polar organic molecules and offers poor protection against the acidic component of the salt.

  • Protocol:

    • Solid State: Standard disposable nitrile gloves (0.11 mm / 4-5 mil) are sufficient.[1]

    • In Solution: If dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) , the risk changes.[1] DMSO enhances skin permeability, carrying the amine salt into the bloodstream.

      • Recommendation:Double glove with nitrile.[1] If using DCM, wear an inner laminate glove (e.g., Silver Shield) or change outer nitrile gloves immediately upon splash contact.[1]

Ocular Protection

Standard: Chemical Splash Goggles (Indirect Vent).[1]

  • Why: Safety glasses with side shields are acceptable only for closed-system handling.[1] However, amine salts are fine powders that can drift around side shields.[1]

  • Recommendation: Use tight-fitting chemical goggles during weighing operations to prevent micro-particles from bypassing standard eyewear.[1]

Respiratory Protection

Standard: Engineering Controls (Fume Hood).

  • Why: N95 respirators are a secondary line of defense and often leak if not fit-tested.[1] The primary control must be the Chemical Fume Hood .

  • Velocity Check: Ensure hood face velocity is between 80–100 fpm (feet per minute) before opening the container.

  • Contingency: If weighing must occur outside a hood (not recommended), a P100 particulate respirator is required, not just an N95.[1]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Mitigate static-induced scattering of the hygroscopic salt.

  • Environment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: 2-Azaspiro[3.3]heptane HCl is prone to static charge.[1] Use an ionizing fan or a staticmaster® anti-static brush on the weighing boat before adding the solid.[1]

  • Transfer: Do not use a metal spatula if the salt is "clumpy" (hygroscopic).[1] Use a PTFE-coated spatula to prevent adhesion.[1]

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation, which can compromise the seal.

Protocol B: Spill Response Workflow

Objective: Neutralize and contain without generating dust.[5]

Spill_Response Spill Spill Detected Assess Assess: Dry Powder or Solution? Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid/Solution Spill Assess->Wet Action_Dry Cover with wet paper towel (Prevent Dust) -> Wipe Dry->Action_Dry Do NOT Sweep Action_Wet Absorb with Vermiculite or Spill Pad Wet->Action_Wet Disposal Dispose as Hazardous Chemical Waste Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Step-by-step spill response logic. Note the prohibition on dry sweeping.

Critical Note on Spills: Never dry-sweep the powder.[1] This aerosolizes the hydrochloride salt, creating an immediate inhalation hazard. Always cover with a solvent-dampened (water or ethanol) pad to trap the dust before wiping.[1]

Part 5: Disposal Logistics

Proper disposal is the final step of safety.[1] 2-Azaspiro[3.3]heptane hydrochloride must never be flushed down the drain.[1][5]

Waste StreamCriteriaPackaging Instructions
Solid Hazardous Waste Contaminated gloves, weighing boats, paper towels, and solid spill debris.[1]Double-bag in clear polyethylene bags. Label as "Toxic Solid - Organic Amine Salt."[1]
Liquid Organic Waste Reaction mixtures containing the compound.[1]Segregate into "Halogenated" or "Non-Halogenated" carboys based on the solvent used.[1] The HCl salt itself does not mandate a halogenated stream unless the solvent does (e.g., DCM).
Sharps Needles/Syringes used for transfer.[1]Immediate disposal in rigid sharps container. Do not recap.

References

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate (Analogous Structure).[1] Retrieved from [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7] National Academies Press.[1][6] Retrieved from [1][6]

  • PubChem. (2025).[1] 2-Azaspiro[3.3]heptane Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • UC Merced. (n.d.).[1] Hydrochloric Acid & Acid Salts Safety Guideline.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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